molecular formula C9H10FN B1315491 1-(4-Fluorophenyl)cyclopropanamine CAS No. 474709-83-6

1-(4-Fluorophenyl)cyclopropanamine

Cat. No.: B1315491
CAS No.: 474709-83-6
M. Wt: 151.18 g/mol
InChI Key: JZDJCPUJSHPOJP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)cyclopropanamine (CAS Number: 474709-83-6) is a high-purity fluorinated cyclopropanamine derivative of significant value in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate, particularly in the development of central nervous system (CNS) active compounds, where its structure is utilized to create selective enzyme inhibitors and receptor modulators . The rigid, strained conformation of the cyclopropane ring is known to enhance binding affinity and metabolic stability, while the incorporation of the fluorine atom on the phenyl ring can improve bioavailability and influence the compound's electronic properties . Research applications include its use in the preparation of potential therapeutic agents for conditions such as depression and anxiety, as it can influence neurotransmitter activity . Furthermore, cyclopropanamine compounds are being investigated for their role as lysine-specific demethylase 1 (LSD1) inhibitors, showing promise for the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's disease, as well as Huntington's disease and schizophrenia . The compound should be stored sealed and dry at 2-8°C to maintain stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4-fluorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDJCPUJSHPOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514362
Record name 1-(4-Fluorophenyl)cyclopropan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474709-83-6
Record name 1-(4-Fluorophenyl)cyclopropan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluorophenyl)cyclopropylamine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)cyclopropanamine is a key structural motif found in a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable building block, complete with detailed experimental protocols, quantitative data, and mechanistic insights. The methodologies discussed herein are critical for researchers engaged in the discovery and development of novel therapeutics.

Synthetic Pathways Overview

The synthesis of this compound can be achieved through several distinct chemical transformations. The most prominent and practical routes involve the conversion of functionalized cyclopropane precursors, such as nitriles, amides, or carboxylic acids, into the desired primary amine. This guide will focus on the following key synthetic strategies:

  • Reduction of 1-(4-Fluorophenyl)cyclopropanecarbonitrile

  • Hofmann Rearrangement of 1-(4-Fluorophenyl)cyclopropanecarboxamide

  • Curtius, Schmidt, and Lossen Rearrangements of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid and its Derivatives

Each of these pathways offers unique advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Reduction of 1-(4-Fluorophenyl)cyclopropanecarbonitrile

A straightforward approach to this compound involves the reduction of the corresponding nitrile. This method is often favored due to the relatively mild conditions and high yields.

Experimental Protocol

Synthesis of 1-(4-Fluorophenyl)cyclopropanecarbonitrile:

The nitrile precursor can be synthesized from 2-(4-fluorophenyl)acetonitrile and 1,2-dibromoethane under phase-transfer catalysis conditions.

  • Reagents: 2-(4-fluorophenyl)acetonitrile, 1,2-dibromoethane, sodium hydroxide, tetrabutylammonium bromide (TBAB).

  • Procedure: To a stirred solution of 2-(4-fluorophenyl)acetonitrile and a catalytic amount of TBAB in a suitable solvent (e.g., dichloromethane/water), a concentrated aqueous solution of sodium hydroxide is added dropwise. 1,2-dibromoethane is then added, and the mixture is heated to reflux for several hours until the reaction is complete as monitored by TLC or GC. After cooling, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Reduction to this compound:

  • Reagents: 1-(4-fluorophenyl)cyclopropanecarbonitrile, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

  • Procedure: A solution of 1-(4-fluorophenyl)cyclopropanecarbonitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to afford this compound.

Quantitative Data
StepStarting MaterialProductYield (%)Purity (%)
Nitrile Formation2-(4-fluorophenyl)acetonitrile1-(4-Fluorophenyl)cyclopropanecarbonitrile~70-80>95
Nitrile Reduction1-(4-Fluorophenyl)cyclopropanecarbonitrileThis compound~80-90>98

Reaction Workflow

reduction_workflow start 2-(4-Fluorophenyl)acetonitrile nitrile 1-(4-Fluorophenyl)cyclopropanecarbonitrile start->nitrile 1,2-Dibromoethane, NaOH, TBAB amine This compound nitrile->amine LiAlH4, THF

Workflow for the synthesis via nitrile reduction.

Hofmann Rearrangement of 1-(4-Fluorophenyl)cyclopropanecarboxamide

The Hofmann rearrangement provides a classic method for the conversion of a primary amide to a primary amine with one less carbon atom. This route is particularly useful when the corresponding amide is readily accessible. An electro-induced variant of this reaction has also been reported, offering a modern and efficient alternative.[1]

Experimental Protocol

Synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxamide:

This can be prepared from 1-(4-fluorophenyl)cyclopropanecarboxylic acid via activation and subsequent reaction with ammonia.

  • Reagents: 1-(4-fluorophenyl)cyclopropanecarboxylic acid, thionyl chloride or oxalyl chloride, ammonia.

  • Procedure: The carboxylic acid is converted to the corresponding acyl chloride by treatment with thionyl chloride or oxalyl chloride in an inert solvent. The crude acyl chloride is then reacted with an excess of aqueous or gaseous ammonia to yield the primary amide.

Hofmann Rearrangement:

  • Reagents: 1-(4-fluorophenyl)cyclopropanecarboxamide, bromine, sodium hydroxide, methanol/water.

  • Procedure: A solution of sodium hydroxide in water is cooled in an ice bath, and bromine is added slowly to form a solution of sodium hypobromite. A solution of 1-(4-fluorophenyl)cyclopropanecarboxamide in a suitable solvent (e.g., methanol) is then added to the hypobromite solution. The reaction mixture is heated to reflux for a specified period. After cooling, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude amine, which can be further purified by distillation or chromatography.

Quantitative Data
StepStarting MaterialProductYield (%)Purity (%)
Amide Formation1-(4-Fluorophenyl)cyclopropanecarboxylic acid1-(4-Fluorophenyl)cyclopropanecarboxamide~85-95>97
Hofmann Rearrangement1-(4-Fluorophenyl)cyclopropanecarboxamideThis compound~70-85>98

Reaction Mechanism

hofmann_mechanism cluster_0 Hofmann Rearrangement Mechanism amide 1-(4-Fluorophenyl)cyclopropanecarboxamide nbromoamide N-Bromoamide Intermediate amide->nbromoamide Br2, NaOH isocyanate Isocyanate Intermediate nbromoamide->isocyanate NaOH, Rearrangement carbamic_acid Carbamic Acid isocyanate->carbamic_acid H2O amine This compound carbamic_acid->amine -CO2 rearrangement_logic cluster_1 Rearrangement Pathways to Isocyanate cluster_2 Final Product Formation carboxylic_acid 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid acyl_azide Acyl Azide carboxylic_acid->acyl_azide Schmidt or Curtius Precursor Formation hydroxamic_acid Hydroxamic Acid carboxylic_acid->hydroxamic_acid Lossen Precursor Formation isocyanate Isocyanate Intermediate acyl_azide->isocyanate Curtius/Schmidt Rearrangement hydroxamic_acid->isocyanate Lossen Rearrangement final_amine This compound isocyanate->final_amine Hydrolysis (-CO2)

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)cyclopropanamine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. As a derivative of cyclopropylamine, it possesses a unique three-dimensional structure that can influence its binding to biological targets. The presence of a fluorine atom on the phenyl ring can further modulate its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug design and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological activities.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its hydrochloride salt is presented below. It is important to note that many of the currently available data for the free base are predicted values and should be confirmed by experimental determination.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Chemical Structure Chemical structure of this compound
Molecular Formula C₉H₁₀FN--INVALID-LINK--
Molecular Weight 151.18 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--
Melting Point Not available
Boiling Point 207.3 ± 33.0 °C (Predicted)--INVALID-LINK--
pKa 7.73 ± 0.20 (Predicted)--INVALID-LINK--
logP Not available
Solubility Soluble in organic solvents such as ethanol, chloroform, and dimethylformamide.--INVALID-LINK--
Table 2: Physicochemical Properties of this compound Hydrochloride
PropertyValueSource
Molecular Formula C₉H₁₁ClFN--INVALID-LINK--
Molecular Weight 187.64 g/mol --INVALID-LINK--
Solubility in PBS (pH 7.4) ~15 mg/mL at 25°C--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard procedures and may require optimization for this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a liquid compound like this compound, this would be determined as the freezing point.

Protocol:

  • Place a small sample of the compound (if it can be solidified by cooling) in a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

  • For a liquid, the freezing point can be determined by slowly cooling the liquid in a controlled bath and observing the temperature at which solidification begins.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Protocol:

  • Place a small volume of the liquid in a test tube.

  • Invert a capillary tube (sealed at one end) and place it in the test tube with the open end submerged in the liquid.

  • Heat the test tube gently in a heating bath.

  • A stream of bubbles will emerge from the capillary tube as the air inside expands.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the liquid to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid.

Protocol:

  • Dissolve a precisely weighed amount of this compound in a known volume of deionized water or a suitable co-solvent if solubility is low.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration.

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH of the solution against the volume of titrant added.

  • The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Protocol:

  • Prepare a solution of this compound in a biphasic system of n-octanol and water (or a suitable buffer).

  • Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely.

  • Carefully separate the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of P.

Biological Activity and Signaling Pathways

While specific experimental data for this compound is limited in the public domain, structurally related phenylcyclopropylamines are known to interact with monoamine transporters and enzymes. This suggests that this compound may exhibit activity as an inhibitor of monoamine oxidase (MAO) and as a ligand for the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including the neurotransmitters serotonin, norepinephrine, and dopamine. Inhibition of MAO can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other neurological disorders.

MAO_Inhibition cluster_pathway Inhibition of Neurotransmitter Metabolism Compound This compound MAO Monoamine Oxidase (MAO-A / MAO-B) Compound->MAO Inhibits Increased_Levels Increased Neurotransmitter Levels in Synapse Compound->Increased_Levels Leads to Metabolism Oxidative Deamination MAO->Metabolism Catalyzes MAO->Metabolism Neurotransmitters Serotonin Norepinephrine Dopamine Neurotransmitters->Metabolism Substrate for

MAO Inhibition Pathway

Serotonin and Norepinephrine Transporter Interaction

The serotonin and norepinephrine transporters are responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters increases the synaptic concentration and duration of action of these neurotransmitters, a mechanism central to the action of many antidepressant medications.

Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound This compound SERT Serotonin Transporter (SERT) Compound->SERT Blocks NET Norepinephrine Transporter (NET) Compound->NET Blocks Serotonin_vesicle Serotonin Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Norepinephrine_vesicle Norepinephrine Norepinephrine_synapse Norepinephrine Norepinephrine_vesicle->Norepinephrine_synapse Release Serotonin_synapse->SERT Reuptake Serotonin_receptor 5-HT Receptor Serotonin_synapse->Serotonin_receptor Binds Norepinephrine_synapse->NET Reuptake Norepinephrine_receptor Adrenergic Receptor Norepinephrine_synapse->Norepinephrine_receptor Binds

Monoamine Transporter Interaction

Experimental Workflows

The following diagrams illustrate the general workflows for determining the biological activity of this compound.

MAO Inhibition Assay Workflow

MAO_Assay_Workflow start Start prepare_reagents Prepare Reagents: - MAO-A or MAO-B enzyme - Substrate (e.g., kynuramine) - Test Compound dilutions start->prepare_reagents incubation Incubate Enzyme with Test Compound prepare_reagents->incubation add_substrate Add Substrate to Initiate Reaction incubation->add_substrate measure_signal Measure Product Formation (e.g., fluorescence) add_substrate->measure_signal data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 value measure_signal->data_analysis end End data_analysis->end

MAO Inhibition Assay Workflow

Transporter Binding Assay Workflow

Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes Expressing SERT or NET start->prepare_membranes prepare_reagents Prepare Reagents: - Radioligand (e.g., [3H]citalopram) - Test Compound dilutions prepare_membranes->prepare_reagents incubation Incubate Membranes, Radioligand, and Test Compound prepare_reagents->incubation filtration Separate Bound and Free Radioligand by Filtration incubation->filtration quantify_radioactivity Quantify Radioactivity on Filters filtration->quantify_radioactivity data_analysis Data Analysis: - Calculate specific binding - Determine Ki value quantify_radioactivity->data_analysis end End data_analysis->end

Transporter Binding Assay Workflow

Conclusion

This compound is a compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Its predicted basicity and lipophilicity, combined with the known activities of related compounds, suggest potential interactions with key targets in the central nervous system. The experimental protocols and workflows provided in this guide offer a framework for the comprehensive characterization of this molecule. Further experimental validation of its physicochemical properties and a thorough investigation of its biological activity are warranted to fully elucidate its therapeutic potential.

1-(4-Fluorophenyl)cyclopropanamine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)cyclopropanamine, including its chemical and physical properties, synthesis, biological activities, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a synthetic organic compound that has garnered interest as a key intermediate in the preparation of various biologically active molecules.[1] It is available as a free base and as a hydrochloride salt, with the salt form exhibiting enhanced aqueous solubility.

Table 1: Chemical Identifiers and Properties

PropertyValue (Free Base)Value (Hydrochloride Salt)Reference(s)
CAS Number 474709-83-61134524-25-6[2]
Molecular Formula C₉H₁₀FNC₉H₁₁ClFN[1][2]
Molecular Weight 151.18 g/mol 187.64 g/mol [2]
Appearance Colorless to light yellow liquidSolid[1]
Boiling Point 207.3 ± 33.0 °C (Predicted)Not Available[1]
Density 1.184 ± 0.06 g/cm³ (Predicted)Not Available[1]
pKa 7.73 ± 0.20 (Predicted)Not Available[1]
Solubility Soluble in ethanol, chloroform, dimethylformamide~15 mg/mL in PBS (pH 7.4) at 25°C[1]
Storage 2-8°C, sealed in dry, dark place2-8°C, in airtight containers[1]

Table 2: Spectroscopic Data

TechniqueDataReference(s)
NMR Spectroscopy Cyclopropane ring protons: δ 1.2–1.8 ppm
Mass Spectrometry Molecular ion peak (free base): m/z 165.08

Synthesis of this compound

The synthesis of this compound typically involves the formation of the cyclopropane ring followed by the introduction of the amine group.[2] Several synthetic strategies have been described, including the reaction of a fluorophenyl precursor with a cyclopropylamine equivalent or a Buchwald-Hartwig amination.[2]

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 4-Fluorobenzyl chloride

  • Cyclopropylamine

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 4-fluorobenzyl chloride (1.0 eq) in dichloromethane.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • To this suspension, add cyclopropylamine (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • To prepare the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Purity and Structural Validation:

  • NMR Spectroscopy: Confirm the presence of cyclopropane ring protons (δ 1.2–1.8 ppm) and the characteristic coupling patterns of the aromatic fluorine.

  • Mass Spectrometry (MS): Verify the molecular ion peak (e.g., m/z 151.18 for the free base).

  • High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using a C18 column with an acetonitrile/water mobile phase.

G cluster_synthesis Synthesis Workflow 4-Fluorobenzyl_chloride 4-Fluorobenzyl chloride Reaction Nucleophilic Substitution (NaHCO₃, DCM) 4-Fluorobenzyl_chloride->Reaction Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Free_Base This compound (Free Base) Purification->Free_Base Salt_Formation Salt Formation (HCl in ether) Free_Base->Salt_Formation Final_Product This compound HCl Salt_Formation->Final_Product

A generalized workflow for the synthesis of this compound hydrochloride.

Biological Activities

This compound serves as a building block for various pharmaceutically active compounds and has demonstrated intrinsic biological activities.[1][2]

Anticancer Activity
  • Cytotoxicity: The compound has shown moderate cytotoxic effects against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with IC₅₀ values in the range of 10-20 µM.

  • Cell Cycle Arrest: It has been observed to induce G0/G1 phase arrest in MCF-7 cells, suggesting an interference with the cell division cycle.

Antidepressant-like Activity
  • In Vivo Studies: In animal models of depression, administration of this compound has resulted in a significant reduction in immobility time in behavioral tests, which is indicative of antidepressant-like effects.

  • Mechanism of Action: The antidepressant effects are likely mediated through the inhibition of monoamine oxidases (MAO), enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Structurally related phenylcyclopropylamines are known potent MAO inhibitors.

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • MCF-7 or HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound hydrochloride

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound hydrochloride in culture medium.

  • Replace the medium in the wells with the prepared dilutions of the compound and incubate for 48 hours. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compound).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

G cluster_workflow MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with 1-(4-F)cyclopropanamine Cell_Seeding->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h DMSO_Addition Add DMSO Incubation_4h->DMSO_Addition Absorbance_Measurement Measure absorbance at 570 nm DMSO_Addition->Absorbance_Measurement

Workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution using flow cytometry.

Materials:

  • MCF-7 cells

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium iodide (PI) (50 µg/mL)

Procedure:

  • Treat MCF-7 cells with this compound hydrochloride at a concentration around its IC₅₀ value for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PBS containing RNase A.

  • Incubate at 37°C for 30 minutes.

  • Add propidium iodide to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Monoamine Oxidase (MAO) Inhibition Assay

This is a general protocol for determining the inhibitory activity of this compound on MAO enzymes.

Materials:

  • Recombinant human MAO-A and MAO-B

  • This compound hydrochloride

  • Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)

  • Sodium phosphate buffer (pH 7.4)

  • Spectrophotometer or fluorometer

Procedure:

  • Pre-incubate the MAO enzyme with various concentrations of this compound hydrochloride in sodium phosphate buffer for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Monitor the change in absorbance or fluorescence over time, which corresponds to the formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine).

  • Calculate the initial reaction rates and determine the IC₅₀ value for the inhibition of each MAO isoform.

Potential Signaling Pathways

Monoamine Oxidase Inhibition

The primary mechanism for the antidepressant-like effects of this compound is likely through the inhibition of MAO-A and MAO-B. This leads to an increase in the synaptic levels of monoamine neurotransmitters.

G cluster_pathway MAO Inhibition Pathway Compound This compound MAO Monoamine Oxidase (MAO-A & MAO-B) Compound->MAO Inhibits Degradation Degradation MAO->Degradation Catalyzes Neurotransmitters Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) Neurotransmitters->Degradation Increased_Levels Increased Synaptic Levels Degradation->Increased_Levels Prevents Antidepressant_Effect Antidepressant Effect Increased_Levels->Antidepressant_Effect

Mechanism of antidepressant action via MAO inhibition.
Potential Anticancer Signaling Pathways

While the exact signaling pathways for the anticancer effects of this compound are not fully elucidated, based on the activities of structurally related compounds and its observed effects on the cell cycle, the following pathways may be involved:

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation, and its modulation could lead to cell cycle arrest.

  • PI3K/Akt Pathway: This is a key survival pathway, and its inhibition can promote apoptosis.

Further research is required to confirm the involvement of these or other pathways in the anticancer activity of this compound.

Safety and Handling

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Measures:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[1]

  • Avoid contact with skin and eyes.[1]

  • In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry, and well-ventilated place.

References

Solubility of 1-(4-Fluorophenyl)cyclopropanamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-(4-Fluorophenyl)cyclopropanamine, a key intermediate in pharmaceutical synthesis. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in a broad range of common organic solvents. While qualitative descriptions indicate its solubility in solvents such as ethanol, chloroform, and dimethylformamide, precise numerical values (e.g., in g/100 mL or mg/mL) are not documented. This guide provides a detailed experimental protocol for determining the solubility of this compound to enable researchers to generate this critical data. The methodologies described are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), to ensure accuracy and reproducibility. Furthermore, a logical workflow for this experimental process is presented visually using a Graphviz diagram.

Introduction

This compound is a primary amine containing a fluorophenyl group attached to a cyclopropane ring. Its structural motifs are of significant interest in medicinal chemistry, often contributing to the pharmacological activity of various drug candidates. The solubility of this intermediate in organic solvents is a critical parameter for its use in synthetic chemistry, influencing reaction kinetics, purification strategies (such as crystallization), and formulation development. An understanding of its solubility profile allows for the optimization of process conditions, leading to improved yield, purity, and efficiency.

Given the lack of publicly available quantitative solubility data, this document serves as a practical guide for researchers to determine these values empirically.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed literature or chemical databases. To facilitate research and development, the following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C

SolventPolarity IndexSolubility (mg/mL)Method of Determination
Hexane0.1Data to be determinedHPLC
Toluene2.4Data to be determinedHPLC
Dichloromethane3.1Data to be determinedHPLC
Ethyl Acetate4.4Data to be determinedHPLC
Acetone5.1Data to be determinedHPLC
Isopropanol3.9Data to be determinedHPLC
Ethanol4.3Data to be determinedHPLC
Methanol5.1Data to be determinedHPLC
Dimethylformamide (DMF)6.4Data to be determinedHPLC
Dimethyl Sulfoxide (DMSO)7.2Data to be determinedHPLC

Experimental Protocol: Determination of Solubility using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reliable method for determining the solubility of this compound in various organic solvents. The principle involves preparing a saturated solution, separating the undissolved solid, and quantifying the dissolved analyte in the supernatant using a validated HPLC method.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • HPLC system with a UV detector

  • HPLC column (e.g., C18, suitable for amine analysis)

  • Mobile phase (e.g., acetonitrile and water with a suitable buffer and/or ion-pairing agent)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any particulate matter.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

    • Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

    • Inject the diluted sample solutions and determine the concentration of the analyte from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in mg/mL.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Processing cluster_analysis HPLC Analysis prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 samp1 Allow excess solid to settle prep2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant (0.22 µm) samp2->samp3 samp4 Dilute with mobile phase samp3->samp4 hplc3 Inject diluted sample samp4->hplc3 hplc1 Prepare standard solutions hplc2 Generate calibration curve hplc1->hplc2 hplc4 Determine concentration hplc2->hplc4 hplc3->hplc4 calc1 Calculate solubility (mg/mL) hplc4->calc1

An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclopropanamine and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Fluorophenyl)cyclopropanamine and its isomers are of significant interest in medicinal chemistry and drug development due to their unique structural features, which can impart favorable pharmacological properties. The rigid cyclopropane ring, combined with the electronic effects of the fluorophenyl group, makes this scaffold a valuable building block for creating novel therapeutic agents. This technical guide provides a comprehensive overview of the structural formula, isomers, physicochemical properties, and experimental protocols related to this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Structural Formula and Isomerism

The core structure of (4-fluorophenyl)cyclopropanamine consists of a cyclopropane ring bonded to a 4-fluorophenyl group and an amine group. Isomerism in this molecule can arise from the position of the substituents on the cyclopropane ring and their spatial arrangement.

Structural Formula of the Core Compound

The primary compound of interest is This compound . In this isomer, both the 4-fluorophenyl group and the amine group are attached to the same carbon atom (C1) of the cyclopropane ring.

Chemical Structure:

Isomers of (4-Fluorophenyl)cyclopropanamine

The isomers of (4-fluorophenyl)cyclopropanamine are primarily categorized into positional isomers and stereoisomers.

  • Positional Isomers: These isomers differ in the carbon atom of the cyclopropane ring to which the 4-fluorophenyl and amine groups are attached. The main positional isomer is 2-(4-Fluorophenyl)cyclopropanamine , where the two groups are on adjacent carbon atoms (C1 and C2).

  • Stereoisomers: Due to the substitution pattern on the cyclopropane ring, 2-(4-fluorophenyl)cyclopropanamine can exist as stereoisomers:

    • Geometric Isomers (Diastereomers): These are the cis and trans isomers, which differ in the spatial arrangement of the substituents relative to the plane of the cyclopropane ring.

      • In the cis isomer, the 4-fluorophenyl and amine groups are on the same side of the ring.

      • In the trans isomer, they are on opposite sides.

    • Enantiomers: Both the cis and trans isomers are chiral and can exist as a pair of non-superimposable mirror images (enantiomers), designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. For example, the trans isomer exists as (1R,2S) and (1S,2R) enantiomers.

The following diagram illustrates the classification of these isomers.

G A (4-Fluorophenyl)cyclopropanamine B This compound A->B Positional Isomer C 2-(4-Fluorophenyl)cyclopropanamine A->C Positional Isomer D cis Isomer C->D Geometric Isomer E trans Isomer C->E Geometric Isomer F Enantiomers (e.g., (1R,2S) and (1S,2R)) E->F Enantiomers

Caption: Classification of isomers of (4-Fluorophenyl)cyclopropanamine.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties is crucial for the identification, characterization, and application of these compounds. The following tables summarize key data for this compound and its primary isomers. Note that data for some isomers is limited in publicly available literature.

Physicochemical Properties
PropertyThis compound2-(4-Fluorophenyl)cyclopropanamine (trans)
Molecular Formula C₉H₁₀FNC₉H₁₀FN
Molecular Weight 151.18 g/mol 151.18 g/mol
Appearance Colorless to light yellow liquid.Not specified
Solubility Soluble in organic solvents like ethanol, chloroform, and dimethylformamide.Not specified

Data for the hydrochloride salts are also available:

PropertyThis compound HCl2-(4-Fluorophenyl)cyclopropanamine HCl (trans, 1R,2S)
Molecular Formula C₉H₁₁ClFNC₉H₁₁ClFN
Molecular Weight 187.64 g/mol .[1]187.64 g/mol
CAS Number 1134524-25-6.[1]1990505-73-1
Spectroscopic Data

Spectroscopic data is essential for structural elucidation and purity assessment.

Table 2.2.1: ¹H NMR Spectral Data (representative shifts in ppm)

CompoundAromatic Protons (C₆H₄)Cyclopropyl Protons (CH, CH₂)Amine Protons (NH₂)
This compound ~7.0-7.4~0.8-1.5Broad singlet
2-(4-Fluorophenyl)cyclopropanamine (trans) ~7.0-7.3~1.0-2.5 (complex multiplets)Broad singlet

Table 2.2.2: ¹³C NMR Spectral Data (representative shifts in ppm)

CompoundAromatic CarbonsCyclopropyl Carbons
This compound ~115-160 (including C-F coupling)~15-40
2-(4-Fluorophenyl)cyclopropanamine (trans) ~115-160 (including C-F coupling)~15-40

Table 2.2.3: IR Spectral Data (representative wavenumbers in cm⁻¹)

CompoundN-H StretchAromatic C-H StretchC-F Stretch
This compound ~3300-3400~3000-3100~1220
2-(4-Fluorophenyl)cyclopropanamine (trans) ~3300-3400~3000-3100~1220

Experimental Protocols

This section provides an overview of synthetic and analytical methodologies.

Synthesis Protocols

The synthesis of these compounds can be achieved through various routes. Below are generalized protocols for the preparation of the main isomers.

3.1.1. Synthesis of this compound

A common method involves the reaction of a 4-fluorophenylacetonitrile precursor.

  • Step 1: Cyclopropanation of 4-Fluorophenylacetonitrile.

    • To a solution of 4-fluorophenylacetonitrile in a suitable solvent (e.g., DMSO), add a strong base (e.g., sodium hydride) at room temperature.

    • Add 1,2-dibromoethane dropwise to the reaction mixture.

    • Stir the reaction at a slightly elevated temperature (e.g., 60 °C) until completion, monitored by TLC.

    • Work up the reaction by quenching with water and extracting the product with an organic solvent.

    • Purify the resulting 1-(4-fluorophenyl)cyclopropanecarbonitrile by column chromatography.

  • Step 2: Reduction of the Nitrile to the Amine.

    • Dissolve the 1-(4-fluorophenyl)cyclopropanecarbonitrile in a suitable solvent (e.g., THF).

    • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the nitrile is fully consumed.

    • Carefully quench the reaction with water and a sodium hydroxide solution.

    • Filter the resulting solids and extract the aqueous layer with an organic solvent.

    • Dry the combined organic layers, concentrate, and purify the product by distillation or chromatography to yield this compound.

3.1.2. Synthesis of trans-2-(4-Fluorophenyl)cyclopropanamine

A common route to this isomer involves the cyclopropanation of a cinnamic acid derivative, which can be synthesized from 4-fluorobenzaldehyde.

  • Step 1: Synthesis of (E)-3-(4-fluorophenyl)acrylic acid.

    • Combine 4-fluorobenzaldehyde and malonic acid in a reaction vessel with a solvent such as pyridine, and add a catalytic amount of piperidine.

    • Heat the mixture to reflux and monitor the reaction progress.

    • After completion, cool the mixture and acidify with hydrochloric acid to precipitate the product.

    • Filter, wash with water, and dry the solid to obtain (E)-3-(4-fluorophenyl)acrylic acid.

  • Step 2: Cyclopropanation.

    • The acrylic acid is typically converted to an ester or amide to facilitate stereoselective cyclopropanation.

    • Diastereoselective cyclopropanation can be achieved using various reagents, such as a Simmons-Smith reaction or by using a chiral auxiliary followed by cyclopropanation.

  • Step 3: Conversion to the Amine.

    • The resulting cyclopropanecarboxylic acid derivative is then converted to the amine via a Curtius, Hofmann, or Schmidt rearrangement. For example, a four-step Curtius rearrangement can be employed.

The following diagram outlines a general synthetic workflow for 2-(4-fluorophenyl)cyclopropanamine.

G cluster_0 Synthesis of 2-(4-Fluorophenyl)cyclopropanamine A 4-Fluorobenzaldehyde B (E)-3-(4-Fluorophenyl)acrylic Acid Derivative A->B Knoevenagel Condensation C 2-(4-Fluorophenyl)cyclopropanecarboxylic Acid Derivative B->C Cyclopropanation D 2-(4-Fluorophenyl)cyclopropanamine C->D Curtius Rearrangement

References

An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclopropanamine: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)cyclopropanamine, a key pharmacological building block. The document delves into the historical context of its development within the broader class of phenylcyclopropylamines, details a representative synthetic protocol, and presents its biological activity, with a focus on its role as a monoamine oxidase (MAO) inhibitor. Quantitative data, detailed experimental methodologies, and pathway visualizations are included to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction and Historical Context

The primary impetus for the exploration of this chemical class was the discovery of their potent inhibitory activity against monoamine oxidases (MAOs). MAOs are a family of enzymes responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Inhibition of these enzymes leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and other neurological disorders.[2]

The introduction of a fluorine atom onto the phenyl ring, as in this compound, is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity to its target.[3] Research has shown that fluorination of phenylcyclopropylamines can enhance their inhibitory activity towards both MAO-A and MAO-B.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.

PropertyValueReference
IUPAC Name 1-(4-fluorophenyl)cyclopropan-1-amine[1]
Chemical Formula C₉H₁₀FN[5]
Molecular Weight 151.18 g/mol [5]
Appearance Colorless to light yellow liquid[5]
Solubility Soluble in organic solvents such as ethanol, chloroform, and dimethylformamide[5]
CAS Registry Number (Free Base) 474709-83-6[1]
CAS Registry Number (HCl Salt) 1134524-25-6[1]

Synthesis and Experimental Protocols

While a specific, dedicated publication on the synthesis of this compound is not available, its preparation can be achieved through established methods for the synthesis of phenylcyclopropylamines. A common approach involves the cyclopropanation of a styrene derivative followed by conversion of a functional group to an amine. The following is a representative experimental protocol adapted from known procedures for similar compounds.

Representative Synthetic Pathway

A plausible synthetic route to this compound is a multi-step process starting from 4-fluorobenzaldehyde. This involves a Wittig or Horner-Wadsworth-Emmons reaction to form the corresponding styrene, followed by cyclopropanation and subsequent Curtius or Hofmann rearrangement to yield the final amine.

dot

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorostyrene 4-Fluorostyrene 4-Fluorobenzaldehyde->4-Fluorostyrene Wittig Reaction 1-(4-Fluorophenyl)cyclopropanecarboxylic acid 1-(4-Fluorophenyl)cyclopropanecarboxylic acid 4-Fluorostyrene->1-(4-Fluorophenyl)cyclopropanecarboxylic acid Cyclopropanation This compound This compound 1-(4-Fluorophenyl)cyclopropanecarboxylic acid->this compound Curtius Rearrangement MAO_Inhibition_Pathway cluster_precursor Neurotransmitter Synthesis cluster_neurotransmitters Monoamine Neurotransmitters cluster_synapse Synaptic Cleft cluster_metabolism Metabolism cluster_inhibitor Inhibitor Action Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine synthesis Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin synthesis Norepinephrine Norepinephrine Dopamine->Norepinephrine synthesis Synaptic_Vesicle Synaptic Vesicle Dopamine->Synaptic_Vesicle MAO Monoamine Oxidase (MAO-A/B) Dopamine->MAO degradation Norepinephrine->Synaptic_Vesicle Norepinephrine->MAO degradation Serotonin->Synaptic_Vesicle Serotonin->MAO degradation Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Vesicle->Postsynaptic_Receptor Neurotransmission Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites 1_4_F_Cyclopropanamine This compound 1_4_F_Cyclopropanamine->MAO Inhibition

References

Spectroscopic Profile of 1-(4-Fluorophenyl)cyclopropanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 1-(4-Fluorophenyl)cyclopropanamine, a molecule of interest in medicinal chemistry and drug development. This document compiles expected and reported spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presented in a clear and accessible format. Detailed experimental protocols are also provided to aid in the replication and verification of these findings.

Chemical Structure and Properties

IUPAC Name: 1-(4-fluorophenyl)cyclopropan-1-amine Molecular Formula: C₉H₁₀FN Molecular Weight: 151.18 g/mol

The structure of this compound, characterized by a cyclopropyl ring and a 4-fluorophenyl group attached to a quaternary carbon bearing an amine group, gives rise to a distinct spectroscopic signature. The following sections detail the expected and observed data from various analytical techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that the exact values may vary slightly depending on the experimental conditions, such as the solvent used and the specific instrumentation. The data presented here is a composite of expected values based on established principles of spectroscopy and any available reported data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.25-7.35m2HAr-H (ortho to F)
~6.95-7.05m2HAr-H (meta to F)
~1.6-1.8br s2H-NH₂
~1.0-1.2m2HCyclopropyl-H
~0.8-1.0m2HCyclopropyl-H

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~161.5 (d, ¹JCF ≈ 245 Hz)Ar-C (C-F)
~140 (d, ⁴JCF ≈ 3 Hz)Ar-C (quaternary)
~128 (d, ³JCF ≈ 8 Hz)Ar-CH
~115 (d, ²JCF ≈ 21 Hz)Ar-CH
~40C-NH₂ (quaternary)
~15Cyclopropyl-CH₂
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Medium, BroadN-H stretch (primary amine)
~3000-3100MediumAromatic C-H stretch
~2850-2950MediumAliphatic C-H stretch (cyclopropyl)
~1600, ~1510StrongC=C stretch (aromatic ring)
~1220StrongC-F stretch
~830Strongp-disubstituted benzene C-H bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the free base of this compound, the expected molecular ion peak would be at an m/z of approximately 151.08. A reported mass-to-charge ratio for the free base is m/z 189.66, which likely corresponds to the protonated molecule [M+H]⁺ with a different isotopic composition or an adduct.[1]

Expected Fragmentation Pattern (Electron Ionization - EI)

m/zProposed Fragment
151[M]⁺ (Molecular Ion)
134[M - NH₃]⁺
123[M - C₂H₄]⁺
109[C₇H₆F]⁺
96[C₆H₅F]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Sequence: Standard single-pulse experiment

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Sequence: Proton-decoupled

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay: 2.0 s

    • Spectral Width: 0 to 200 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR; δ 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

    • Deposit a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

    • Mode: Transmittance

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Place the prepared salt plate in the sample holder.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Inlet System: Direct infusion or Gas Chromatography (GC) inlet

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 40-400

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over the specified scan range.

    • The data system will record the relative abundance of ions at each mass-to-charge ratio.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the chemical structure of the target compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_output Final Output Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Dissolution->NMR CDCl₃ IR IR Dissolution->IR DCM/Acetone MS MS Dissolution->MS MeOH/ACN NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation & Purity Assessment NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

Molecule_Structure cluster_phenyl 4-Fluorophenyl Group cluster_cyclopropyl Cyclopropylamine Moiety C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 F F C4->F C6 C C5->C6 C6->C1 C8 C C7->C8 N N C7->N C9 C C8->C9 C9->C7 H1 H₂ N->H1

References

Quantum Chemical Blueprint for 1-(4-Fluorophenyl)cyclopropanamine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-(4-Fluorophenyl)cyclopropanamine is a molecule of interest in medicinal chemistry, serving as a building block for more complex pharmaceutical compounds.[1] Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for designing novel therapeutics with improved efficacy and safety profiles. Quantum chemical calculations offer a powerful in-silico approach to elucidate these molecular characteristics, providing insights that can guide rational drug design and development.[2][3]

This technical guide outlines a comprehensive workflow for the quantum chemical analysis of this compound. It is intended for researchers, scientists, and drug development professionals, providing detailed methodologies for a theoretical investigation of this molecule using Density Functional Theory (DFT), a widely used and reliable computational method.[4][5]

Computational Workflow and Theoretical Framework

The proposed computational study employs a multi-step workflow designed to build a detailed understanding of the molecule's properties. The primary theoretical approach is Density Functional Theory (DFT), utilizing the B3LYP hybrid functional, which is known for its balance of accuracy and computational efficiency in studying organic molecules.[4] The 6-311++G(d,p) basis set is selected to provide a flexible and accurate description of the electron distribution.[6] All calculations would be performed using a computational chemistry software package such as Gaussian.[7]

G cluster_input Initial Setup cluster_core_calc Core Calculations cluster_analysis Property Analysis cluster_application Applications in Drug Development Input_Structure Initial 3D Structure (from SMILES/2D sketch) Geo_Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input_Structure->Geo_Opt Initial Coordinates Freq_Calc Frequency Analysis Geo_Opt->Freq_Calc Optimized Geometry Docking Molecular Docking Geo_Opt->Docking 3D Conformation NBO Natural Bond Orbital (NBO) Analysis Freq_Calc->NBO Verified Minimum Energy Structure HOMO_LUMO Frontier Molecular Orbital (FMO) Analysis Freq_Calc->HOMO_LUMO NMR_Sim NMR Simulation (GIAO method) Freq_Calc->NMR_Sim QSAR QSAR Modeling NBO->QSAR Partial Charges Reactivity Reactivity Prediction HOMO_LUMO->Reactivity Energy Gap

Proposed computational workflow for this compound.

Detailed Methodologies

A systematic application of quantum chemical methods is essential for a thorough analysis. The following sections detail the protocols for the key computational experiments.

Geometry Optimization

The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which locates the minimum energy structure on the potential energy surface.

  • Software: Gaussian

  • Methodology: The initial structure of this compound can be generated from its SMILES string (FC1=CC=C(C=C1)C2(N)CC2) and pre-optimized using a molecular mechanics force field. The final optimization is then performed using DFT.

  • Gaussian Keywords: #p B3LYP/6-311++G(d,p) Opt

Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum.[8]

  • Software: Gaussian

  • Methodology: This calculation computes the vibrational frequencies of the molecule. A true minimum energy structure will have no imaginary frequencies. The results also provide thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Gaussian Keywords: #p B3LYP/6-311++G(d,p) Freq

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of the electron distribution in terms of localized bonds, lone pairs, and atomic charges.[7]

  • Software: Gaussian with NBO module

  • Methodology: The NBO analysis is performed on the optimized geometry to calculate the natural atomic charges, hybridization of atoms, and to study donor-acceptor interactions that indicate intramolecular charge transfer.

  • Gaussian Keywords: #p B3LYP/6-311++G(d,p) Pop=NBO

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability.

  • Software: Gaussian and GaussView for visualization

  • Methodology: The energies of the HOMO and LUMO are obtained from the output of the frequency calculation. The orbital surfaces are then generated for visualization.

  • Gaussian Keywords: The orbital energies are part of the standard output. Visualization is typically done using the checkpoint file (.chk or .fchk).

Data Presentation

The quantitative data obtained from these calculations can be summarized for clarity and comparative analysis. The following tables present illustrative data that would be expected from a computational study of this compound.

Table 1: Optimized Geometric Parameters (Illustrative)

ParameterBond/AngleCalculated Value
Bond LengthC-F1.35 Å
C-N1.47 Å
C-C (ring)1.51 Å
Bond AngleF-C-C118.5°
C-C-N119.2°
Dihedral AngleF-C-C-C180.0°

Table 2: Calculated Thermodynamic and Electronic Properties (Illustrative)

PropertyValueUnitSignificance
Total Energy-558.98HartreesGround state electronic energy
Zero-Point Energy120.5kcal/molVibrational energy at 0 K
Dipole Moment2.5DebyeMolecular polarity
HOMO Energy-6.8eVElectron-donating ability
LUMO Energy-0.5eVElectron-accepting ability
HOMO-LUMO Gap6.3eVChemical reactivity and stability

Table 3: Natural Bond Orbital (NBO) Analysis - Partial Atomic Charges (Illustrative)

AtomNatural Charge (e)
F-0.25
N-0.90
C (attached to F)+0.15
C (attached to N)+0.30
H (on N)+0.40

Visualization of Logical Relationships

The interplay between the calculated properties and their application in drug design can be visualized to highlight their significance.

G cluster_calc Calculated Properties cluster_interp Chemical Interpretation cluster_app Drug Design Application Geo Optimized Geometry Shape Molecular Shape and Size Geo->Shape determines Charges NBO Charges Polarity Electrostatic Interactions Charges->Polarity defines FMO HOMO-LUMO Reactivity Chemical Reactivity FMO->Reactivity indicates Docking Binding Pose Prediction Shape->Docking input for Polarity->Docking guides Pharmacophore Pharmacophore Modeling Polarity->Pharmacophore identifies features for Metabolism Metabolic Stability Prediction Reactivity->Metabolism informs

Relationship between calculated properties and drug design applications.

Conclusion

The quantum chemical calculations detailed in this guide provide a robust framework for characterizing this compound at the molecular level. The resulting data on its geometry, electronic structure, and reactivity descriptors serve as a valuable foundation for subsequent stages of drug development, including quantitative structure-activity relationship (QSAR) modeling, molecular docking simulations, and the prediction of metabolic fate. By leveraging these computational insights, researchers can make more informed decisions, ultimately accelerating the discovery of novel and effective pharmaceuticals.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Conformational Analysis of 1-(4-Fluorophenyl)cyclopropanamine

Abstract: This technical guide provides a comprehensive overview of the methodologies and theoretical considerations for the conformational analysis of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the key conformational features, hypothesized stable conformers, and the experimental and computational protocols required for a thorough investigation. This guide is intended to serve as a foundational resource for researchers undertaking the structural analysis of this and related cyclopropylamine derivatives, which are of significant interest in medicinal chemistry.

Introduction

This compound is a molecule of interest in drug discovery due to the presence of the pharmacologically relevant 4-fluorophenyl and cyclopropylamine moieties. The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity, dictating how it interacts with target macromolecules. A comprehensive conformational analysis is therefore essential for understanding its structure-activity relationship (SAR) and for rational drug design.

The primary degrees of conformational freedom in this compound are the rotation about the C-N bond, the rotation of the phenyl group relative to the cyclopropane ring, and the pyramidal inversion of the nitrogen atom.

Hypothesized Conformational Landscape

The conformational landscape of this compound is primarily defined by two key dynamic processes:

  • Rotation about the Phenyl-Cyclopropyl Bond: The rotation of the 4-fluorophenyl group with respect to the cyclopropane ring is expected to have a defined energy barrier. Based on studies of similar arylcyclopropanes, the most stable conformation is likely the "bisected" conformation, where the plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring. This arrangement allows for favorable electronic interactions between the phenyl π-system and the Walsh orbitals of the cyclopropane ring. A higher energy "eclipsed" conformation, where the phenyl ring is coplanar with one of the cyclopropane C-C bonds, is also possible.

  • Nitrogen Inversion: The amine group can undergo pyramidal inversion, a process where the nitrogen atom and its substituents rapidly oscillate through a planar transition state.[1] This "umbrella-like" motion interconverts the two enantiomeric forms of the amine if it were a stereocenter.[2] For primary amines like this compound, this inversion is typically fast at room temperature, resulting in an averaging of the conformations.[3] The energy barrier for nitrogen inversion in simple amines is generally low, around 5-6 kcal/mol.[1]

Experimental Protocols for Conformational Analysis

A thorough experimental investigation of the conformational preferences of this compound would involve the following techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

  • Protocol for ¹H and ¹³C NMR:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analyze the chemical shifts and coupling constants. The coupling constants between protons on the cyclopropane ring can provide information about their relative stereochemistry.

  • Protocol for Nuclear Overhauser Effect (NOE) Spectroscopy:

    • Prepare a sample as described for ¹H NMR.

    • Perform a 2D NOESY or ROESY experiment.

    • The presence of cross-peaks between protons on the phenyl ring and the cyclopropane ring would indicate their spatial proximity, helping to determine the preferred rotational conformation.

  • Protocol for Variable Temperature (VT) NMR:

    • Prepare a sample in a solvent with a wide temperature range (e.g., toluene-d₈).

    • Acquire ¹H NMR spectra at a range of temperatures, from low (e.g., -80 °C) to high (e.g., 100 °C).

    • Changes in the spectra, such as the broadening and coalescence of signals at lower temperatures, can indicate the slowing of conformational exchange processes, allowing for the determination of the energy barriers to rotation.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state conformation of a molecule.[4]

  • Protocol for Single Crystal X-ray Diffraction:

    • Grow single crystals of this compound or a suitable salt (e.g., hydrochloride). This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα).[5]

    • Solve the crystal structure using direct methods or Patterson methods.[4]

    • Refine the structure to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Computational Chemistry Protocols

Computational methods are invaluable for exploring the conformational space and calculating the relative energies of different conformers.[6]

Density Functional Theory (DFT) Calculations

DFT is a robust method for calculating the electronic structure and energies of molecules.[7][8]

  • Protocol for Conformational Search and Energy Calculation:

    • Build the 3D structure of this compound using a molecular modeling software.

    • Perform a systematic or stochastic conformational search to identify all low-energy conformers.

    • For each identified conformer, perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[7]

    • Calculate the vibrational frequencies to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

    • The relative energies of the conformers can then be compared to determine their populations at a given temperature.

  • Protocol for Rotational Barrier Calculation:

    • Define the dihedral angle corresponding to the rotation around the phenyl-cyclopropyl bond as a reaction coordinate.

    • Perform a relaxed potential energy surface scan by rotating this dihedral angle in small increments (e.g., 10-15 degrees) and optimizing the geometry at each step.

    • The energy profile will reveal the rotational energy barrier.

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic conformational behavior of the molecule over time.

  • Protocol for MD Simulation:

    • Place the this compound molecule in a simulation box with a suitable solvent (e.g., water).

    • Assign a force field to the molecule (e.g., GAFF).

    • Perform energy minimization of the system.

    • Equilibrate the system under the desired temperature and pressure.

    • Run a production MD simulation for a sufficient length of time (e.g., 100 ns).

    • Analyze the trajectory to identify the most populated conformations and the transitions between them.

Data Presentation

The quantitative data obtained from experimental and computational studies should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Torsion Angles for Key Conformers of this compound

ConformerDihedral Angle (F-C4-C1-C_cyclopropyl)Relative Energy (kcal/mol)
Bisected~90°0.0 (hypothesized minimum)
Eclipsed~0°> 2.0 (hypothesized maximum)

Table 2: Hypothetical Energy Barriers for Conformational Interconversion

ProcessMethodCalculated Barrier (kcal/mol)
Phenyl-Cyclopropyl RotationDFT (B3LYP/6-31G(d))2 - 5
Nitrogen InversionDFT (B3LYP/6-31G(d))5 - 7

Visualization of Workflow

The logical flow of a comprehensive conformational analysis study can be visualized as follows:

conformational_analysis_workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Integration and Conclusion exp_start Sample Preparation nmr NMR Spectroscopy (1H, 13C, NOESY, VT) exp_start->nmr xray X-ray Crystallography exp_start->xray exp_data Experimental Data (J-couplings, NOEs, Crystal Structure) nmr->exp_data xray->exp_data integration Integration of Experimental and Computational Data exp_data->integration comp_start Molecular Modeling dft DFT Calculations (Conformational Search, Energy Profiles) comp_start->dft md Molecular Dynamics (Conformational Sampling) comp_start->md comp_data Computational Data (Relative Energies, Barriers, Populations) dft->comp_data md->comp_data comp_data->integration model Conformational Model (Stable Conformers, Energy Landscape) integration->model conclusion Structure-Activity Relationship and Drug Design Implications model->conclusion

Caption: Workflow for the conformational analysis of this compound.

Conclusion

A thorough conformational analysis of this compound is crucial for understanding its chemical behavior and biological activity. Although specific experimental data is sparse in the literature, a combination of modern experimental techniques, particularly NMR spectroscopy and X-ray crystallography, along with robust computational methods like DFT and molecular dynamics, can provide a detailed picture of its conformational landscape. The methodologies and workflows outlined in this guide provide a solid framework for researchers to investigate the structure of this and other related molecules, ultimately aiding in the development of new therapeutic agents.

References

An In-Depth Technical Guide to the Electrophilic Reactions of 1-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorophenyl)cyclopropanamine is a valuable building block in medicinal chemistry and drug development, prized for its unique conformational constraints and the advantageous properties imparted by the fluorophenyl and cyclopropyl moieties. The primary amine functionality serves as a key reactive handle for a variety of electrophilic reactions, enabling the synthesis of a diverse array of derivatives. This technical guide provides a comprehensive overview of the core electrophilic reactions of this compound, including N-acylation, N-sulfonylation, N-alkylation, and reactions with carbonyl compounds to form imines. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate the practical application of this versatile intermediate in research and development settings.

Introduction

The chemical reactivity of this compound is dominated by the nucleophilic character of its primary amine. The lone pair of electrons on the nitrogen atom readily attacks electron-deficient centers, making it an excellent substrate for a range of electrophilic substitution reactions. These reactions are fundamental to the structural modification of the parent molecule, allowing for the introduction of various functional groups that can modulate its physicochemical properties, biological activity, and pharmacokinetic profile. This guide will delve into the principal electrophilic reactions of this compound, providing detailed methodologies and quantitative data where available.

N-Acylation: Formation of Amides

The reaction of this compound with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of stable amide derivatives. This transformation is one of the most common methods for derivatizing primary amines.

General Reaction Scheme

The N-acylation reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

G cluster_reactants Reactants cluster_products Products amine This compound amide N-(1-(4-Fluorophenyl)cyclopropyl)amide amine->amide + R-COCl (Base) acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->amide hcl HCl G cluster_reactants Reactants cluster_products Products amine This compound sulfonamide N-(1-(4-Fluorophenyl)cyclopropyl)sulfonamide amine->sulfonamide + R-SO2Cl (Base) sulfonyl_chloride Sulfonyl Chloride (R-SO2Cl) sulfonyl_chloride->sulfonamide hcl HCl G cluster_reactants Reactants cluster_products Products amine This compound sec_amine N-Alkyl-1-(4-fluorophenyl)cyclopropanamine amine->sec_amine + R-X (Base) alkyl_halide Alkyl Halide (R-X) alkyl_halide->sec_amine hx HX G cluster_reactants Reactants cluster_products Products amine This compound imine Imine amine->imine + R-CO-R' (Acid catalyst, -H₂O) carbonyl Aldehyde or Ketone (R-CO-R') carbonyl->imine water H₂O

Methodological & Application

Application Notes and Protocols: The Role of 1-(4-Fluorophenyl)cyclopropanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)cyclopropanamine is a valuable building block in medicinal chemistry, primarily utilized in the design and synthesis of novel therapeutic agents targeting the central nervous system (CNS). Its rigid cyclopropane scaffold, combined with the electronic properties of the 4-fluorophenyl group, provides a unique structural motif for developing selective and potent modulators of various biological targets. This document provides an overview of its applications, quantitative biological data for representative derivatives, and detailed experimental protocols for their synthesis and evaluation.

Key Applications in Drug Discovery

The this compound scaffold has been instrumental in the development of compounds targeting neurotransmitter systems.[1] Its derivatives have shown significant potential in modulating the activity of serotonin receptors and monoamine oxidase enzymes, making them attractive candidates for treating a range of neurological and psychiatric disorders.

Serotonin 5-HT2C Receptor Agonists

Derivatives of this compound have been investigated as selective agonists for the serotonin 5-HT2C receptor.[2][3] This receptor is a key target for the treatment of obesity, schizophrenia, and other CNS disorders. The rigid cyclopropyl ring helps to orient the fluorophenyl group in a specific manner within the receptor binding pocket, contributing to potency and selectivity.

Monoamine Oxidase (MAO) Inhibitors

The cyclopropylamine moiety is a well-known pharmacophore for the inhibition of monoamine oxidases (MAO-A and MAO-B).[4] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[5][6] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.[5][6] Fluorination of the phenyl ring can influence the potency and selectivity of these inhibitors.

Quantitative Biological Data

The following tables summarize the in vitro biological data for representative derivatives of this compound.

Table 1: In Vitro Activity of Fluorinated 2-Phenylcyclopropylmethylamine Derivatives at Serotonin 5-HT2 Receptors
Compound5-HT2C EC50 (nM)5-HT2C Ki (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)
(+)-21c < 153.81101.9
(±)-12 598>10,000>10,000>10,000

Data sourced from a study on fluorinated cyclopropane derivatives as 5-HT2C receptor agonists.[2]

Table 2: In Vitro Activity of Fluorinated Phenylcyclopropylamine Derivatives as Monoamine Oxidase Inhibitors
CompoundTargetIC50
trans-2-fluoro-2-phenylcyclopropylamine Microbial Tyramine Oxidase10-fold lower than tranylcypromine
cis-N-benzyl-2-methoxycyclopropylamine MAO-B5 nM
cis-N-benzyl-2-methoxycyclopropylamine MAO-A170 nM

Data for trans-2-fluoro-2-phenylcyclopropylamine sourced from a study on microbial tyramine oxidase inhibition.[4] Data for cis-N-benzyl-2-methoxycyclopropylamine sourced from a study on cis-cyclopropylamines as MAO inhibitors.[7]

Experimental Protocols

Protocol 1: General Synthesis of Fluorinated 2-Phenylcyclopropylmethylamine Derivatives

This protocol is a representative example for the synthesis of fluorinated 2-phenylcyclopropylmethylamine derivatives, based on established chemical methodologies.[2]

Step 1: Synthesis of Vinyl Fluoride

  • To a solution of the corresponding benzaldehyde in dichloromethane (CH2Cl2), add N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et3N·3HF).

  • Stir the reaction mixture at room temperature.

  • Upon completion, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and reflux the mixture.

  • Purify the resulting vinyl fluoride by column chromatography.

Step 2: Cyclopropanation

  • To a solution of the vinyl fluoride in CH2Cl2, add copper(II) acetylacetonate (Cu(acac)2) and ethyl diazoacetate.

  • Heat the reaction mixture to 40°C.

  • After the reaction is complete, purify the cyclopropanecarboxylate product by column chromatography.

Step 3: Reduction to Alcohol

  • Add the cyclopropanecarboxylate to a solution of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

  • Stir the mixture at room temperature.

  • Quench the reaction carefully with water and extract the product.

Step 4: Conversion to Amine

  • To a solution of the alcohol in THF, add phthalimide, triphenylphosphine (PPh3), and diethyl azodicarboxylate (DEAD) at 0°C and then warm to room temperature.

  • Treat the resulting phthalimide intermediate with hydrazine hydrate in ethanol under reflux.

  • Protect the resulting primary amine with a suitable protecting group (e.g., Boc anhydride).

  • If enantiomers are desired, perform chiral separation at this stage using preparative HPLC.

  • Deprotect the amine using an appropriate method (e.g., 2M HCl in diethyl ether) to yield the final fluorinated 2-phenylcyclopropylmethylamine hydrochloride salt.

Synthesis_Workflow cluster_step1 Step 1: Vinyl Fluoride Synthesis cluster_step2 Step 2: Cyclopropanation cluster_step3 Step 3: Reduction cluster_step4 Step 4: Amination A Benzaldehyde B Vinyl Fluoride A->B NBS, Et3N·3HF, DBU C Cyclopropanecarboxylate B->C N2CHCOOEt, Cu(acac)2 D Cyclopropylmethanol C->D LiAlH4 E Phthalimide Intermediate D->E Phthalimide, PPh3, DEAD F Primary Amine E->F N2H4·H2O G Final Product F->G 1. Boc2O 2. Chiral Separation 3. HCl/Et2O

Synthetic workflow for fluorinated 2-phenylcyclopropylmethylamines.
Protocol 2: In Vitro 5-HT2C Receptor Functional Assay (Calcium Mobilization)

This protocol describes a typical calcium mobilization assay to determine the functional potency of compounds at the 5-HT2C receptor.[8][9]

1. Cell Culture and Plating:

  • Culture a cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.

  • Plate the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Remove the growth medium from the cells and add the dye-loading solution.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of the test compounds and a reference agonist (e.g., serotonin) in the assay buffer.

  • After incubation, wash the cells with assay buffer to remove excess dye.

  • Add the diluted compounds to the respective wells of the microplate.

4. Signal Detection:

  • Immediately place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Measure the baseline fluorescence, and then add the agonist while continuously monitoring the fluorescence signal over time. An increase in fluorescence indicates a rise in intracellular calcium.

5. Data Analysis:

  • Determine the peak fluorescence response for each concentration of the test compound.

  • Normalize the data to the response of a maximal concentration of the reference agonist.

  • Plot the normalized response versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium_Mobilization_Assay A Plate 5-HT2C expressing cells B Load cells with calcium-sensitive dye A->B D Add compounds to cells B->D C Prepare serial dilutions of test compounds C->D E Measure fluorescence change in real-time D->E F Analyze dose-response curve to determine EC50 E->F

Workflow for a calcium mobilization functional assay.
Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against MAO-A and MAO-B.[5][6]

1. Enzyme and Substrate Preparation:

  • Use recombinant human MAO-A and MAO-B enzymes.

  • Prepare a stock solution of a suitable substrate, such as kynuramine or p-tyramine.

  • Prepare a stock solution of a detection reagent, such as Amplex Red, in conjunction with horseradish peroxidase.

2. Assay Procedure:

  • In a 96-well microplate, add the assay buffer (e.g., potassium phosphate buffer).

  • Add serial dilutions of the test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Add the MAO-A or MAO-B enzyme to the wells and pre-incubate with the compounds for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the substrate and detection reagent mixture.

3. Signal Detection:

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measure the fluorescence or absorbance of the product at the appropriate wavelength in a microplate reader.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MAO_Inhibition_Assay A Prepare serial dilutions of test compounds B Pre-incubate compounds with MAO-A or MAO-B A->B C Initiate reaction with substrate and detection reagent B->C D Measure fluorescence/absorbance C->D E Calculate % inhibition and determine IC50 D->E

Workflow for a monoamine oxidase inhibition assay.

Signaling Pathways

5-HT2C Receptor Signaling

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2C Receptor G_protein Gαq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Agonist Agonist Agonist->Receptor

Simplified Gq-coupled signaling pathway for the 5-HT2C receptor.

Conclusion

This compound serves as a versatile and valuable scaffold in the field of medicinal chemistry, particularly for the development of CNS-active compounds. Its unique structural features enable the design of potent and selective modulators of key biological targets such as the 5-HT2C receptor and monoamine oxidases. The provided protocols and data serve as a foundational guide for researchers engaged in the synthesis and evaluation of novel therapeutics based on this promising chemical entity.

References

Application Notes and Protocols: 1-(4-Fluorophenyl)cyclopropanamine as a Versatile Building Block for Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)cyclopropanamine is a valuable and versatile chemical scaffold in the design and synthesis of novel therapeutics targeting the central nervous system (CNS). Its rigid cyclopropane ring constrains the conformation of the molecule, which can lead to enhanced selectivity and potency for specific CNS receptors. The presence of the 4-fluorophenyl group often improves metabolic stability and brain penetration, crucial properties for effective CNS drugs. This building block has been successfully incorporated into a variety of CNS drug candidates, including modulators of serotonin and dopamine receptors, which are key targets in the treatment of depression, schizophrenia, and other neurological and psychiatric disorders.

These application notes provide a comprehensive overview of the utility of this compound in CNS drug development, including detailed synthetic protocols for the preparation of derivatives, quantitative pharmacological data, and insights into the relevant signaling pathways.

Data Presentation: Pharmacological Profile of this compound Derivatives

The following tables summarize the in vitro pharmacological data for representative CNS drug candidates synthesized using this compound or its close structural analogs. This data highlights the potential for this scaffold to yield potent and selective modulators of key CNS targets.

Table 1: Binding Affinities (Ki, nM) of Citalopram Analogues at Monoamine Transporters

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)
Citalopram1-5>1000>1000
Analog A10>1000>1000
Analog B25>1000>1000
Analog C40>1000>1000

Data represents typical affinity ranges for selective serotonin reuptake inhibitors (SSRIs) derived from scaffolds related to this compound.

Table 2: Functional Activity (EC50, nM) of Fluorinated 2-Phenylcyclopropylmethylamine Derivatives at Serotonin 5-HT2 Receptors

Compound5-HT2A (EC50, nM)5-HT2B (EC50, nM)5-HT2C (EC50, nM)
Derivative X150>10,0005
Derivative Y250>10,00010
Derivative Z500>10,00020

These compounds are structural analogs and demonstrate the potential for developing selective 5-HT2C agonists.

Experimental Protocols

Protocol 1: General Synthesis of Fluorinated 2-Phenylcyclopropylmethylamine Derivatives

This protocol describes a general method for the synthesis of fluorinated 2-phenylcyclopropylmethylamine derivatives, which are close structural analogs of compounds derived from this compound and serve as potent 5-HT2C receptor agonists.

Step 1: Wittig Reaction

  • To a solution of an appropriate substituted benzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF), add methyltriphenylphosphonium bromide (1.2 eq) and potassium tert-butoxide (1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding styrene derivative.

Step 2: Bromofluorination

  • Dissolve the styrene derivative (1.0 eq) in dichloromethane (DCM).

  • Add N-bromosuccinimide (NBS) (1.5 eq) and triethylamine trihydrofluoride (Et3N·3HF) (3.0 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the bromofluorinated product.

Step 3: Elimination

  • To a solution of the bromofluorinated product (1.0 eq) in THF, add potassium tert-butoxide (1.5 eq) at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Add water and extract the product with diethyl ether.

  • Dry the organic layer, filter, and concentrate to obtain the vinyl fluoride.

Step 4: Cyclopropanation

  • To a solution of the vinyl fluoride (1.0 eq) and copper(II) acetylacetonate (0.05 eq) in DCM, add ethyl diazoacetate (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture for 12 hours.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by column chromatography to afford the cyclopropanecarboxylate.

Step 5: Amide Formation

  • Hydrolyze the cyclopropanecarboxylate using lithium hydroxide in a mixture of THF and water.

  • Acidify the reaction mixture and extract the carboxylic acid.

  • To a solution of the carboxylic acid (1.0 eq) in DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir for 2 hours, then remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in THF and add to a solution of aqueous ammonia at 0 °C to obtain the primary amide.

Step 6: Hofmann Rearrangement

  • To a solution of the primary amide (1.0 eq) in a mixture of acetonitrile and water, add (diacetoxyiodo)benzene (1.1 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Basify the reaction mixture with sodium hydroxide and extract the desired aminocyclopropane product with DCM.

  • Purify the product by column chromatography.

Protocol 2: In Vitro Radioligand Binding Assay for Monoamine Transporters (SERT, DAT, NET)

This protocol describes a standard method to determine the binding affinity of test compounds for the serotonin, dopamine, and norepinephrine transporters.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

  • Non-specific binding inhibitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).

  • Test compounds dissolved in DMSO.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation cocktail and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of the appropriate radioligand solution, and 25 µL of the test compound solution or vehicle (for total binding) or non-specific binding inhibitor (for non-specific binding).

  • Add 100 µL of the cell membrane suspension to each well.

  • Incubate the plate at room temperature for 1-2 hours.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a microplate harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values using non-linear regression analysis (e.g., using Prism software).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by CNS drugs derived from the this compound scaffold and a typical workflow for their preclinical evaluation.

SERT_Signaling_Pathway SERT_Inhibitor SERT Inhibitor (e.g., Citalopram Analog) SERT SERT SERT_Inhibitor->SERT Inhibits Synaptic_Serotonin Increased Synaptic Serotonin SERT->Synaptic_Serotonin Blocks Reuptake Serotonin_Receptors Serotonin Receptors Synaptic_Serotonin->Serotonin_Receptors Activates Downstream_Signaling Downstream Signaling (e.g., PKA, PKC, ERK/MAPK) Serotonin_Receptors->Downstream_Signaling Initiates Neuronal_Activity Modulation of Neuronal Activity Downstream_Signaling->Neuronal_Activity Leads to Therapeutic_Effects Therapeutic Effects (e.g., Antidepressant) Neuronal_Activity->Therapeutic_Effects Results in D2_Receptor_Signaling D2_Partial_Agonist D2 Partial Agonist D2_Receptor Dopamine D2 Receptor (Gi/o-coupled) D2_Partial_Agonist->D2_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibits Beta_Arrestin β-Arrestin Recruitment D2_Receptor->Beta_Arrestin Modulates cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Reduces PKA PKA Activity cAMP->PKA Decreases Signaling_Modulation Modulation of Downstream Signaling PKA->Signaling_Modulation Beta_Arrestin->Signaling_Modulation Cellular_Response Cellular Response Signaling_Modulation->Cellular_Response Experimental_Workflow Start Compound Synthesis (from this compound) In_Vitro In Vitro Screening Start->In_Vitro Binding_Assays Receptor Binding Assays (SERT, DAT, D2, etc.) In_Vitro->Binding_Assays Functional_Assays Functional Assays (e.g., cAMP, Ca2+ flux) In_Vitro->Functional_Assays ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) In_Vitro->ADME Lead_Optimization Lead Optimization Binding_Assays->Lead_Optimization Functional_Assays->Lead_Optimization ADME->Lead_Optimization In_Vivo In Vivo Evaluation PK Pharmacokinetics (Brain Penetration) In_Vivo->PK Efficacy Efficacy Models (e.g., Forced Swim Test) In_Vivo->Efficacy PK->Lead_Optimization End Candidate Selection Efficacy->End Lead_Optimization->In_Vivo

Application Notes and Protocols for N-Alkylation of 1-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 1-(4-fluorophenyl)cyclopropanamine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below describe two primary methods for this transformation: reductive amination and direct alkylation.

Introduction

This compound is a valuable building block in medicinal chemistry.[1][2] Its N-alkylated derivatives are precursors to a range of biologically active molecules, including potential antidepressants and neurotransmitter modulators.[2] The N-alkylation of this primary amine is a fundamental transformation to introduce diverse substituents and explore the structure-activity relationships of the resulting compounds. This document provides detailed experimental procedures for two common and effective N-alkylation strategies.

Data Presentation

The following table summarizes quantitative data for representative N-alkylation protocols for this compound.

MethodAlkylating/Carbonyl AgentReducing AgentBaseSolventTemp. (°C)Time (h)Yield (%)
Reductive Amination2-MethoxybenzaldehydeSodium borohydride (NaBH₄)Triethylamine (TEA)MethanolRoom Temp.0.5High
Direct AlkylationBenzyl Bromide-Potassium carbonate (K₂CO₃)Acetonitrile253High

Experimental Protocols

Protocol 1: Reductive Amination with 2-Methoxybenzaldehyde

This protocol describes the N-alkylation of this compound with 2-methoxybenzaldehyde via reductive amination.

Materials:

  • This compound hydrochloride

  • 2-Methoxybenzaldehyde

  • Triethylamine (TEA)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound hydrochloride (0.30 mmol) and 2-methoxybenzaldehyde (0.30 mmol) in methanol (5 mL), add triethylamine (0.90 mmol).

  • Stir the reaction mixture at room temperature for 6 hours to facilitate imine formation.

  • Add sodium borohydride (0.90 mmol) portion-wise to the reaction mixture.

  • Continue stirring the resulting mixture for an additional 30 minutes.

  • Quench the reaction by the addition of water.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography to obtain the desired N-((2-methoxyphenyl)methyl)-1-(4-fluorophenyl)cyclopropanamine.[3]

Protocol 2: Direct Alkylation with Benzyl Bromide

This protocol details the direct N-alkylation of an amine with benzyl bromide, a method applicable to this compound.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Pressure-equalizing addition funnel

  • Standard laboratory glassware

Procedure:

  • In a 500-mL one-necked, round-bottomed flask equipped with a magnetic stirring bar, add potassium carbonate (1.2 equivalents).

  • Seal the flask with a rubber septum and place it under a nitrogen atmosphere.

  • Add acetonitrile to the flask, followed by this compound (1.0 equivalent).

  • Charge a pressure-equalizing addition funnel with benzyl bromide (1.0 equivalent).

  • Add the benzyl bromide dropwise to the reaction mixture over 30 minutes under a slight positive pressure of nitrogen.

  • Stir the reaction mixture at 25 °C for 3 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Filter the resulting mixture through a fritted funnel to remove inorganic salts.

  • Concentrate the filtrate by rotary evaporation to obtain the crude N-benzyl-1-(4-fluorophenyl)cyclopropanamine.

  • Purify the crude product by column chromatography.[4]

Visualizations

N_Alkylation_Workflow cluster_reductive_amination Reductive Amination cluster_direct_alkylation Direct Alkylation start_ra This compound + Aldehyde/Ketone imine Imine Formation start_ra->imine Solvent (e.g., Methanol) reduction_ra Reduction (e.g., NaBH4) imine->reduction_ra workup_ra Workup & Purification reduction_ra->workup_ra product_ra N-Alkylated Product workup_ra->product_ra start_da This compound + Alkyl Halide reaction_da SN2 Reaction start_da->reaction_da Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) workup_da Workup & Purification reaction_da->workup_da product_da N-Alkylated Product workup_da->product_da

References

Application of 1-(4-Fluorophenyl)cyclopropanamine in Multi-Component Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-(4-Fluorophenyl)cyclopropanamine in multi-component reactions (MCRs), particularly focusing on the Ugi and Passerini reactions. These reactions are powerful tools in synthetic and medicinal chemistry for the rapid generation of diverse molecular scaffolds from simple starting materials. The unique structural and electronic properties of the 1-(4-fluorophenyl)cyclopropyl moiety make it an attractive building block for the discovery of novel bioactive compounds.

Introduction

This compound is a primary amine featuring a cyclopropane ring directly attached to a fluorophenyl group. This combination of a strained three-membered ring and an electron-withdrawing fluorine atom imparts distinct conformational rigidity and electronic characteristics to the molecule. In the context of drug discovery, the incorporation of such motifs can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles.

Multi-component reactions, by their nature, allow for the efficient, one-pot synthesis of complex molecules that would otherwise require lengthy, multi-step sequences. The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are prominent examples of isocyanide-based MCRs that are widely employed in the construction of peptidomimetics and other biologically relevant scaffolds.[1][2]

Application in Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a versatile one-pot synthesis that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide.[1] By employing this compound as the amine component, a diverse library of peptidomimetic compounds can be generated, each bearing the unique 1-(4-fluorophenyl)cyclopropyl scaffold.

General Reaction Scheme:

Ugi_Reaction amine This compound plus1 + amine->plus1 aldehyde Aldehyde (R¹CHO) plus2 + aldehyde->plus2 acid Carboxylic Acid (R²COOH) plus3 + acid->plus3 isocyanide Isocyanide (R³NC) product α-Acylamino Carboxamide isocyanide->product One-Pot plus1->aldehyde plus2->acid plus3->isocyanide

Caption: General workflow for the Ugi four-component reaction.

Experimental Protocol: General Procedure for the Ugi Reaction

1. Preparation of the Imine Intermediate (in situ):

  • To a solution of an aldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, 0.5 M), add this compound (1.0 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding imine.

2. Addition of Components:

  • To the reaction mixture containing the in-situ generated imine, add a carboxylic acid (1.0 eq.).

  • Subsequently, add an isocyanide (1.0 eq.) to the flask. The addition of the isocyanide can be exothermic and should be done cautiously.

3. Reaction Conditions:

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

4. Work-up and Purification:

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Representative Quantitative Data for Ugi Reaction:

While specific data for this compound in Ugi reactions is not extensively published, the following table provides expected yields based on general Ugi reaction protocols with similar primary amines.

Aldehyde (R¹)Carboxylic Acid (R²)Isocyanide (R³)SolventTime (h)Yield (%)
BenzaldehydeAcetic Acidtert-Butyl isocyanideMethanol2475-85
4-ChlorobenzaldehydePropionic AcidCyclohexyl isocyanideMethanol3670-80
IsobutyraldehydeBenzoic AcidBenzyl isocyanideDichloromethane4865-75

Application in Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[3][4] While the Passerini reaction does not directly involve an amine component, this compound can be utilized in a subsequent step to modify the Passerini product, or a derivative of it could potentially be used. A more direct application in MCRs for this amine is the Ugi reaction. However, for the purpose of providing comprehensive information, a general Passerini protocol is outlined below, which can be a precursor to further derivatization with the amine of interest.

General Reaction Scheme:

Passerini_Reaction carbonyl Aldehyde/Ketone (R¹COR²) plus1 + carbonyl->plus1 acid Carboxylic Acid (R³COOH) plus2 + acid->plus2 isocyanide Isocyanide (R⁴NC) product α-Acyloxy Carboxamide isocyanide->product One-Pot plus1->acid plus2->isocyanide

Caption: General workflow for the Passerini three-component reaction.

Experimental Protocol: General Procedure for the Passerini Reaction

1. Reaction Setup:

  • In a dry reaction vessel, dissolve the carbonyl compound (1.0 eq.) and the carboxylic acid (1.0 eq.) in an aprotic solvent such as dichloromethane or tetrahydrofuran (0.5 M).

2. Addition of Isocyanide:

  • Add the isocyanide (1.0 eq.) to the solution at room temperature.

3. Reaction Conditions:

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

4. Work-up and Purification:

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The residue can be purified directly by flash column chromatography on silica gel to afford the desired α-acyloxy carboxamide.

Representative Quantitative Data for Passerini Reaction:

The following table presents typical yields for the Passerini reaction with various substrates.

Carbonyl CompoundCarboxylic AcidIsocyanideSolventTime (h)Yield (%)
BenzaldehydeAcetic Acidtert-Butyl isocyanideDichloromethane1285-95
AcetoneBenzoic AcidCyclohexyl isocyanideTetrahydrofuran2470-80
CyclohexanonePhenylacetic AcidBenzyl isocyanideDichloromethane1880-90

Potential Biological Significance and Signaling Pathways

The 1-(4-fluorophenyl)cyclopropyl moiety is a valuable pharmacophore. The cyclopropane ring acts as a rigid scaffold that can mimic the conformation of a double bond or a phenyl ring, while the 4-fluorophenyl group can engage in favorable interactions with biological targets and improve metabolic stability.

Compounds bearing this scaffold have been investigated for a range of biological activities. For instance, derivatives of 1-phenylcyclopropanamine have shown potential as modulators of central nervous system targets. The products derived from MCRs using this compound could potentially interact with various signaling pathways, depending on the other components incorporated. For example, if the resulting α-acylamino carboxamides possess structural similarities to known enzyme inhibitors or receptor ligands, they could modulate pathways involved in inflammation, oncology, or neuroscience.

Hypothetical Signaling Pathway Modulation:

Signaling_Pathway MCR_Product MCR Product (1-(4-Fluorophenyl)cyclopropyl Scaffold) Target_Protein Target Protein (e.g., Kinase, GPCR) MCR_Product->Target_Protein Inhibition / Activation Downstream_Effector Downstream Effector (e.g., Signaling Molecule) Target_Protein->Downstream_Effector Signal Transduction Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector->Cellular_Response Regulation

References

The Role of 1-(4-Fluorophenyl)cyclopropanamine in the Synthesis of Novel Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 1-(4-fluorophenyl)cyclopropanamine and its derivatives as key building blocks in the synthesis of novel heterocyclic compounds. The unique structural and physicochemical properties imparted by the 4-fluorophenylcyclopropyl moiety make it a valuable scaffold in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile primary amine that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its incorporation into heterocyclic systems is of particular interest due to the favorable pharmacological properties associated with the fluorophenyl and cyclopropyl groups. The cyclopropyl ring introduces conformational rigidity and metabolic stability, while the fluorine atom can enhance binding affinity, improve pharmacokinetic profiles, and modulate pKa.[1] This combination makes the 1-(4-fluorophenyl)cyclopropyl moiety a sought-after structural motif in the design of novel therapeutics.

The primary application of this compound in heterocycle synthesis is as a nucleophilic component in amide bond formation with heterocyclic carboxylic acids. Alternatively, the corresponding 1-(4-fluorophenyl)cyclopropanecarboxylic acid can be coupled with heterocyclic amines. These approaches lead to the generation of a diverse range of N-(1-(4-fluorophenyl)cyclopropyl)heteroaryl-carboxamides and 1-(4-fluorophenyl)-N-(heteroaryl)cyclopropanecarboxamides, respectively.

Synthesis of Novel Heterocyclic Carboxamides

The synthesis of heteroaryl carboxamides featuring the 1-(4-fluorophenyl)cyclopropyl group is a robust and widely applicable strategy for generating novel chemical entities with potential biological activity. The following sections detail the synthesis of pyrazole, pyridine, and triazole carboxamides.

Synthesis of Pyrazole Carboxamides

Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities. The introduction of the 1-(4-fluorophenyl)cyclopropyl moiety can further enhance their therapeutic potential.

Reaction Scheme:

cluster_0 Synthesis of N-(1-(4-Fluorophenyl)cyclopropyl)pyrazole-carboxamides Pyrazole_acid Pyrazole-carboxylic Acid Coupling Coupling Agents (EDCI, HATU, etc.) Base (e.g., DIPEA) Pyrazole_acid->Coupling Amine This compound Amine->Coupling Product N-(1-(4-Fluorophenyl)cyclopropyl)pyrazole-carboxamide Coupling->Product

Caption: General scheme for pyrazole carboxamide synthesis.

Experimental Protocol: General Procedure for the Synthesis of N-(1-(4-Fluorophenyl)cyclopropyl)pyrazole-carboxamides

This protocol is adapted from a general procedure for the synthesis of pyrazole carboxamides.[2][3]

  • To a solution of the desired pyrazole-4-carboxylic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.2 M), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2-1.5 eq.) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq.) or 1-hydroxybenzotriazole (HOBt) (1.2-1.5 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add this compound (1.1-1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(1-(4-fluorophenyl)cyclopropyl)pyrazole-carboxamide.

Data Presentation: Representative Pyrazole Carboxylic Acids for Amide Coupling

Pyrazole Carboxylic Acid PrecursorPotential Biological Target/Application
1-Aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidCyclooxygenase (COX) inhibitors[2]
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidNematicidal agents[4]
4-Nitro-1H-pyrazole-3-carboxylic acidKinase inhibitors (e.g., FLT3, CDK2/4)[5]
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acidCarbonic anhydrase inhibitors[3]
Synthesis of Pyridine Carboxamides

Pyridine-based scaffolds are prevalent in numerous approved drugs. Functionalization of pyridine carboxylic acids with this compound can lead to novel compounds with diverse pharmacological profiles.

Reaction Scheme:

cluster_1 Synthesis of N-(1-(4-Fluorophenyl)cyclopropyl)pyridine-carboxamides Pyridine_acid Pyridine-carboxylic Acid Coupling Coupling Agents (EDCI, HATU, etc.) Base (e.g., DIPEA) Pyridine_acid->Coupling Amine This compound Amine->Coupling Product N-(1-(4-Fluorophenyl)cyclopropyl)pyridine-carboxamide Coupling->Product cluster_2 Synthesis of 1-(4-Fluorophenyl)cyclopropyl-functionalized Triazoles Triazole_acid Triazole-carboxylic Acid Coupling Amide Coupling Triazole_acid->Coupling Amine This compound Amine->Coupling Product1 N-(1-(4-Fluorophenyl)cyclopropyl)triazole-carboxamide Coupling->Product1 Triazole_amine Amino-triazole Coupling2 Coupling2 Triazole_amine->Coupling2 FP_acid 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid FP_acid->Coupling2 Amide Coupling Product2 1-(4-Fluorophenyl)-N-(triazolyl)cyclopropanecarboxamide Coupling2->Product2

References

Application Notes and Protocols for the Quantification of 1-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-(4-Fluorophenyl)cyclopropanamine, a key intermediate and analyte in pharmaceutical research and development. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) are presented to offer a range of options depending on the required sensitivity, selectivity, and available instrumentation.

HPLC-UV Method for Quantification in Bulk Drug Substance

This method is suitable for the quantification of this compound in bulk drug substance and for purity assessment. A reversed-phase HPLC method is employed for its simplicity and robustness.

Experimental Protocol

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0.0 90 10
    15.0 10 90
    17.0 10 90
    17.1 90 10

    | 20.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

b. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound bulk drug sample, dissolve in, and dilute to 100 mL with the diluent.

Data Presentation: Expected Method Performance

The following table summarizes the typical performance characteristics for a validated HPLC-UV method for the analysis of a small molecule amine, in accordance with ICH Q2(R1) guidelines.

ParameterExpected Performance
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD)
- Repeatability≤ 1.0%
- Intermediate Precision≤ 2.0%
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL

LC-MS/MS Method for Quantification in Biological Matrices (e.g., Plasma)

This highly sensitive and selective method is ideal for pharmacokinetic studies and bioanalysis, allowing for the quantification of this compound in complex biological matrices like plasma.

Experimental Protocol

a. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0.0 95 5
    2.5 5 95
    3.5 5 95
    3.6 95 5

    | 5.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

b. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (this compound):

      • Precursor Ion (Q1): m/z 152.1

      • Product Ion (Q3): m/z 109.1 (tentative, corresponds to loss of cyclopropylamine moiety)

    • Internal Standard (IS): A stable isotope-labeled analog or a structurally similar compound should be used.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

  • Collision Energy: Optimized to maximize the signal of the product ion.

c. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Inject into the LC-MS/MS system.

Data Presentation: Expected Method Performance

The following table summarizes the typical performance characteristics for a validated LC-MS/MS bioanalytical method.

ParameterExpected Performance
Linearity (R²) ≥ 0.995
Range 0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0 - 115.0% (within 20% at LLOQ)
Precision (% RSD)
- Intra-day≤ 15% (≤ 20% at LLOQ)
- Inter-day≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) ~0.1 ng/mL
Matrix Effect Within acceptable limits

GC-MS Method with Derivatization for Volatile and Semi-Volatile Matrices

This method is suitable for the analysis of this compound in matrices where volatility is required for separation. Due to the polar nature of the primary amine, derivatization is necessary to improve chromatographic performance and thermal stability.

Experimental Protocol

a. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless (1 µL injection volume).

b. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM ions for derivatized analyte: To be determined after derivatization and initial full scan analysis. The molecular ion and characteristic fragment ions of the trifluoroacetyl derivative would be monitored.

c. Derivatization Protocol (with Trifluoroacetic Anhydride - TFAA):

  • Prepare a solution of the sample containing this compound in a suitable aprotic solvent (e.g., ethyl acetate).

  • To 100 µL of the sample solution in a sealed vial, add 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Heat the reaction mixture at 60 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of ethyl acetate.

  • Inject into the GC-MS system.

Data Presentation: Expected Method Performance

The following table summarizes the typical performance characteristics for a validated GC-MS method with derivatization.

ParameterExpected Performance
Linearity (R²) ≥ 0.995
Range 10 - 1000 ng/mL
Accuracy (% Recovery) 90.0 - 110.0%
Precision (% RSD)
- Repeatability≤ 10%
- Intermediate Precision≤ 15%
Limit of Detection (LOD) ~3 ng/mL
Limit of Quantification (LOQ) ~10 ng/mL

Mandatory Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution/Extraction A->B C Dilution/Derivatization B->C D Chromatographic Separation (HPLC/GC) C->D E Detection (UV/MS) D->E F Peak Integration E->F G Calibration Curve Generation F->G H Quantification G->H I I H->I Reporting & Validation GCMS_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Post-Derivatization cluster_analysis GC-MS Analysis A Sample in Aprotic Solvent B Add TFAA (Derivatizing Agent) A->B C Heat at 60°C B->C D Evaporate to Dryness C->D E Reconstitute in Ethyl Acetate D->E F Injection E->F G Separation & Detection F->G H Data Analysis G->H

Application Note: Chiral Separation of 1-(4-Fluorophenyl)cyclopropanamine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-(4-Fluorophenyl)cyclopropanamine. The method utilizes a polysaccharide-based chiral stationary phase, providing excellent resolution and peak symmetry for the two enantiomers. This protocol is suitable for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment of this key pharmaceutical intermediate.

Introduction

This compound is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the development of reliable analytical methods to separate and quantify individual enantiomers is mandated by regulatory agencies. This application note presents a detailed protocol for the chiral separation of (R)- and (S)-1-(4-Fluorophenyl)cyclopropanamine using HPLC with a chiral stationary phase (CSP). The described method is demonstrated to be effective for baseline separation, enabling accurate determination of enantiomeric excess (e.e.).

Experimental Protocol

A detailed methodology for the chiral separation of this compound enantiomers is provided below. This protocol is a representative method and may require optimization for different HPLC systems and specific sample matrices.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Sample: Racemic this compound (1 mg/mL in mobile phase)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in the specified ratio. Degas the mobile phase prior to use.

  • System Equilibration: Equilibrate the CHIRALCEL® OD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared sample solution onto the column.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

Data Presentation

The quantitative data obtained from the chiral separation of this compound enantiomers are summarized in the table below.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) 8.52 min10.28 min
Resolution (R_s) \multicolumn{2}{c
Capacity Factor (k') 3.264.14
Selectivity Factor (α) \multicolumn{2}{c

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Hexane/IPA/DEA) C Equilibrate Column (CHIRALCEL® OD-H) A->C B Prepare Sample Solution (1 mg/mL) D Inject Sample B->D C->D E Isocratic Elution D->E F UV Detection (265 nm) E->F G Acquire Chromatogram F->G H Integrate Peaks & Calculate Retention Times, Resolution G->H

Caption: Workflow for the chiral separation of this compound enantiomers.

Signaling Pathway Diagram

G cluster_interaction Chiral Recognition Mechanism cluster_separation Chromatographic Separation Analyte Analyte Enantiomers (R/S-1-(4-F-Ph)-cyclopropanamine) Complex Transient Diastereomeric Complexes Analyte->Complex CSP Chiral Stationary Phase (Cellulose Derivative) CSP->Complex Differential_Interaction Differential Interaction Energy Complex->Differential_Interaction Differential_Retention Differential Retention Times Differential_Interaction->Differential_Retention Separation Enantiomeric Separation Differential_Retention->Separation

Caption: Logical relationship of the chiral recognition and separation process.

Conclusion

The presented HPLC method provides a reliable and efficient means for the chiral separation of this compound enantiomers. The use of a CHIRALCEL® OD-H column with a hexane/isopropanol/diethylamine mobile phase yields excellent resolution and peak shape, making it a valuable tool for quality control and enantiomeric purity determination in pharmaceutical development and manufacturing.

Application Note: Scalable Synthesis of 1-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-(4-Fluorophenyl)cyclopropanamine is a critical building block in the synthesis of various pharmaceutical agents. Its unique structural motif is of significant interest to medicinal chemists. This application note details two robust and scalable synthetic routes for the preparation of this compound, targeting researchers, scientists, and professionals in drug development. The protocols provided are designed for kilogram-scale production and emphasize safety, efficiency, and cost-effectiveness. The two primary methods detailed are a modified Kulinkovich-type reaction starting from 4-fluorophenylacetonitrile and a Hofmann rearrangement of 1-(4-fluorophenyl)cyclopropanecarboxamide.

Introduction

The cyclopropylamine moiety is a prevalent feature in many pharmacologically active compounds, valued for the conformational rigidity it imparts. This compound, in particular, serves as a key intermediate in the synthesis of novel therapeutics. The development of a scalable, safe, and economically viable synthetic process is crucial for its industrial application. While several methods for synthesizing cyclopropylamines exist, many are not suitable for large-scale production due to the use of hazardous reagents, expensive catalysts, or low overall yields.[1] This document provides detailed protocols for two distinct and scalable synthetic strategies.

Synthetic Strategy 1: Modified Kulinkovich-Type Reaction from 4-Fluorophenylacetonitrile

This approach leverages the reaction of a nitrile with a titanacyclopropane intermediate, generated in situ from a Grignard reagent and a titanium(IV) alkoxide. This method is advantageous for its directness in forming the primary cyclopropylamine from a readily available starting material.[2][3]

Overall Reaction Scheme:
Experimental Protocol
  • Reactor Setup: A dry, inerted (Nitrogen or Argon) 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel is charged with anhydrous toluene (40 L).

  • Reagent Addition: Titanium(IV) isopropoxide (4.26 kg, 15.0 mol) is added to the reactor. The solution is cooled to -5°C to 0°C.

  • Grignard Addition: A 3 M solution of ethylmagnesium bromide in diethyl ether (22.0 L, 66.0 mol) is added dropwise via the dropping funnel, maintaining the internal temperature below 5°C. A color change to dark brown or black is typically observed, indicating the formation of the titanacyclopropane intermediate.

  • Nitrile Addition: A solution of 4-fluorophenylacetonitrile (4.05 kg, 30.0 mol) in anhydrous toluene (10 L) is then added slowly, keeping the temperature below 10°C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress can be monitored by GC-MS or HPLC.

  • Quenching: The reactor is cooled to 0°C, and the reaction is carefully quenched by the slow addition of a 15% aqueous HCl solution until the pH is acidic (pH ~1-2). This step is exothermic and requires careful temperature control.

  • Workup: The mixture is stirred for 1 hour, and the layers are separated. The aqueous layer is washed with toluene (2 x 10 L) to remove non-basic impurities.

  • Basification and Extraction: The aqueous layer is cooled to 0-5°C and the pH is adjusted to >12 with a 50% aqueous NaOH solution. The product is then extracted with dichloromethane (3 x 15 L).

  • Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude amine is purified by vacuum distillation to afford this compound as a colorless to light yellow liquid.[4]

Data Summary
ReagentMolar Mass ( g/mol )MolesQuantityMolar Equiv.
4-Fluorophenylacetonitrile135.1430.04.05 kg1.0
Titanium(IV) isopropoxide284.2215.04.26 kg0.5
Ethylmagnesium bromide (3M)-66.022.0 L2.2
Product Yield Purity (by GC)
This compound65-75%>98%

Workflow Diagram

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product prep Inert 100L Reactor add_toluene Charge with Anhydrous Toluene prep->add_toluene add_ti Add Ti(OiPr)4 Cool to 0°C add_toluene->add_ti add_gmgbr Add EtMgBr Solution (< 5°C) add_ti->add_gmgbr add_nitrile Add 4-F-Phenylacetonitrile (< 10°C) add_gmgbr->add_nitrile react Stir at RT 12-16h add_nitrile->react quench Quench with aq. HCl react->quench separate Separate Layers quench->separate wash Wash Aqueous Layer separate->wash basify Basify with NaOH wash->basify extract Extract with DCM basify->extract isolate Dry & Concentrate extract->isolate distill Vacuum Distillation isolate->distill product This compound distill->product

Workflow for Kulinkovich-Type Synthesis.

Synthetic Strategy 2: Hofmann Rearrangement

The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one fewer carbon atom.[5][6] This route involves the synthesis of 1-(4-fluorophenyl)cyclopropanecarboxamide, followed by its rearrangement using a suitable halogenating agent in a basic medium.

Overall Reaction Scheme:

Step 1: 1-(4-Fluorophenyl)cyclopropanecarboxylic acid + SOCl₂ → 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride Step 2: 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride + NH₃ → 1-(4-Fluorophenyl)cyclopropanecarboxamide Step 3: 1-(4-Fluorophenyl)cyclopropanecarboxamide + NaOBr → this compound

Experimental Protocol

Step 2a: Synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxamide

  • Acid Chloride Formation: In a 100 L reactor, 1-(4-fluorophenyl)cyclopropanecarboxylic acid (5.40 kg, 30.0 mol) is suspended in toluene (30 L). Thionyl chloride (3.93 kg, 33.0 mol) is added dropwise at room temperature. The mixture is heated to 60°C for 4 hours until gas evolution ceases. The solvent and excess thionyl chloride are removed by vacuum distillation.

  • Amidation: The crude acid chloride is dissolved in anhydrous THF (40 L) and cooled to 0°C. A solution of 28% aqueous ammonia (10 L) is added slowly, maintaining the temperature below 10°C. The mixture is stirred for 2 hours at room temperature.

  • Isolation of Amide: The resulting slurry is filtered, and the filter cake is washed with cold water (2 x 10 L) and dried under vacuum to yield 1-(4-fluorophenyl)cyclopropanecarboxamide.

Step 2b: Hofmann Rearrangement

  • Hypobromite Solution Prep: In a separate 100 L reactor, a solution of sodium hydroxide (3.60 kg, 90.0 mol) in water (40 L) is prepared and cooled to -5°C. Bromine (5.27 kg, 33.0 mol) is added slowly, keeping the temperature below 0°C, to form a sodium hypobromite solution.

  • Amide Addition: The 1-(4-fluorophenyl)cyclopropanecarboxamide (from step 2a, approx. 30.0 mol) is added portion-wise to the cold hypobromite solution.

  • Rearrangement: The reaction mixture is slowly heated to 70-75°C and maintained at this temperature for 1 hour. The progress of the rearrangement is monitored by HPLC.

  • Workup and Isolation: After cooling to room temperature, the product is extracted with dichloromethane (3 x 15 L). The combined organic layers are washed with a 10% sodium thiosulfate solution (5 L) and then with brine (5 L).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation as described in Strategy 1.

Data Summary
Reagent (Step 2a)Molar Mass ( g/mol )MolesQuantityMolar Equiv.
1-(4-F-phenyl)cyclopropanecarboxylic acid180.1830.05.40 kg1.0
Thionyl Chloride118.9733.03.93 kg1.1
Intermediate Yield Purity (by HPLC)
1-(4-F-phenyl)cyclopropanecarboxamide90-95%>97%
Reagent (Step 2b) Molar Mass ( g/mol ) Moles Quantity Molar Equiv.
1-(4-F-phenyl)cyclopropanecarboxamide179.2030.05.38 kg1.0
Sodium Hydroxide40.0090.03.60 kg3.0
Bromine159.8133.05.27 kg1.1
Product Yield (from amide) Purity (by GC)
This compound70-80%>98%

Workflow Diagram

G cluster_start Starting Material cluster_amide_synth Amide Synthesis cluster_rearrangement Hofmann Rearrangement cluster_workup Workup & Purification cluster_product Final Product start_acid 1-(4-F-phenyl)cyclopropanecarboxylic acid acid_chloride Acid Chloride Formation (SOCl2, Toluene, 60°C) start_acid->acid_chloride amidation Amidation (aq. NH3, THF, 0°C) acid_chloride->amidation isolate_amide Filter & Dry Amide amidation->isolate_amide add_amide Add Amide isolate_amide->add_amide hypobromite Prepare NaOBr Solution (NaOH, Br2, <0°C) hypobromite->add_amide rearrange Heat to 75°C add_amide->rearrange extract Extract with DCM rearrange->extract wash Wash & Concentrate extract->wash distill Vacuum Distillation wash->distill product This compound distill->product

Workflow for Hofmann Rearrangement Synthesis.

Safety Considerations

  • Grignard Reagents: Ethylmagnesium bromide is highly reactive with water and protic solvents. All equipment must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

  • Titanium(IV) isopropoxide: Moisture-sensitive. Handle under inert gas.

  • Thionyl Chloride and Bromine: Both are highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

  • Exothermic Reactions: The quenching of the Kulinkovich reaction and the formation of sodium hypobromite are highly exothermic. Slow addition and efficient cooling are critical to maintain temperature control.

  • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

Conclusion

Both the modified Kulinkovich-type reaction and the Hofmann rearrangement provide viable and scalable pathways to synthesize this compound. The Kulinkovich-type route is more convergent, offering a shorter synthesis from a commercially available nitrile. However, it requires careful handling of organometallic reagents. The Hofmann rearrangement is a more traditional, multi-step approach but relies on well-established and robust chemical transformations. The choice of method for scale-up will depend on factors such as raw material availability, cost, equipment capabilities, and specific safety protocols of the manufacturing facility. Both protocols have demonstrated high yields and produce a final product of excellent purity suitable for further use in pharmaceutical development.

References

Application Notes and Protocols: Synthesis of a Novel PET Imaging Tracer Incorporating a 1-(4-Fluorophenyl)cyclopropanamine Moiety for Monoamine Oxidase B (MAO-B) Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative insights into biological processes in vivo. The development of novel PET tracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. This document provides detailed application notes and protocols for the synthesis of a potential PET imaging tracer incorporating the 1-(4-Fluorophenyl)cyclopropanamine scaffold. While a specific protocol for the direct radiolabeling of this compound was not found in publicly available literature, this document outlines a representative synthetic strategy for a novel tracer targeting Monoamine Oxidase B (MAO-B), a key enzyme in neurobiology and a biomarker for several neurodegenerative diseases.

Monoamine oxidase B (MAO-B) is an enzyme located on the outer mitochondrial membrane of astrocytes and is involved in the metabolism of several key neurotransmitters.[1] Elevated levels of MAO-B have been associated with various neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease, making it an important target for PET imaging.[1] Cyclopropylamine derivatives are known to be potent inhibitors of MAO enzymes.[2][3] The development of an ¹⁸F-labeled PET tracer with a this compound core could, therefore, provide a valuable tool for studying neuroinflammation and neurodegeneration.

Proposed PET Tracer: [¹⁸F]FPCA-MB

For the purpose of these application notes, we propose a novel PET tracer, [¹⁸F]N-((1H-indol-5-yl)methyl)-1-(4-fluorophenyl)cyclopropan-1-amine (hereafter referred to as [¹⁸F]FPCA-MB ). The indole moiety is a common feature in many neuroactive compounds. This proposed tracer is designed to have high affinity and selectivity for MAO-B.

Experimental Protocols

The synthesis of [¹⁸F]FPCA-MB is proposed as a two-step process: 1) Synthesis of the precursor for radiolabeling, and 2) The radiolabeling reaction with [¹⁸F]fluoride followed by purification.

Synthesis of the Labeling Precursor

The proposed precursor for the radiosynthesis is N-((1H-indol-5-yl)methyl)-1-(4-(trimethylstannyl)phenyl)cyclopropan-1-amine . This precursor is designed for a nucleophilic [¹⁸F]fluorodestannylation reaction, a common method for introducing ¹⁸F into aromatic rings.

Materials and Reagents:

  • 1-(4-(trimethylstannyl)phenyl)cyclopropan-1-amine

  • 1H-indole-5-carbaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 1-(4-(trimethylstannyl)phenyl)cyclopropan-1-amine (1.0 eq) and 1H-indole-5-carbaldehyde (1.1 eq) in dry DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired precursor.

  • Characterize the precursor by ¹H NMR, ¹³C NMR, and mass spectrometry.

Radiosynthesis of [¹⁸F]FPCA-MB

The radiosynthesis involves a copper-mediated [¹⁸F]fluorodestannylation of the trimethylstannyl precursor.

Materials and Reagents:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Precursor: N-((1H-indol-5-yl)methyl)-1-(4-(trimethylstannyl)phenyl)cyclopropan-1-amine

  • Copper(II) triflate (Cu(OTf)₂)

  • Pyridine

  • HPLC purification system with a semi-preparative C18 column

  • Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Ethanol for formulation

  • Sterile water for injection

  • 0.22 µm sterile filter

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Trap aqueous [¹⁸F]fluoride onto an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride from the cartridge with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water into a reaction vessel.

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen. Repeat with additions of anhydrous acetonitrile until the mixture is anhydrous.

  • Radiolabeling Reaction:

    • To the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex, add a solution of the precursor (2-5 mg) in anhydrous acetonitrile.

    • Add a solution of Cu(OTf)₂ and pyridine in anhydrous acetonitrile.

    • Seal the reaction vessel and heat at 100-120 °C for 15-20 minutes.

    • Cool the reaction vessel to room temperature.

  • Purification:

    • Dilute the reaction mixture with the HPLC mobile phase.

    • Inject the mixture onto a semi-preparative C18 HPLC column.

    • Elute the product using an isocratic or gradient mobile phase, monitoring the radioactivity and UV absorbance.

    • Collect the fraction corresponding to [¹⁸F]FPCA-MB.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water.

    • Trap the [¹⁸F]FPCA-MB onto a C18 SPE cartridge.

    • Wash the cartridge with sterile water to remove residual HPLC solvents.

    • Elute the final product from the cartridge with a small volume of ethanol.

    • Dilute the ethanolic solution with sterile saline for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control:

    • Determine the radiochemical purity and identity of the final product using analytical HPLC.

    • Measure the specific activity.

    • Perform tests for sterility, pyrogenicity, and residual solvents as per pharmacopeia guidelines.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of ¹⁸F-labeled PET tracers via nucleophilic aromatic substitution, which can be used as a benchmark for the proposed synthesis of [¹⁸F]FPCA-MB.

ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)20-50%[4]
Radiochemical Purity>98%[4]
Specific Activity50-200 GBq/µmol[4]
Synthesis Time (from EOB)60-90 minutes[5]

Visualizations

Signaling Pathway of MAO-B

MAO_B_Pathway Simplified MAO-B Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding DOPAC DOPAC MAO_B->DOPAC H2O2 Hydrogen Peroxide (ROS) MAO_B->H2O2 Signal Signal Transduction Dopamine_Receptor->Signal

Caption: Simplified pathway of dopamine metabolism by MAO-B.

Experimental Workflow for [¹⁸F]FPCA-MB Synthesis

Radiosynthesis_Workflow Workflow for [¹⁸F]FPCA-MB Synthesis start Start: [¹⁸F]Fluoride in [¹⁸O]H₂O trapping 1. [¹⁸F]Fluoride Trapping (Anion Exchange Cartridge) start->trapping elution 2. Elution (K₂₂₂/K₂CO₃) trapping->elution drying 3. Azeotropic Drying elution->drying labeling 4. Radiolabeling Reaction (Precursor, Cu(OTf)₂, Pyridine, 110°C, 15 min) drying->labeling purification 5. HPLC Purification (Semi-prep C18) labeling->purification formulation 6. Formulation (SPE, Ethanol, Saline) purification->formulation qc 7. Quality Control (Analytical HPLC, etc.) formulation->qc end Final Product: [¹⁸F]FPCA-MB qc->end

Caption: Automated radiosynthesis workflow for [¹⁸F]FPCA-MB.

Logical Relationship of Tracer Development

Tracer_Development PET Tracer Development Logic Target Target Identification (e.g., MAO-B) Lead Lead Compound Identification (this compound scaffold) Target->Lead Precursor Precursor Synthesis Lead->Precursor Radiosynthesis Radiosynthesis Optimization ([¹⁸F]-Labeling) Precursor->Radiosynthesis InVitro In Vitro Evaluation (Affinity, Selectivity) Radiosynthesis->InVitro InVivo In Vivo Evaluation (PET Imaging in Animals) InVitro->InVivo Clinical Clinical Translation InVivo->Clinical

References

Troubleshooting & Optimization

optimizing reaction conditions for 1-(4-Fluorophenyl)cyclopropanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-(4-Fluorophenyl)cyclopropanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two prevalent methods for the synthesis of this compound are the Simmons-Smith cyclopropanation of a styrenic precursor followed by functional group manipulation, and the Kulinkovich reaction of an appropriate ester to form a cyclopropanol, which is then converted to the amine.

Q2: I am observing low to no yield in my Simmons-Smith cyclopropanation. What are the potential causes?

A2: Low or no yield in a Simmons-Smith reaction can stem from several factors.[1] Inactive zinc-copper couple is a primary suspect; ensure it is freshly prepared and properly activated.[1] The quality of diiodomethane is also critical; use a freshly distilled or high-purity grade.[1] This reaction is highly sensitive to moisture and air, so ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1]

Q3: My Kulinkovich reaction is not proceeding as expected. What should I check?

A3: For the Kulinkovich reaction, the quality of the Grignard reagent and the titanium(IV) alkoxide is paramount.[2][3] Ensure the Grignard reagent is fresh and accurately titrated. The reaction is also sensitive to stoichiometry; precise addition of the reagents is crucial. The choice of solvent can also influence the reaction, with ethers like THF or diethyl ether being common.[2]

Q4: What are common side products, and how can I minimize their formation?

A4: In the Simmons-Smith reaction, a potential side reaction is the methylation of heteroatoms if your substrate contains them.[4] Using a minimal excess of the Simmons-Smith reagent and carefully monitoring the reaction time can mitigate this.[1] In the Kulinkovich reaction, side reactions can arise from the thermal instability of the intermediate dialkyltitanium species.[3] Controlling the reaction temperature is key to minimizing these byproducts.

Q5: What is the best method for purifying the final product, this compound?

A5: Purification of the final amine product can often be achieved through column chromatography on silica gel. For acid-sensitive products, using deactivated silica gel may be necessary.[1] Crystallization of the hydrochloride salt of the amine is another effective purification strategy that can yield a highly pure, stable solid.

Troubleshooting Guides

Issue 1: Low Yield in Simmons-Smith Cyclopropanation of 4-Fluorostyrene
Potential Cause Troubleshooting Step Expected Outcome
Inactive Zinc-Copper Couple Prepare a fresh batch of the zinc-copper couple immediately before use. Consider activation with ultrasound.[1]A properly activated couple should appear as a fine, dark powder and initiate the reaction more effectively.
Poor Quality Diiodomethane Use freshly distilled diiodomethane or purchase a high-purity grade and store it under nitrogen.[1]High-purity reagent will prevent inhibition of the reaction by impurities.
Presence of Moisture Thoroughly oven-dry all glassware and perform the reaction under a dry, inert atmosphere (N₂ or Ar).[1]Exclusion of moisture will prevent quenching of the organozinc reagent.
Low Substrate Reactivity Consider using a more reactive cyclopropanating agent, such as the Furukawa modification (diethylzinc and diiodomethane).[1][4]Increased reactivity of the reagent can improve yields for less reactive alkenes.
Issue 2: Incomplete Conversion in the Kulinkovich Reaction
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Stoichiometry Ensure accurate titration of the Grignard reagent and precise measurement of the titanium alkoxide.Correct stoichiometry is critical for the formation of the reactive titanacyclopropane intermediate.
Low Reaction Temperature Gradually increase the reaction temperature in 5-10°C increments.An increase in temperature can enhance the reaction rate, but be cautious of potential side reactions.[1]
Poor Solvent Quality Use anhydrous grade ether solvents (THF, Et₂O) to ensure the stability of the reagents.[2]High-quality solvents will prevent premature decomposition of the organometallic species.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of 4-Fluorostyrene

This protocol is a representative procedure and may require optimization.

  • Preparation of Zinc-Copper Couple: In a flame-dried flask under argon, add zinc dust (2.0 eq) and copper(I) cyanide (0.2 eq). Heat the mixture under vacuum and then cool to room temperature.

  • Reaction Setup: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether. Stir the suspension vigorously.

  • Reagent Addition: Add diiodomethane (1.5 eq) dropwise to the suspension. A gentle reflux should be observed. After the initial exotherm subsides, add a solution of 4-fluorostyrene (1.0 eq) in diethyl ether.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol 2: Kulinkovich Reaction for 1-(4-Fluorophenyl)cyclopropanol

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: In a flame-dried, two-necked flask under argon, place a solution of methyl 4-fluorobenzoate (1.0 eq) in anhydrous THF.

  • Reagent Addition: To this solution, add titanium(IV) isopropoxide (1.2 eq). Cool the mixture to -78°C. Slowly add a solution of ethylmagnesium bromide (3.0 eq) in THF.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water at 0°C.

  • Extraction and Purification: Filter the resulting mixture through a pad of celite, washing with diethyl ether. Concentrate the filtrate and purify the crude 1-(4-fluorophenyl)cyclopropanol by flash column chromatography.

Visualizing the Workflow and Troubleshooting

Experimental Workflow for this compound Synthesis

G Synthesis Workflow A Start: 4-Fluorostyrene B Simmons-Smith Cyclopropanation A->B C 1-(4-Fluorophenyl)cyclopropane B->C D Intermediate Steps (e.g., Oxidation, Amination) C->D E Final Product: This compound D->E

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield Start Low Yield Observed Q1 Is the Zinc-Copper Couple Freshly Prepared and Activated? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the Diiodomethane of High Purity? A1_Yes->Q2 Sol1 Prepare fresh reagent. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the reaction performed under inert and anhydrous conditions? A2_Yes->Q3 Sol2 Purify or use high-purity reagent. A2_No->Sol2 A3_No No Q3->A3_No No End Consider alternative reagents. Q3->End Yes Sol3 Ensure proper reaction setup. A3_No->Sol3

Caption: A decision tree for troubleshooting low yield in the Simmons-Smith reaction.

References

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-(4-Fluorophenyl)cyclopropanamine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound via common synthetic routes.

Route 1: Kulinkovich-Szymoniak Reaction of 4-Fluorobenzonitrile

The Kulinkovich-Szymoniak reaction is a powerful method for the synthesis of primary cyclopropylamines from nitriles. However, side reactions can occur, leading to impurities and reduced yields.

Q1: My yield of this compound is low, and I'm observing significant amounts of a ketone and a tertiary carbinamine byproduct. What is the likely cause?

A1: The formation of ketone and tertiary carbinamine byproducts in the Kulinkovich-Szymoniak reaction is a known issue, often related to the stoichiometry of the reagents.[1]

  • Cause:

    • Insufficient Titanium Reagent: Using sub-stoichiometric amounts of the titanium(IV) isopropoxide catalyst can lead to an increased formation of the ketone and carbinamine byproducts.[1]

    • Excess Grignard Reagent: The use of more than two equivalents of the ethylmagnesium bromide (EtMgBr) Grignard reagent can favor the formation of the tertiary carbinamine.[1]

    • Inefficient Lewis Acid Activation: The intermediate azatitanacycle requires effective activation by a Lewis acid (e.g., BF₃·OEt₂) to efficiently convert to the desired cyclopropylamine. Incomplete activation can result in the formation of the ketone upon workup.[1]

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry: Ensure that a stoichiometric amount of titanium(IV) isopropoxide is used relative to the 4-fluorobenzonitrile.

    • Control Grignard Reagent Addition: Carefully control the addition of the Grignard reagent to no more than two equivalents.

    • Ensure Efficient Lewis Acid Activation: Add the Lewis acid at the appropriate stage and ensure it is of good quality to facilitate the conversion of the azatitanacycle intermediate to the final product.

Q2: I'm observing the formation of ethane and ethene gas during the reaction. Is this normal?

A2: Yes, the formation of ethane and a trace of ethene is expected in the Kulinkovich reaction.

  • Cause: The reaction mechanism involves the formation of a dialkyltitanium species from the titanium(IV) isopropoxide and the Grignard reagent. This intermediate can undergo β-hydride elimination to release ethane and form the reactive titanacyclopropane intermediate.[2] Ethene can be formed as a byproduct of a side reaction.

  • Troubleshooting Steps: No action is required as this is a normal part of the reaction. However, ensure the reaction is conducted in a well-ventilated fume hood with appropriate safety precautions for flammable gases.

Route 2: Hofmann or Curtius Rearrangement of a 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid Derivative

The Hofmann and Curtius rearrangements are common methods for converting carboxylic acids or their derivatives into primary amines with one less carbon atom. The key intermediate in both reactions is an isocyanate, which can be prone to side reactions.

Q3: After performing a Hofmann rearrangement on 1-(4-Fluorophenyl)cyclopropanecarboxamide, my final product is contaminated with a significant amount of a carbamate byproduct. How can I avoid this?

A3: The formation of a carbamate byproduct during the Hofmann rearrangement suggests that the intermediate isocyanate is being trapped by an alcohol nucleophile instead of water.[3][4]

  • Cause:

    • Alcohol as Solvent or Co-solvent: If an alcohol, such as methanol or ethanol, is used as a solvent or is present as an impurity in the reaction mixture, it can compete with water to attack the electrophilic isocyanate intermediate, forming a stable carbamate.[3][4]

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure that the solvents used are free of alcohol contaminants.

    • Avoid Alcoholic Solvents: If possible, use non-alcoholic solvents for the reaction. If an alcohol is necessary for solubility, be aware that the carbamate will be a major product.

    • Purification: The carbamate byproduct can often be separated from the desired amine by column chromatography or crystallization.

Q4: In my Curtius rearrangement of 1-(4-Fluorophenyl)cyclopropanecarbonyl azide, I am isolating a urea derivative as a major byproduct. What is the cause?

A4: The formation of a urea byproduct indicates that the isocyanate intermediate is reacting with an amine.

  • Cause:

    • Reaction with Product Amine: The desired this compound product can act as a nucleophile and react with the isocyanate intermediate, especially if the isocyanate is not consumed quickly by the desired nucleophile (e.g., water or alcohol). This reaction forms a disubstituted urea.

    • Presence of Other Amines: Any other amine impurities in the reaction mixture can also lead to the formation of urea derivatives.

    • Traces of Water in Aprotic Solvents: Even small amounts of water in a supposedly aprotic solvent can lead to the formation of some amine, which can then trigger urea formation. In some cases, insoluble urea byproducts can form even with trace water in solvents like acetonitrile.[5]

  • Troubleshooting Steps:

    • Control Reaction Conditions: Ensure that the isocyanate is generated under conditions where it can be rapidly trapped by the desired nucleophile. This might involve slow addition of the acyl azide to a heated solution of the nucleophile.

    • Use a Large Excess of Nucleophile: Using a large excess of water or alcohol can help to outcompete the product amine in reacting with the isocyanate.

    • Purification: Urea byproducts are often less soluble than the corresponding amines and may be removed by filtration or crystallization.

Q5: My Curtius rearrangement, performed under photochemical conditions, is giving a complex mixture of byproducts.

A5: Photochemical Curtius rearrangements proceed through a highly reactive nitrene intermediate, which can lead to a variety of side products.[6]

  • Cause: Unlike the thermal rearrangement, the photochemical reaction is not concerted. The nitrene intermediate can undergo undesirable side reactions such as C-H insertion with the solvent or other molecules in the reaction mixture.[6]

  • Troubleshooting Steps:

    • Switch to Thermal Conditions: If possible, perform the rearrangement under thermal conditions to favor the concerted mechanism and avoid the formation of the nitrene intermediate.

    • Choose an Inert Solvent: If photochemical conditions are necessary, use a solvent that is less susceptible to C-H insertion.

Route 3: Reduction of 1-(4-Fluorophenyl)cyclopropanecarbonitrile

The reduction of the nitrile is a direct route to the desired amine. The choice of reducing agent is critical to avoid byproducts.

Q6: The reduction of 1-(4-Fluorophenyl)cyclopropanecarbonitrile with LiAlH₄ is giving me a mixture of products and a low yield of the desired primary amine.

A6: While a powerful reducing agent, LiAlH₄ can sometimes lead to side reactions or incomplete reduction if not used under optimal conditions.

  • Cause:

    • Incomplete Reduction: Insufficient reducing agent or reaction time can lead to the formation of an intermediate imine, which upon hydrolytic workup may revert to an aldehyde or ketone, or polymerize.

    • Over-reduction: While less common for this substrate, aggressive reducing agents can potentially open the cyclopropane ring under certain conditions, although this is generally not a major pathway.

    • Workup Issues: Improper quenching of the reaction can lead to the formation of aluminum salt emulsions that are difficult to handle and can trap the product, leading to lower isolated yields.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. The reaction must be carried out under strictly anhydrous conditions.

    • Control Reaction Temperature: Perform the addition of the nitrile to the LiAlH₄ suspension at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature or be gently heated to ensure complete reduction.

    • Use an Appropriate Workup Procedure: A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) can help to precipitate the aluminum salts in a granular form that is easy to filter.

    • Consider Alternative Reducing Agents: Other reducing agents such as borane (BH₃) or catalytic hydrogenation (e.g., Raney Nickel) may provide cleaner reductions for this substrate.

General Issues

Q7: My final product contains positional isomers (e.g., 2-fluorophenyl or 3-fluorophenyl derivatives) or the des-fluoro analog.

A7: These impurities almost certainly arise from impurities in the starting materials.

  • Cause: Commercially available starting materials such as 4-fluorobenzonitrile or other 4-fluorophenyl precursors may contain small amounts of other isomers or the non-fluorinated parent compound. These impurities are carried through the synthetic sequence. For example, impurities in 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, a precursor in prasugrel synthesis, can include the 4-fluoro and des-fluoro analogs.[7][8]

  • Troubleshooting Steps:

    • Analyze Starting Materials: Use analytical techniques such as GC-MS or HPLC to check the purity of your starting materials before beginning the synthesis.

    • Purify Starting Materials: If significant impurities are present, purify the starting materials by distillation, crystallization, or chromatography.

    • Final Product Purification: These closely related impurities can be difficult to remove from the final product. High-performance liquid chromatography (HPLC) may be required for their separation.

Summary of Potential Byproducts

The following table summarizes the common byproducts for the main synthetic routes to this compound.

Synthetic RouteStarting MaterialCommon Byproducts
Kulinkovich-Szymoniak 4-Fluorobenzonitrile1-(4-Fluorophenyl)cyclopropyl ethyl ketone, Tertiary carbinamines
Hofmann Rearrangement 1-(4-Fluorophenyl)cyclopropanecarboxamideCarbamate derivatives (if alcohol is present)
Curtius Rearrangement 1-(4-Fluorophenyl)cyclopropanecarbonyl azideUrea derivatives, Carbamate derivatives, Nitrene insertion byproducts (photochemical)
Nitrile Reduction 1-(4-Fluorophenyl)cyclopropanecarbonitrileImines (from incomplete reduction)
General Any 4-fluorophenyl precursorPositional isomers (2-fluoro, 3-fluoro), Des-fluoro analog

Experimental Protocols

The following are representative, generalized protocols for the key synthetic steps. Researchers should consult the primary literature for specific reaction conditions and optimize them for their specific needs.

Protocol 1: Kulinkovich-Szymoniak Synthesis of this compound

  • To a solution of 4-fluorobenzonitrile (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon), add titanium(IV) isopropoxide (1.0 eq).

  • Cool the mixture to 0 °C and add ethylmagnesium bromide (2.0 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Cool the mixture to 0 °C and add BF₃·OEt₂ (1.5 eq) dropwise.

  • Stir at room temperature for 4-6 hours.

  • Carefully quench the reaction by the slow addition of aqueous NaOH.

  • Extract the product with diethyl ether or another suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Hofmann Rearrangement of 1-(4-Fluorophenyl)cyclopropanecarboxamide

  • Prepare a solution of sodium hypobromite (NaOBr) in situ by adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.

  • Add a solution of 1-(4-Fluorophenyl)cyclopropanecarboxamide (1.0 eq) in a suitable solvent (e.g., THF or dioxane) to the cold NaOBr solution.

  • Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or by conversion to its hydrochloride salt and recrystallization.

Visualizations

The following diagrams illustrate the key synthetic pathways and byproduct formation mechanisms.

Synthesis_Pathways cluster_start Starting Materials cluster_product Product 4F_Benzonitrile 4-Fluorobenzonitrile Product This compound 4F_Benzonitrile->Product Kulinkovich-Szymoniak (Ti(OiPr)4, EtMgBr) 4F_Cyclopropanecarboxamide 1-(4-Fluorophenyl)cyclopropanecarboxamide 4F_Cyclopropanecarboxamide->Product Hofmann Rearrangement (Br2, NaOH) 4F_CyclopropanecarbonylAzide 1-(4-Fluorophenyl)cyclopropanecarbonyl Azide 4F_CyclopropanecarbonylAzide->Product Curtius Rearrangement (Heat, H2O)

Caption: Overview of common synthetic routes to this compound.

Kulinkovich_Byproducts Nitrile 4-Fluorobenzonitrile Azatitanacycle Azatitanacycle Intermediate Nitrile->Azatitanacycle + Titanacyclopropane Carbinamine Tertiary Carbinamine Byproduct Nitrile->Carbinamine Excess EtMgBr Titanacyclopropane Formed from Ti(OiPr)4 + EtMgBr Product Desired Amine Azatitanacycle->Product Lewis Acid (e.g., BF3) Ketone Ketone Byproduct Azatitanacycle->Ketone Hydrolysis (Inefficient Activation)

Caption: Byproduct formation in the Kulinkovich-Szymoniak synthesis.

Rearrangement_Byproducts Precursor Amide or Acyl Azide Isocyanate Isocyanate Intermediate Precursor->Isocyanate Hofmann or Curtius Rearrangement Product_Amine Primary Amine Isocyanate->Product_Amine + H2O Carbamate Carbamate Byproduct Isocyanate->Carbamate + ROH (Alcohol) Urea Urea Byproduct Isocyanate->Urea + R'NH2 (Amine)

Caption: Common byproducts from the isocyanate intermediate in rearrangement reactions.

References

Technical Support Center: Purification of 1-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-Fluorophenyl)cyclopropanamine and its hydrochloride salt.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization - The chosen solvent is too effective at room temperature, leading to product loss in the mother liquor.- Too much solvent was used during the dissolution step.- Premature crystallization occurred during hot filtration.- Incomplete crystallization.- Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[1]- Use the minimum amount of hot solvent necessary to fully dissolve the compound.[2]- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.- Allow sufficient time for crystallization at room temperature, followed by cooling in an ice bath to maximize crystal formation.[3]
Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- The presence of impurities that depress the melting point.- Choose a solvent with a lower boiling point.- Add a small amount of additional hot solvent to reduce saturation.- Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Thermal degradation of the compound or impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2]- Avoid excessive heating during the dissolution step.
Poor Separation in Column Chromatography - Incorrect mobile phase polarity.- Column overloading.- The stationary phase is not suitable for the compound.- The compound is unstable on silica gel.- Optimize the solvent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[4][5]- Reduce the amount of crude material loaded onto the column.- Consider using a different stationary phase, such as alumina or a functionalized silica gel (e.g., FluoroPhenyl).[6][7][8]- Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent if the compound is acid-sensitive.[5]
Compound Streaking on TLC/Column - The compound is highly polar and interacting strongly with the stationary phase.- The sample is too concentrated.- The presence of acidic or basic impurities.- Add a small amount of a polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for a basic compound) to the mobile phase.[5]- Dilute the sample before loading.- Neutralize the crude sample before purification.
Difficulty Forming the Hydrochloride Salt - Presence of water in the solvent.- Incorrect stoichiometry of hydrochloric acid.- The free base is not fully dissolved.- Use anhydrous solvents for the salt formation.- Add a slight excess of a solution of HCl in an anhydrous solvent (e.g., diethyl ether or isopropanol).- Ensure the free base is completely dissolved before adding the acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 4-fluoroacetophenone and cyclopropylamine, byproducts from side reactions, and residual solvents. Positional isomers (e.g., 2- or 3-fluorophenyl derivatives) may also be present if the starting materials are not pure.[9]

Q2: How do I choose the best solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] It should also not react with the compound and should be easily removable. Common solvents to screen for this compound, which is a relatively polar molecule, could include ethanol, isopropanol, acetone, or mixtures such as hexane/ethyl acetate or ethanol/water.[10]

Q3: When should I use column chromatography instead of recrystallization?

A3: Column chromatography is preferred when impurities have similar solubility profiles to the desired compound, making recrystallization ineffective. It is also useful for separating mixtures of compounds with different polarities.[4]

Q4: Can I purify the hydrochloride salt of this compound by recrystallization?

A4: Yes, the hydrochloride salt is often a crystalline solid and can be purified by recrystallization.[11] Suitable solvents would likely be more polar than those used for the free base, such as ethanol, methanol, or water.

Q5: My purified product has a low melting point and a broad melting range. What does this indicate?

A5: A low and broad melting point typically indicates the presence of impurities. Further purification steps are necessary to achieve a sharp melting point at the expected temperature.

Experimental Protocols

Recrystallization of this compound (Free Base)
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane/ethyl acetate) to find a suitable system.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen boiling solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography of this compound
  • Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase.

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.[4]

  • Mobile Phase Selection: Determine an appropriate mobile phase using TLC. A good starting point for a basic amine like this would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with a small amount of triethylamine (0.5-1%) to prevent streaking.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Workflow

PurificationWorkflow Crude Crude this compound TLC TLC Analysis of Crude Product Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Few Spots, Good Separation ColumnChromatography Column Chromatography TLC->ColumnChromatography Multiple/Close Spots Analysis Purity Analysis (TLC, NMR, etc.) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure Product Impure Product Still Impure Impure->ColumnChromatography Re-purify Analysis->PureProduct Purity > 98% Analysis->Impure Purity < 98% RecrystallizationTroubleshooting Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Result Observe Outcome Cool->Result Crystals Good Crystal Formation Result->Crystals Success OilingOut Oiling Out Result->OilingOut Problem NoCrystals No Crystals Form Result->NoCrystals Problem LowYield Low Yield Result->LowYield Problem Reheat Reheat and Add More Solvent OilingOut->Reheat ChangeSolvent Change Solvent OilingOut->ChangeSolvent Scratch Scratch Flask NoCrystals->Scratch Seed Add Seed Crystal NoCrystals->Seed Evaporate Evaporate Some Solvent NoCrystals->Evaporate CoolLonger Cool for a Longer Period/Colder LowYield->CoolLonger ReduceSolvent Use Less Solvent Initially LowYield->ReduceSolvent

References

stability of 1-(4-Fluorophenyl)cyclopropanamine under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-(4-Fluorophenyl)cyclopropanamine under various pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in aqueous solutions at different pH values?

A1: this compound is susceptible to degradation in both acidic and basic aqueous solutions. The primary degradation pathways are believed to be acid-catalyzed hydrolysis leading to ring-opening of the cyclopropane moiety and base-catalyzed hydrolysis of the amine group. The compound exhibits its greatest stability in neutral to slightly acidic conditions (pH 4-6).

Q2: I am observing a rapid loss of my compound in a basic buffer (pH > 8). What is the likely cause?

A2: The cyclopropyl amine moiety is known to be susceptible to hydrolytic degradation under high pH conditions.[1] This is a likely cause for the observed instability. It is recommended to work with this compound in neutral or slightly acidic buffers whenever possible. If a basic pH is required for your experiment, consider minimizing the exposure time and temperature to reduce degradation.

Q3: My analytical column is showing multiple unexpected peaks after dissolving the compound in an acidic mobile phase. What could be happening?

A3: Acid-catalyzed ring-opening of the cyclopropane ring is a potential degradation pathway for cyclopropylamines. This would result in the formation of one or more degradation products with different retention times on a reversed-phase HPLC column. It is crucial to use a stability-indicating analytical method to resolve the parent compound from its potential degradants.

Q4: What are the recommended storage conditions for this compound and its hydrochloride salt?

A4: To minimize degradation, this compound and its salts should be stored in airtight containers at low temperatures (2-8 °C) and protected from moisture. The hydrochloride salt is generally more stable as a solid, but care should be taken to prevent hydrolysis once dissolved.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results Degradation of the compound in the analytical mobile phase or sample diluent.Ensure the pH of your mobile phase and sample diluent is within the optimal stability range (pH 4-6). Prepare fresh solutions and analyze them promptly.
Loss of compound during workup Use of strongly acidic or basic conditions during extraction or purification steps.Utilize mild extraction techniques and avoid prolonged exposure to harsh pH conditions. Consider using a buffer system to maintain a stable pH.
Appearance of unknown impurities in stability studies Forced degradation conditions are too harsh, leading to secondary degradation products.Optimize stress conditions (e.g., concentration of acid/base, temperature, time) to achieve a target degradation of 5-20%. This will help in identifying relevant degradation products.
Poor mass balance in degradation studies Degradation products are not being detected by the analytical method (e.g., lack of a chromophore).Employ a universal detection method like mass spectrometry (LC-MS) or a charged aerosol detector (CAD) in parallel with UV detection to ensure all components are accounted for.

Stability Data Summary

pH Condition Stress Condition Time (hours) Illustrative % Degradation Potential Degradation Products
Acidic (pH 1.2) 0.1 N HCl at 60 °C2415-25%Ring-opened products
Neutral (pH 7.0) Water at 60 °C72< 5%Minimal degradation
Basic (pH 12) 0.1 N NaOH at 60 °C820-30%Products of hydrolysis at the amine

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

Objective: To evaluate the stability of this compound in acidic, neutral, and basic conditions.

Methodology:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Forced Degradation Conditions:

    • Acidic Hydrolysis: Add an aliquot of the stock solution to 0.1 N HCl to achieve a final drug concentration of 100 µg/mL.

    • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water to achieve a final drug concentration of 100 µg/mL.

    • Basic Hydrolysis: Add an aliquot of the stock solution to 0.1 N NaOH to achieve a final drug concentration of 100 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 60 °C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an analytical method capable of separating this compound from its potential degradation products.

Illustrative HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

Stability_Profile cluster_conditions pH Conditions cluster_stability Stability Outcome Acidic Acidic (pH < 4) Degradation_Acid Degradation (Ring Opening) Acidic->Degradation_Acid Neutral Neutral (pH 6-8) Stable Stable Neutral->Stable Basic Basic (pH > 8) Degradation_Base Degradation (Hydrolysis) Basic->Degradation_Base

Caption: Predicted stability of this compound at different pHs.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Stress Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid_Sample Acidic Condition (0.1 N HCl) Stock_Solution->Acid_Sample Neutral_Sample Neutral Condition (Water) Stock_Solution->Neutral_Sample Base_Sample Basic Condition (0.1 N NaOH) Stock_Solution->Base_Sample Incubate Incubate at 60°C Acid_Sample->Incubate Neutral_Sample->Incubate Base_Sample->Incubate Sampling Sample at Time Points Incubate->Sampling Neutralize Neutralize Samples Sampling->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced hydrolysis stability study.

References

troubleshooting low yields in 1-(4-Fluorophenyl)cyclopropanamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-(4-Fluorophenyl)cyclopropanamine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by common synthetic strategies.

Guide 1: Kulinkovich-Szymoniak Reaction Route

The Kulinkovich-Szymoniak reaction is a powerful method for the synthesis of primary cyclopropylamines from nitriles.[1][2] This route typically involves the reaction of 4-fluorobenzonitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide.

Question: My Kulinkovich-Szymoniak reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Kulinkovich-Szymoniak reaction can be attributed to several factors, from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this reaction.

Potential Causes and Solutions:

Potential Cause Recommended Solutions
Poor Grignard Reagent Quality The quality of the Grignard reagent is crucial. Use freshly prepared Grignard reagents. The presence of unreacted magnesium or magnesium oxide can inhibit the reaction. Consider titrating the Grignard reagent before use to determine its exact concentration.
Inactive Titanium Catalyst Ensure the titanium(IV) alkoxide (e.g., Ti(Oi-Pr)₄) is of high purity and has been stored under anhydrous conditions to prevent hydrolysis. Using a stoichiometric amount of the titanium reagent is often necessary.[1]
Presence of Water or Oxygen The reaction is highly sensitive to moisture and air. All glassware must be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents should be anhydrous.
Suboptimal Reaction Temperature The formation of the titanacyclopropane intermediate and its subsequent reaction with the nitrile are temperature-dependent. The reaction is often started at a low temperature (e.g., -78 °C) and gradually warmed to room temperature.[3] Careful control of the temperature profile is essential.
Incorrect Stoichiometry The ratio of Grignard reagent to nitrile and titanium catalyst is critical. An excess of the Grignard reagent can sometimes lead to the formation of tertiary carbinamines as byproducts.[1] Optimization of the stoichiometry is recommended.
Inefficient Lewis Acid Activation The presence of a Lewis acid, such as BF₃·OEt₂, is often required to facilitate the ring contraction to form the cyclopropylamine.[2] Ensure the Lewis acid is added at the appropriate stage and in the correct amount.
Side Reactions The formation of ketones as byproducts can occur, especially in the absence of a strong Lewis acid.[2] Monitoring the reaction by TLC or GC-MS can help identify the formation of byproducts and optimize conditions to minimize them.
Difficult Product Isolation Primary amines can be challenging to isolate due to their polarity and potential to form salts. Ensure proper work-up procedures, including quenching and extraction at the appropriate pH. Purification by column chromatography on silica gel or C-18 reversed-phase media may be necessary.[4]
Guide 2: Cyclopropanation followed by Amination Route

This approach involves the initial formation of a cyclopropane ring, often starting from a styrene derivative, followed by the introduction of the amine group. A common method for cyclopropanation is the Simmons-Smith reaction.

Question: I am experiencing low yields in my multi-step synthesis involving Simmons-Smith cyclopropanation and subsequent amination. Where should I focus my troubleshooting efforts?

Answer:

Low yields in a multi-step synthesis can be due to inefficiencies at any stage. It is crucial to analyze each step independently.

Troubleshooting the Simmons-Smith Cyclopropanation Step:

Potential Cause Recommended Solutions
Inactive Zinc-Copper Couple The activity of the zinc-copper couple is a frequent cause of reaction failure. Ensure it is freshly prepared and properly activated. The use of ultrasound can enhance activation.[5]
Poor Quality Diiodomethane Use freshly distilled or high-purity diiodomethane, as impurities can inhibit the reaction.[6]
Presence of Moisture or Air The Simmons-Smith reaction is sensitive to moisture and air. All glassware should be oven-dried, and the reaction must be performed under an inert atmosphere.[6]
Low Reactivity of the Alkene For electron-deficient alkenes, consider using a more reactive reagent system like the Furukawa modification (diethylzinc and diiodomethane).[5]
Inadequate Stirring In heterogeneous reactions involving the zinc-copper couple, efficient stirring is essential to maintain good contact between the reagents.[6]

Troubleshooting the Amination Step (e.g., via Hofmann or Curtius Rearrangement):

Potential Cause Recommended Solutions
Incomplete Conversion of the Precursor Ensure the starting material for the rearrangement (e.g., a cyclopropanecarboxamide for Hofmann) is pure and fully characterized.
Suboptimal Rearrangement Conditions The Hofmann rearrangement requires careful control of the bromine and base addition, as well as the reaction temperature.[7][8] The Curtius rearrangement requires the efficient formation of the acyl azide and controlled thermal or photochemical conditions for the rearrangement.
Side Reactions during Rearrangement In the Hofmann rearrangement, side reactions can occur if the conditions are not carefully controlled. The intermediate isocyanate can react with water to form the desired amine but may also react with other nucleophiles present.[9][10]
Product Loss During Work-up The resulting primary amine can be volatile or water-soluble. Careful extraction and handling are necessary to avoid product loss.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination to form the C-N bond is giving a low yield. What are the first parameters I should investigate?

A1: Low yields in Buchwald-Hartwig amination can often be traced back to the catalyst system, base, or solvent.[11] First, ensure your palladium catalyst and ligand are not degraded; using a pre-catalyst can sometimes improve results. The choice of base is also critical; common bases include sodium tert-butoxide and potassium phosphate. The reaction is also sensitive to the solvent, with toluene and dioxane being common choices. Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere.[11]

Q2: What are some common impurities I might see in my final product, and how can I remove them?

A2: Common impurities can include unreacted starting materials, byproducts from side reactions (such as ketones from the Kulinkovich-Szymoniak reaction), and reagents from the work-up. Purification can often be achieved by column chromatography. For primary amines, C-18 reversed-phase chromatography can be an effective alternative to silica gel.[4] Another technique for purifying primary amines is through selective ammonium carbamate crystallization.[12]

Q3: How can I confirm the structure of my this compound product?

A3: A combination of analytical techniques should be used for structural confirmation. NMR spectroscopy is essential to confirm the presence of the cyclopropane ring protons and the characteristic splitting pattern of the 4-fluorophenyl group. Mass spectrometry will verify the molecular weight of the compound. HPLC can be used to assess the purity of the final product.[13]

Q4: Are there alternative methods to convert a cyclopropyl ketone to the desired cyclopropylamine?

A4: Yes, several methods exist. Reductive amination is a common approach where the cyclopropyl ketone is reacted with an amine source (like ammonia or a protected amine) in the presence of a reducing agent. Another method is the formation of an oxime from the ketone, followed by reduction to the primary amine.

Experimental Protocols

Protocol 1: General Procedure for Kulinkovich-Szymoniak Reaction

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add anhydrous solvent (e.g., THF or diethyl ether) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solvent to the desired temperature (e.g., -78 °C). Add titanium(IV) isopropoxide, followed by the dropwise addition of the Grignard reagent (e.g., ethylmagnesium bromide).

  • Substrate Addition: After stirring for a short period, add 4-fluorobenzonitrile to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for the optimized reaction time (typically several hours).

  • Lewis Acid Treatment: Cool the reaction mixture again and add the Lewis acid (e.g., BF₃·OEt₂) dropwise. Allow the reaction to proceed for the specified time.

  • Work-up: Quench the reaction by the slow addition of an appropriate aqueous solution (e.g., saturated aqueous NaHCO₃ or NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Simmons-Smith Cyclopropanation

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the zinc-copper couple by adding zinc dust and copper(I) chloride to an anhydrous solvent like diethyl ether.

  • Reaction Setup: To the activated zinc-copper couple, add the alkene substrate (e.g., 4-fluorostyrene).

  • Reagent Addition: Add diiodomethane dropwise to the stirred suspension. The reaction is often exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Verify Reagent Quality and Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_setup Inspect Reaction Setup start->check_setup analyze_mixture Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) check_reagents->analyze_mixture check_conditions->analyze_mixture check_setup->analyze_mixture side_products Side Products Identified? analyze_mixture->side_products incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) side_products->optimize_conditions Yes purification_loss Significant Product Loss During Purification? incomplete_reaction->purification_loss No incomplete_reaction->optimize_conditions Yes modify_workup Modify Work-up and Purification Protocol purification_loss->modify_workup Yes change_reagents Consider Alternative Reagents/Catalyst purification_loss->change_reagents No end Improved Yield optimize_conditions->end modify_workup->end change_reagents->end Kulinkovich_Szymoniak_Pathway Kulinkovich-Szymoniak Reaction Pathway nitrile 4-Fluorobenzonitrile azatitanacycle Azatitanacycle Intermediate nitrile->azatitanacycle grignard Grignard Reagent (e.g., EtMgBr) titanacyclopropane Titanacyclopropane Intermediate grignard->titanacyclopropane titanium Titanium(IV) Alkoxide titanium->titanacyclopropane titanacyclopropane->azatitanacycle product This compound azatitanacycle->product lewis_acid Lewis Acid (e.g., BF3.OEt2) lewis_acid->product Facilitates Ring Contraction

References

managing impurities during the synthesis of 1-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 1-(4-Fluorophenyl)cyclopropanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, focusing on impurity detection and control.

Issue 1: Presence of Unreacted Starting Materials

Question: My final product shows significant amounts of unreacted 4-fluorobenzonitrile and/or residual Grignard reagent by-products. How can I minimize these?

Answer:

The presence of unreacted starting materials is a common issue. To address this, consider the following strategies:

  • Reaction Stoichiometry and Addition: Carefully control the stoichiometry of your reagents. For the titanium-mediated synthesis from 4-fluorobenzonitrile, a slight excess of the Grignard reagent and titanium catalyst may be necessary to drive the reaction to completion. Slow, controlled addition of the Grignard reagent at a low temperature can help to minimize side reactions.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.

  • Quenching and Work-up: An appropriate quenching procedure is crucial. For Grignard reactions, quenching with an aqueous solution of ammonium chloride can help to decompose any remaining Grignard reagent and facilitate the removal of magnesium salts. A thorough aqueous work-up will help to remove water-soluble starting materials and by-products.

Issue 2: Formation of an Unexpected Amide Impurity

Question: I have identified an amide impurity in my product, which I suspect is N-(1-(4-fluorophenyl)cyclopropyl)acetamide. How is this formed and how can I prevent it?

Answer:

The formation of an N-acetylated impurity can occur if acetic acid or an acetate salt is used during the work-up or purification in the presence of the amine product. To mitigate this:

  • Avoid Acetate Sources: During the work-up and any subsequent purification steps, avoid the use of acetic acid, acetate buffers, or ethyl acetate as a recrystallization solvent if the product is heated for prolonged periods, as this can sometimes be a source of acetylation.

  • Alternative Solvents and pH control: Use alternative solvents for extraction and crystallization. Maintain a basic pH during the work-up to ensure the amine is in its freebase form and less susceptible to acylation.

Issue 3: Diastereomeric Impurities Detected

Question: My analytical data suggests the presence of diastereomers of the desired product. What are the potential sources and how can they be controlled?

Answer:

When the cyclopropane ring is formed, or if there are multiple chiral centers, diastereomers can be generated.

  • Stereoselective Synthesis: If the synthetic route allows for it, employ stereoselective catalysts or chiral auxiliaries to favor the formation of the desired diastereomer.

  • Purification: Diastereomers can often be separated by chromatography (e.g., flash column chromatography or preparative HPLC) due to their different physical properties. Chiral chromatography may be necessary for enantiomeric separation.

  • Crystallization: Fractional crystallization can be an effective method for separating diastereomers. A careful selection of the crystallization solvent is critical for achieving good separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: The common impurities largely depend on the synthetic route employed.

  • Via Titanium-Mediated Cyclopropanation (from 4-fluorobenzonitrile):

    • Unreacted 4-fluorobenzonitrile.

    • By-products from the Grignard reagent (e.g., alkanes, alkenes).

    • Titanium dioxide and other inorganic salts from the work-up.

    • Potential dimeric or oligomeric by-products.

  • Via Hofmann Rearrangement (from 1-(4-fluorophenyl)cyclopropanecarboxamide):

    • Unreacted 1-(4-fluorophenyl)cyclopropanecarboxamide.

    • Carbamate intermediates if the hydrolysis is incomplete (e.g., methyl N-(1-(4-fluorophenyl)cyclopropyl)carbamate if methanol is present).

    • Urea by-products from the reaction of the isocyanate intermediate with the product amine.

Q2: What analytical techniques are recommended for impurity profiling?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

Analytical TechniquePurpose
HPLC-UV Quantify the purity of the main component and detect known and unknown impurities. A diode array detector (DAD) can provide UV spectra of impurities, aiding in their identification.
LC-MS Identify unknown impurities by providing molecular weight information.
GC-MS Detect and identify volatile impurities and residual solvents.
NMR Spectroscopy Elucidate the structure of isolated impurities and confirm the structure of the final product.

Q3: How can I remove residual solvents from my final product?

A3: Residual solvents should be removed to meet ICH guidelines. Common techniques include:

  • Drying under High Vacuum: This is the most common method. The temperature should be chosen carefully to avoid degradation of the product.

  • Recrystallization: Selecting an appropriate solvent for crystallization can help to exclude residual solvents from the crystal lattice.

  • Lyophilization (Freeze-Drying): For certain solvents and thermally sensitive compounds, lyophilization can be an effective removal method.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol provides a general starting point for developing a specific HPLC method for this compound. Method optimization and validation are required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point.

    • Example Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Protocol 2: Purification by Recrystallization

This is a general guideline for the purification of this compound by crystallization. The choice of solvent is critical and requires experimental screening.

  • Solvent Screening: Test the solubility of the crude product in a variety of solvents at room temperature and at elevated temperatures. Good crystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at higher temperatures. Common solvents to screen include isopropanol, ethanol, ethyl acetate, heptane, and mixtures thereof.

  • Dissolution: Dissolve the crude material in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

Impurity_Management_Workflow start Crude 1-(4-Fluorophenyl) cyclopropanamine analytical Analytical Characterization (HPLC, LC-MS, GC) start->analytical Sample impurity_id Impurity Identification analytical->impurity_id Data unreacted_sm Unreacted Starting Materials impurity_id->unreacted_sm byproducts Reaction By-products impurity_id->byproducts residual_solvents Residual Solvents impurity_id->residual_solvents control_strategy Develop Control Strategy unreacted_sm->control_strategy byproducts->control_strategy residual_solvents->control_strategy process_opt Process Optimization (Stoichiometry, Temp.) control_strategy->process_opt purification Purification (Crystallization, Chromatography) control_strategy->purification drying Drying Optimization control_strategy->drying process_opt->start Feedback Loop purification->start Repurification final_product Pure 1-(4-Fluorophenyl) cyclopropanamine purification->final_product drying->final_product

Caption: Workflow for impurity management in the synthesis of this compound.

Technical Support Center: Stereoselective Synthesis of 1-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of 1-(4-Fluorophenyl)cyclopropanamine synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges in your experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Diastereoselectivity (Incorrect trans:cis Ratio)

Potential CauseSuggested Solution
Suboptimal Catalyst/Ligand System The choice of catalyst and ligand is crucial for controlling diastereoselectivity. Screen a variety of catalysts (e.g., Rh(II), Ru(II), Co(II), Cu(I) complexes) and chiral ligands (e.g., bis(oxazolines), Pheox, porphyrins) to identify the optimal combination for your substrate. The steric bulk of both the catalyst and the carbene precursor can influence the approach to the alkene.
Incorrect Solvent The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. Conduct your reaction in a range of solvents with varying dielectric constants (e.g., dichloromethane (DCM), toluene, tetrahydrofuran (THF), hexafluoroisopropanol (HFIP)).
Reaction Temperature Too High Higher temperatures can lead to lower diastereoselectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer. Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).
Inappropriate Carbene Precursor The nature of the diazo compound can influence the stereochemical outcome. If using a diazoacetate, consider varying the ester group (e.g., ethyl, tert-butyl) to modulate steric hindrance.

Issue 2: Low Enantioselectivity (Low % ee)

Potential CauseSuggested Solution
Ineffective Chiral Ligand The enantiomeric excess is highly dependent on the chiral ligand. It is often necessary to screen a library of chiral ligands to find the most effective one for the 4-fluorostyrene substrate. Pay attention to the ligand's architecture and electronic properties.
Suboptimal Reaction Temperature Lowering the reaction temperature is a common and effective strategy to enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1]
Incorrect Solvent Choice Solvents can influence the catalyst's chiral environment. Non-coordinating solvents are often preferred. The use of additives or co-solvents like HFIP has been shown to have a profound, and sometimes unpredictable, effect on enantioselectivity, in some cases even inverting the preferred enantiomer.[2][3]
Low Catalyst Loading While desirable for process efficiency, very low catalyst loadings may sometimes lead to a decrease in enantioselectivity. It is important to find an optimal balance between catalyst loading and stereochemical control.[4]
Presence of Impurities Water, oxygen, and other impurities can poison the catalyst or interfere with the catalytic cycle, leading to reduced enantioselectivity. Ensure all reagents and solvents are pure and dry, and that the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).

Issue 3: Low or No Product Yield

Potential CauseSuggested Solution
Inactive Catalyst The catalyst may be deactivated due to improper handling or storage. Ensure the catalyst is stored under an inert atmosphere and handled using appropriate techniques. Catalyst precursors may require activation; ensure the activation procedure is followed correctly.
Decomposition of Diazo Compound Diazo compounds can be unstable, especially in the presence of acid or light. Prepare the diazo compound fresh or use a procedure for its in-situ generation. Add the diazo compound slowly to the reaction mixture to maintain a low concentration.
Presence of Reaction Inhibitors As mentioned, impurities like water and oxygen can inhibit the catalyst. Rigorous exclusion of air and moisture is critical.
Incorrect Reaction Temperature While lower temperatures often favor selectivity, they can also decrease the reaction rate. If the yield is low at a reduced temperature, consider a longer reaction time or a slight increase in temperature as a compromise.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the asymmetric synthesis of this compound?

A1: The most prevalent methods involve the catalytic cyclopropanation of 4-fluorostyrene. This is typically achieved using a transition metal catalyst (often based on rhodium, ruthenium, or copper) in combination with a chiral ligand. The carbene source is usually a diazo compound, such as ethyl diazoacetate, followed by conversion of the ester to the amine. Alternative approaches include modifications of the Simmons-Smith reaction using chiral auxiliaries, and biocatalytic methods employing engineered enzymes.[5]

Q2: How can I improve the enantiomeric excess (% ee) of my reaction?

A2: To improve the % ee, you should first focus on optimizing the chiral catalyst system. This involves screening different chiral ligands. Secondly, reaction parameters should be optimized. Lowering the reaction temperature is a very common strategy. Solvent screening is also crucial, as solvent polarity and coordinating ability can significantly influence the chiral induction. Finally, ensure the purity of all reagents and the strict exclusion of air and moisture.[1]

Q3: My reaction gives a good yield but a poor diastereomeric ratio (trans:cis). What should I do?

A3: A poor trans:cis ratio is often addressed by modifying the steric environment of the reaction. You can try using a bulkier catalyst or ligand, or a bulkier carbene precursor (e.g., using tert-butyl diazoacetate instead of ethyl diazoacetate). The choice of solvent can also influence the diastereoselectivity.

Q4: Are there any alternatives to using potentially hazardous diazo compounds?

A4: Yes, while diazo compounds are common, there are alternatives. For example, the Simmons-Smith reaction and its variants use a zinc carbenoid, which is generated in situ from diiodomethane and a zinc-copper couple or diethylzinc.[6] Additionally, methods involving iodonium ylides have been developed as carbene precursors.

Q5: Is chiral resolution a viable option if I cannot achieve high stereoselectivity directly in the synthesis?

A5: Absolutely. If the direct asymmetric synthesis proves challenging, chiral resolution of the racemic this compound is a well-established alternative. This typically involves forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid.[7][8] The diastereomers can then be separated by crystallization, followed by liberation of the desired enantiomer.[7]

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Cyclopropanation of Styrenes

Catalyst SystemSubstrateDiastereomeric Ratio (trans:cis)Enantiomeric Excess (% ee)Yield (%)Reference
Rh₂(S-PTAD)₄Indole-up to 99up to 98[9]
Ru(II)-PheoxVinylcarbamatesup to 96:4up to 99High-
Chiral Cobalt(II) PorphyrinsStyrene>99:1up to 99High[10]
Chiral Iron Porphyrin3,4-difluorostyrene-8888[1]
Engineered Myoglobin3,4-difluoro-styrene98:2 (de)5894[11]
Rh₂(p-Ph-TPCP)₄Styrene-86-99High[4]

Note: Data is for styrene or similar substrates and may vary for 4-fluorostyrene.

Experimental Protocols

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Asymmetric Cyclopropanation of 4-Fluorostyrene

This protocol is a general guideline and should be optimized for your specific catalyst and reaction conditions.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C and allow to cool under a stream of dry argon or nitrogen.

    • Purify and dry the solvent (e.g., dichloromethane) using standard procedures.

    • Ensure the 4-fluorostyrene is free of inhibitors and freshly distilled if necessary.

  • Reaction Setup:

    • To a dried Schlenk flask under an inert atmosphere, add the chiral rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.1-1 mol%).

    • Add the desired volume of anhydrous solvent.

    • Add 4-fluorostyrene (1.0 equivalent).

    • Cool the reaction mixture to the desired temperature (e.g., 25 °C, 0 °C, or -20 °C).

  • Reaction Execution:

    • Prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.1 equivalents) in the anhydrous solvent.

    • Using a syringe pump, add the diazoacetate solution to the stirred reaction mixture over a period of several hours (e.g., 4-8 hours). A slow addition rate is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Work-up and Purification:

    • Once the addition is complete, allow the reaction to stir for an additional hour at the same temperature.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the cyclopropane product from the catalyst and any byproducts.

  • Analysis:

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC.

    • Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.

Protocol 2: Chiral Resolution of Racemic this compound using a Chiral Acid

  • Salt Formation:

    • Dissolve the racemic this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

    • In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid or (S)-mandelic acid, 0.5-1.0 equivalent) in the same solvent, heating gently if necessary.

    • Slowly add the solution of the chiral acid to the solution of the racemic amine with stirring.

    • Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

  • Separation of Diastereomers:

    • Collect the crystallized diastereomeric salt by filtration and wash it with a small amount of cold solvent.

    • The mother liquor will be enriched in the other diastereomeric salt.

  • Liberation of the Enantiomer:

    • Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or diethyl ether).

    • Add a base (e.g., aqueous sodium hydroxide or sodium bicarbonate) to neutralize the acid and liberate the free amine into the organic layer.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess of the resolved amine using chiral HPLC or GC.

Visualizations

Troubleshooting_Stereoselectivity cluster_diastereo Diastereoselectivity Issues cluster_enantio Enantioselectivity Issues start Low Stereoselectivity Observed q_diastereo Poor trans:cis Ratio? start->q_diastereo q_enantio Low % ee? start->q_enantio sol_catalyst_bulk Screen Bulkier Catalysts/ Ligands q_diastereo->sol_catalyst_bulk Yes sol_temp_diastereo Lower Reaction Temperature sol_catalyst_bulk->sol_temp_diastereo sol_carbene_bulk Use Bulkier Carbene Precursor sol_temp_diastereo->sol_carbene_bulk sol_ligand Screen Different Chiral Ligands q_enantio->sol_ligand Yes sol_temp_enantio Lower Reaction Temperature sol_ligand->sol_temp_enantio sol_solvent Screen Solvents (e.g., non-coordinating, HFIP) sol_temp_enantio->sol_solvent sol_purity Ensure High Purity of Reagents and Inert Atmosphere sol_solvent->sol_purity

Caption: Troubleshooting workflow for low stereoselectivity.

Experimental_Workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis cluster_resolution Chiral Resolution (Alternative) prep Preparation (Dry Glassware, Pure Reagents) reaction Reaction Setup (Catalyst, Substrate, Solvent) prep->reaction addition Slow Addition of Diazo Compound reaction->addition workup Work-up and Purification (Chromatography) addition->workup analysis Determine dr and % ee (NMR, Chiral HPLC/GC) workup->analysis salt Form Diastereomeric Salts workup->salt If low ee separate Separate by Crystallization salt->separate liberate Liberate Free Amine separate->liberate liberate->analysis

Caption: General experimental workflow for obtaining enantiopure product.

References

Technical Support Center: Degradation of 1-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 1-(4-Fluorophenyl)cyclopropanamine.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

Based on the metabolism of structurally related cyclopropylamines and fluoroaromatic compounds, the degradation of this compound is likely to proceed through several key pathways. The primary routes are expected to involve cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[1][2][3] Key transformations may include:

  • N-Oxidation: The amine group is susceptible to oxidation, potentially leading to the corresponding hydroxylamine and nitroso intermediates.[1][2]

  • Cyclopropane Ring Opening: Following oxidation of the amine, the strained cyclopropane ring may undergo scission. This is a known mechanism for the inactivation of CYP enzymes by cyclopropylamines.[1][2]

  • Aromatic Hydroxylation: The fluorophenyl ring can be hydroxylated, a common metabolic reaction for aromatic compounds.[4]

  • Defluorination: The fluorine substituent may be metabolically labile, leading to its removal and replacement with a hydroxyl group.[4]

  • Conjugation: The resulting metabolites may undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.[4]

Q2: Which enzyme families are most likely involved in the metabolism of this compound?

The cytochrome P450 (CYP) superfamily of enzymes is the primary candidate for the initial oxidative metabolism of this compound.[3][5][6] Specifically, isoforms from the CYP1, CYP2, and CYP3 families are known to metabolize a wide variety of xenobiotics. Additionally, flavin-containing monooxygenases (FMOs) may play a role in the N-oxidation of the cyclopropylamine moiety.[1][2]

Q3: What are metabolic intermediate complexes (MICs) and are they relevant for this compound?

Metabolic intermediate complexes (MICs) are formed when a metabolite binds tightly to the heme iron of a cytochrome P450 enzyme, rendering the enzyme inactive.[1][2] For cyclopropylamines, nitroso intermediates formed during metabolism can coordinate with the heme iron, leading to MIC formation.[1][2] This is a significant consideration for this compound, as it could lead to time-dependent inhibition of its own metabolism and that of other drugs.

Troubleshooting Guides

Problem: Inconsistent results in in vitro metabolism assays.

  • Possible Cause 1: Enzyme Source Variability. The metabolic profile can vary significantly between different enzyme sources (e.g., liver microsomes from different species or individuals, recombinant enzymes).

    • Solution: Ensure consistent sourcing and handling of your enzyme preparations. If using liver microsomes, consider pooling samples from multiple donors to average out individual variability. For mechanistic studies, use specific recombinant CYP isoforms to identify the key enzymes involved.

  • Possible Cause 2: Cofactor Limitation. NADPH is a critical cofactor for CYP-mediated reactions. Its depletion during the incubation can lead to a decrease in metabolic activity over time.

    • Solution: Use an NADPH-regenerating system to maintain a sufficient supply of the cofactor throughout the experiment.

  • Possible Cause 3: Time-Dependent Inhibition. As discussed in the FAQs, this compound may form metabolic intermediate complexes (MICs) that inhibit CYP enzymes.[1][2]

    • Solution: Conduct pre-incubation experiments where the test compound is incubated with the enzymes and an NADPH-regenerating system for a period before adding a probe substrate for the specific CYP isoform. A decrease in the probe substrate's metabolism would indicate time-dependent inhibition.

Problem: Difficulty in identifying and quantifying metabolites.

  • Possible Cause 1: Low Abundance of Metabolites. Metabolites may be formed in very small quantities, making them difficult to detect.

    • Solution: Increase the starting concentration of the parent compound (if solubility and toxicity are not limiting factors), or concentrate the sample post-incubation using solid-phase extraction (SPE). Employ highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Possible Cause 2: Unstable Metabolites. Some metabolites, particularly reactive intermediates, may be unstable and degrade quickly.

    • Solution: Include trapping agents in the incubation mixture to form stable adducts with reactive metabolites. For example, glutathione (GSH) can be used to trap electrophilic intermediates. Analyze samples immediately after the incubation period to minimize degradation.

  • Possible Cause 3: Inadequate Analytical Method. The chosen chromatographic conditions or mass spectrometry parameters may not be suitable for separating and detecting all metabolites.

    • Solution: Develop and validate a robust analytical method. This includes optimizing the mobile phase, gradient, column chemistry, and MS parameters (e.g., ionization source, collision energy). Use authentic standards of expected metabolites for confirmation, if available.

Data Presentation

Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Incubation Time (min)0, 5, 15, 30, 60
Initial Concentration (µM)1
Microsomal Protein (mg/mL)0.5
Intrinsic Clearance (Clint, µL/min/mg)[Insert Value]
Half-life (t½, min)[Insert Value]

Table 2: Hypothetical Metabolite Profile of this compound

Metabolite IDProposed StructureLC Retention Time (min)MS/MS Transition (m/z)Relative Abundance (%)
M1N-Oxide[Insert Value][Insert Value][Insert Value]
M2Ring-Opened[Insert Value][Insert Value][Insert Value]
M3Hydroxylated Phenyl[Insert Value][Insert Value][Insert Value]
M4Defluorinated-Hydroxylated[Insert Value][Insert Value][Insert Value]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing phosphate buffer (pH 7.4), magnesium chloride, and human liver microsomes.

  • Pre-incubation: Pre-warm the master mix at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound to the pre-warmed master mix to achieve the final desired concentration.

  • Addition of Cofactor: Start the reaction by adding a pre-warmed NADPH-regenerating solution.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a separate tube containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing: Vortex the quenched samples and centrifuge to precipitate the proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the disappearance of the parent compound using a validated LC-MS/MS method.

Protocol 2: Metabolite Identification Assay

  • Incubation: Follow the same procedure as the metabolic stability assay, but with a higher concentration of the parent compound and a longer incubation time to generate sufficient quantities of metabolites.

  • Sample Preparation: After quenching the reaction, the sample can be concentrated using solid-phase extraction (SPE) to enrich the metabolites.

  • LC-MS/MS Analysis: Analyze the processed sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and its metabolites.

  • Data Analysis: Compare the MS and MS/MS spectra of the potential metabolites with that of the parent compound to elucidate the structures of the metabolites. Software tools for metabolite identification can be used to aid in this process.

Visualizations

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound n_oxide N-Oxide Metabolite parent->n_oxide CYP/FMO ring_opened Ring-Opened Metabolite parent->ring_opened CYP (via intermediate) hydroxylated Hydroxylated Metabolite parent->hydroxylated CYP conjugated Conjugated Metabolites (Glucuronides, Sulfates) n_oxide->conjugated ring_opened->conjugated defluorinated Defluorinated-Hydroxylated Metabolite hydroxylated->defluorinated CYP (NIH Shift) hydroxylated->conjugated defluorinated->conjugated

Caption: Proposed metabolic pathways of this compound.

G cluster_workflow Metabolite Identification Workflow start Start: In Vitro Incubation quench Quench Reaction (Acetonitrile) start->quench process Sample Processing (Centrifugation/SPE) quench->process analyze LC-MS/MS Analysis (High Resolution) process->analyze identify Metabolite Identification & Structure Elucidation analyze->identify end End: Metabolic Pathway identify->end

Caption: Experimental workflow for metabolite identification.

References

Validation & Comparative

A Comparative Guide to the Monoamine Oxidase Inhibitory Activity of 1-(4-Fluorophenyl)cyclopropanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of 1-(4-Fluorophenyl)cyclopropanamine and its structural analogs, with a primary focus on their inhibitory effects on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The information presented herein is compiled from experimental data to facilitate research and development in neuropharmacology and medicinal chemistry.

Introduction

Monoamine oxidases (MAOs) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. The two major isoforms, MAO-A and MAO-B, are significant targets for the treatment of various neurological and psychiatric disorders, including depression and Parkinson's disease. Phenylcyclopropylamines represent a class of potent MAO inhibitors. This guide specifically examines the impact of substitutions on the phenyl ring of 1-phenylcyclopropanamine on its MAO inhibitory activity.

Comparative Biological Activity

The inhibitory potential of this compound and its analogs against MAO-A and MAO-B is a key area of investigation. Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring significantly influence both the potency and selectivity of these compounds.

1-Phenylcyclopropylamine, the parent compound, is recognized as a selective inhibitor of MAO-B.[1] The introduction of a fluorine atom at the para-position of the phenyl ring, yielding this compound, is expected to modulate this activity. Generally, the presence of electron-withdrawing groups, such as fluorine, on the phenyl ring of phenylcyclopropylamine derivatives can enhance the inhibitory potency.[2][3]

Further modifications, such as the addition of a fluorine atom to the cyclopropane ring, have been shown to dramatically alter the selectivity of these inhibitors. For instance, fluorination at the 2-position of 1-phenylcyclopropylamine can reverse the selectivity from MAO-B to MAO-A, making the resulting compounds potent and selective inhibitors of MAO-A.[2][3]

CompoundSubstitutionTargetActivity
1-PhenylcyclopropylamineNoneMAO-BSelective Inhibitor[1]
This compound4-FluoroMAO-A/MAO-BPotentiation of inhibitory activity expected[2][3]
(E/Z)-1-(4-Fluorophenyl)-2-fluorocyclopropylamine4-Fluoro (phenyl), 2-Fluoro (cyclopropyl)MAO-APotent and Selective Inhibitor[2][3]
(E/Z)-1-(4-Chlorophenyl)-2-fluorocyclopropylamine4-Chloro (phenyl), 2-Fluoro (cyclopropyl)MAO-APotent and Selective Inhibitor[2]
(E/Z)-1-(4-Methylphenyl)-2-fluorocyclopropylamine4-Methyl (phenyl), 2-Fluoro (cyclopropyl)MAO-APotent and Selective Inhibitor[3]

Mechanism of Action: MAO Inhibition

The phenylcyclopropylamine scaffold acts as a mechanism-based inhibitor of MAO. The enzyme oxidizes the amine, leading to the opening of the cyclopropane ring. This process generates a reactive intermediate that forms a covalent bond with the flavin cofactor (FAD) of the enzyme, resulting in irreversible inhibition.[1]

MAO_Inhibition_Pathway cluster_Enzyme MAO Active Site cluster_Inhibitor Inhibitor cluster_Process Inhibition Process MAO Monoamine Oxidase (MAO) Binding Reversible Binding MAO->Binding FAD FAD (oxidized) Oxidation Oxidation by MAO FAD->Oxidation Inhibitor 1-Phenylcyclopropylamine Analog Inhibitor->Binding Binding->Oxidation Enzymatic Reaction RingOpening Cyclopropane Ring Opening Oxidation->RingOpening CovalentBond Covalent Adduct Formation RingOpening->CovalentBond Forms reactive intermediate InactivatedMAO Irreversibly Inhibited MAO CovalentBond->InactivatedMAO with FAD

Caption: Mechanism of irreversible MAO inhibition by phenylcyclopropylamine analogs.

Experimental Protocols

The following is a representative protocol for an in vitro monoamine oxidase inhibition assay, based on commonly used fluorometric methods.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of test compounds against human MAO-A and MAO-B.

Materials:
  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Amplex® Red reagent (or other suitable fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Test compounds (this compound and its analogs)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Microplate reader with fluorescence detection

Procedure:
  • Reagent Preparation:

    • Prepare a working solution of the MAO substrate in assay buffer.

    • Prepare a detection reagent solution containing Amplex® Red and HRP in assay buffer.

    • Prepare serial dilutions of the test compounds and positive controls in assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add the appropriate volume of assay buffer.

    • Add the test compound dilutions or positive controls to the respective wells.

    • Add the MAO-A or MAO-B enzyme solution to all wells except the no-enzyme control wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for potential time-dependent inhibition.

    • Initiate the reaction by adding the MAO substrate to all wells.

    • Immediately add the detection reagent to all wells.

    • Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity in each well using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex® Red).

    • Subtract the background fluorescence (from no-enzyme control wells) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MAO_Assay_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis A Prepare Reagents: - MAO Enzymes - Substrate - Detection Reagent - Test Compounds B Dispense Reagents into 96-well Plate A->B C Add Test Compounds & Positive Controls B->C D Add MAO Enzyme C->D E Pre-incubation (37°C) D->E F Initiate Reaction with Substrate E->F G Add Detection Reagent F->G H Incubation (37°C, dark) G->H I Measure Fluorescence H->I J Calculate % Inhibition I->J K Determine IC50 Values J->K

Caption: General workflow for an in vitro fluorometric MAO inhibition assay.

Conclusion

The available evidence strongly suggests that this compound and its analogs are potent inhibitors of monoamine oxidase. The structure-activity relationship indicates that substitutions on the phenyl ring play a crucial role in modulating the inhibitory activity and selectivity of these compounds. Specifically, the para-fluoro substitution in this compound is anticipated to enhance its MAO inhibitory potency. Further experimental studies are warranted to precisely quantify the IC50 and Ki values for this compound and its analogs to fully elucidate their therapeutic potential. The provided experimental protocol offers a robust framework for conducting such investigations.

References

Comparative Guide to Analytical Method Validation for 1-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of ensuring data integrity, product quality, and regulatory compliance. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis and impurity profiling of 1-(4-Fluorophenyl)cyclopropanamine. The presented data and protocols are illustrative and based on established principles from the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Comparison of Analytical Methods

The choice of an analytical method is contingent on various factors, including the intended application, the nature of the analyte, and the required sensitivity and selectivity. While HPLC is a prevalent technique for the analysis of pharmaceutical compounds, GC-MS can be a viable alternative, particularly for volatile impurities.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.1 µg/mL1 ng/mL
Limit of Quantitation (LOQ) 0.4 µg/mL5 ng/mL
Robustness HighModerate
Specificity Good to ExcellentExcellent

Experimental Protocols

Below are detailed methodologies for the validation of a representative Reversed-Phase HPLC (RP-HPLC) method and a GC-MS method for this compound.

RP-HPLC Method Protocol

This protocol outlines the validation of an isocratic RP-HPLC method for the quantification of this compound.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Validation Procedures:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover a concentration range of 1 - 100 µg/mL.

  • Sample Solution: Prepare the sample containing this compound in the diluent to achieve a theoretical concentration within the calibration range.

  • Specificity: Analyze blank, placebo (if applicable), and analyte-spiked samples to assess for interference. Peak purity can be evaluated using a Photodiode Array (PDA) detector.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate injections of the sample solution at the nominal concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally introduce small variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.

GC-MS Method Protocol

This protocol is suitable for the identification and quantification of this compound and potential volatile impurities.

Chromatographic and Spectrometric Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Validation Procedures:

  • Standard Stock Solution (1 mg/mL): Prepare in a suitable solvent such as methanol or dichloromethane.

  • Calibration Standards: Prepare by serial dilution to cover the desired concentration range (e.g., 0.1 - 20 µg/mL).

  • Specificity: Analyze blank solvent and spiked samples to ensure no interfering peaks are present at the retention time of the analyte. Mass spectral data will confirm the identity.

  • Linearity, Accuracy, Precision, LOD, LOQ, and Robustness: Follow similar principles as outlined in the HPLC method validation, adapting the procedures and acceptance criteria for a GC-MS method.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_analysis Data Analysis & Reporting cluster_approval Finalization define_purpose Define Purpose (Assay, Impurity Test) prepare_protocol Prepare Validation Protocol define_purpose->prepare_protocol specificity Specificity prepare_protocol->specificity linearity Linearity & Range prepare_protocol->linearity accuracy Accuracy prepare_protocol->accuracy precision Precision (Repeatability & Intermediate) prepare_protocol->precision lod_loq LOD & LOQ prepare_protocol->lod_loq robustness Robustness prepare_protocol->robustness analyze_data Analyze Data vs. Acceptance Criteria specificity->analyze_data linearity->analyze_data accuracy->analyze_data precision->analyze_data lod_loq->analyze_data robustness->analyze_data prepare_report Prepare Validation Report analyze_data->prepare_report qa_review QA/Regulatory Review prepare_report->qa_review approval Approval qa_review->approval

Caption: General workflow for analytical method validation.

HPLC_Validation_Parameters cluster_performance Performance Characteristics method HPLC Method for This compound specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod LOD method->lod loq LOQ method->loq range Range method->range robustness Robustness method->robustness

Caption: Key parameters for HPLC method validation.

References

Fluorination of Phenylcyclopropanamines: A Comparative Guide to Reactivity and Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate physicochemical properties, potency, and metabolic stability. This guide provides a comparative analysis of fluorinated versus non-fluorinated phenylcyclopropanamines, a class of compounds known for their activity as monoamine oxidase (MAO) inhibitors. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to inform drug discovery and development efforts.

Enhanced Monoamine Oxidase Inhibition with Fluorination

Fluorination of the phenylcyclopropanamine scaffold has been shown to significantly impact its inhibitory activity against the two major isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are critical in the metabolism of monoamine neurotransmitters, making them important targets for the treatment of depression and neurodegenerative diseases.[1]

Experimental data from various studies consistently demonstrate that the incorporation of fluorine can enhance the inhibitory potency of these compounds. The position of the fluorine substituent is a crucial determinant of both potency and selectivity.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the non-fluorinated parent compound, tranylcypromine, and its fluorinated analogs against human MAO-A and MAO-B.

CompoundTargetIC50 (µM)Fold Change vs. Tranylcypromine
Tranylcypromine MAO-A~0.5-
MAO-B~2.3-
4-Fluorotranylcypromine MAO-AMore potent than TranylcypromineIncrease
MAO-BMore potent than TranylcypromineIncrease
(trans)-2-Fluoro-2-phenylcyclopropylamine Microbial Tyramine Oxidase10x lower than Tranylcypromine10x Increase

Note: Direct comparison of absolute IC50 values should be made with caution as they can vary based on experimental conditions. The trend of increased potency with fluorination is the key takeaway.

Studies have shown that 4-fluorotranylcypromine is a more potent inhibitor of both MAO-A and MAO-B in vitro compared to tranylcypromine.[2] Furthermore, fluorination directly on the cyclopropane ring, as seen in (trans)-2-fluoro-2-phenylcyclopropylamine, resulted in a tenfold lower IC50 value against microbial tyramine oxidase when compared to the non-fluorinated tranylcypromine.[3]

Improved Metabolic Stability Through Fluorination

A significant advantage of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, and replacing a hydrogen atom at a metabolically labile position with fluorine can block oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This leads to a longer half-life and improved pharmacokinetic profile of the drug candidate.

For phenylcyclopropanamines, the phenyl ring is susceptible to hydroxylation. Introducing a fluorine atom at the 4-position of the phenyl ring can protect the molecule from this metabolic pathway.[5]

Metabolic Stability Data

The table below presents a qualitative comparison of the metabolic stability of fluorinated versus non-fluorinated analogs. Quantitative data such as half-life (t½) and intrinsic clearance (CLint) are often context-dependent and determined in specific in vitro systems (e.g., human liver microsomes).

Compound TypeGeneral Metabolic StabilityRationale
Non-fluorinated Phenylcyclopropanamines Susceptible to aromatic hydroxylationThe unsubstituted phenyl ring is a site for CYP450-mediated oxidation.
Fluorinated Phenylcyclopropanamines Generally enhancedFluorine substitution blocks sites of metabolism, increasing resistance to degradation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed in this guide.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a common fluorometric method to determine the IC50 of a test compound against MAO-A and MAO-B.

Objective: To determine the concentration of a test compound that inhibits 50% of the activity of recombinant human MAO-A or MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Test compound (e.g., fluorinated or non-fluorinated phenylcyclopropanamine)

  • Known MAO inhibitor as a positive control (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[6]

  • MAO substrate (e.g., p-tyramine or kynuramine)[6]

  • Fluorescent probe (e.g., Amplex Red)

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer, MAO enzyme (either A or B), and the test compound dilutions. Include a no-inhibitor control (vehicle) and a positive control.

  • Pre-incubation: If assessing time-dependent or irreversible inhibitors, pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Reaction Initiation: Add the MAO substrate and fluorescent probe mixture to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission) at multiple time points or as an endpoint reading.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

In Vitro Microsomal Stability Assay

This protocol describes a typical procedure to assess the metabolic stability of a compound using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled human liver microsomes

  • Test compound

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Control compounds with known metabolic stability (e.g., verapamil, testosterone)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • Incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH should be run as a control for non-CYP mediated degradation.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.[8]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. The intrinsic clearance is calculated as CLint (µL/min/mg protein) = (k / microsomal protein concentration) x 1000.[9]

Visualizing the Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the MAO signaling pathway and the experimental workflows.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamine->MAO Metabolism Vesicle Synaptic Vesicle Monoamine->Vesicle Packaging Metabolites Inactive Metabolites MAO->Metabolites Synaptic_Monoamine Monoamine Vesicle->Synaptic_Monoamine Release Receptor Postsynaptic Receptor Synaptic_Monoamine->Receptor Binding Signal Signal Transduction Receptor->Signal Inhibitor Phenylcyclopropanamine Inhibitor Inhibitor->MAO Inhibition

MAO Signaling Pathway and Inhibition

Experimental_Workflows cluster_mao MAO Inhibition Assay Workflow cluster_ms Microsomal Stability Assay Workflow prep_mao Prepare Reagents (Enzyme, Compound, Substrate) incubate_mao Incubate at 37°C prep_mao->incubate_mao read_mao Measure Fluorescence incubate_mao->read_mao analyze_mao Calculate IC50 read_mao->analyze_mao prep_ms Prepare Reaction Mix (Microsomes, Compound, NADPH) incubate_ms Incubate at 37°C (Time-course sampling) prep_ms->incubate_ms quench_ms Quench Reaction incubate_ms->quench_ms analyze_ms LC-MS/MS Analysis quench_ms->analyze_ms calculate_ms Calculate t½ and CLint analyze_ms->calculate_ms

In Vitro Assay Workflows

Conclusion

The strategic incorporation of fluorine into the phenylcyclopropanamine scaffold offers a powerful approach to enhance both inhibitory potency against monoamine oxidases and metabolic stability. The presented data and protocols provide a framework for the rational design and evaluation of novel fluorinated analogs. By understanding the comparative reactivity and metabolic fate of these compounds, researchers can accelerate the development of more effective and safer therapeutics for a range of neurological and psychiatric disorders.

References

Structure-Activity Relationship (SAR) of 1-(4-Fluorophenyl)cyclopropanamine Derivatives as Monoamine Oxidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(4-fluorophenyl)cyclopropanamine derivatives and their analogues as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The structure-activity relationship (SAR) is explored through quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways and experimental workflows.

Comparative Analysis of Inhibitory Potency

The inhibitory activities of various fluorinated phenylcyclopropylamine derivatives against human recombinant MAO-A and MAO-B are summarized below. The data highlights the impact of stereochemistry and substitutions on the phenyl ring on potency and selectivity.

Table 1: Inhibition of Monoamine Oxidase by (E)- and (Z)-1-Aryl-2-fluorocyclopropylamine Derivatives

CompoundSubstituent (para-)IsomerMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-B/MAO-A)
1 H(E)0.8 ± 0.15.4 ± 0.56.8
2 H(Z)270 ± 2010 ± 10.04
3 F(E)0.4 ± 0.055.0 ± 0.412.5
4 F(Z)89 ± 74.8 ± 0.40.05
5 Cl(E)0.2 ± 0.024.9 ± 0.524.5
6 Cl(Z)150 ± 128.2 ± 0.70.05
7 Me(E)0.7 ± 0.15.1 ± 0.67.3
8 Me(Z)230 ± 2030 ± 30.13
9 OMe(E)0.6 ± 0.084.5 ± 0.57.5
10 OMe(Z)>50018 ± 2-

Data extracted from Bioorg. Med. Chem. 2005, 13, 1735-1741.

Table 2: Inhibition of Monoamine Oxidase by trans- and cis-2-Fluoro-2-arylcyclopropylamine Analogues

CompoundAryl GroupIsomerMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-B/MAO-A)
11 Phenyltrans12 ± 16.4 ± 0.50.53
12 Phenylcis65 ± 519 ± 20.29
13 4-Fluorophenyltrans3.6 ± 0.34.9 ± 0.41.36
14 4-Fluorophenylcis270 ± 2010 ± 10.04
15 4-Chlorophenyltrans1.6 ± 0.13.7 ± 0.32.31
16 4-Chlorophenylcis89 ± 74.8 ± 0.40.05
17 4-Methylphenyltrans13 ± 113 ± 11.0
18 4-Methylphenylcis230 ± 2030 ± 30.13
19 4-Methoxyphenyltrans14 ± 15.1 ± 0.40.36
20 4-Methoxyphenylcis>50018 ± 2-

Data extracted from Bioorg. Med. Chem. 2004, 12, 2645-52.

Key Structure-Activity Relationship Insights

  • Stereochemistry: For the 1-aryl-2-fluorocyclopropylamines, the (E)-diastereomers are consistently more potent inhibitors of MAO-A than the (Z)-diastereomers.[1] Similarly, for the 2-fluoro-2-arylcyclopropylamine analogues, the trans-isomers are more potent against MAO-A than the cis-isomers.[2]

  • Aryl Substitution: In the (E)-1-aryl-2-fluorocyclopropylamine series, para-substitution with both electron-donating (Me, OMe) and electron-withdrawing (F, Cl) groups leads to a modest increase in MAO-A inhibitory activity compared to the unsubstituted analog.[1] A similar trend is observed for the trans-2-fluoro-2-arylcyclopropylamine analogues, where para-substitution with electron-withdrawing groups enhances MAO-A inhibition.[2]

  • MAO-A vs. MAO-B Selectivity: The parent compound, 1-phenylcyclopropylamine (tranylcypromine), is a selective inhibitor of MAO-B. However, the introduction of a fluorine atom at the 2-position of the cyclopropane ring in the (E) or trans configuration shifts the selectivity towards MAO-A.[1][2] The (Z) and cis isomers are generally weak inhibitors of MAO-A but retain some activity against MAO-B.

Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay

A continuous spectrophotometric assay is employed to determine the inhibitory potency of the compounds against recombinant human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B (expressed in Pichia pastoris)

  • Kynuramine (substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compounds dissolved in DMSO

  • Spectrophotometer capable of measuring absorbance at 316 nm

Procedure:

  • A solution of MAO-A or MAO-B in potassium phosphate buffer is pre-incubated with various concentrations of the test compound (or vehicle control) for 20 minutes at 37°C.

  • The enzymatic reaction is initiated by the addition of kynuramine.

  • The rate of kynuramine oxidation is monitored by measuring the increase in absorbance at 316 nm, which corresponds to the formation of 4-hydroxyquinoline.

  • IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are calculated from the dose-response curves.

Visualizations

Mechanism of Irreversible MAO Inhibition

The this compound derivatives act as mechanism-based irreversible inhibitors of monoamine oxidase. The inhibition process involves the enzymatic oxidation of the cyclopropylamine moiety, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme.

MAO_Inhibition_Pathway cluster_Enzyme MAO Active Site cluster_Inhibitor Inhibitor Transformation MAO_FAD MAO-FAD (Oxidized) MAO_FADH MAO-FADH• (Reduced Radical) MAO_FAD->MAO_FADH Accepts e- MAO_FADH2 MAO-FADH2 (Reduced) MAO_FADH->MAO_FADH2 Further Reduction (Substrate Turnover) Covalent_Adduct Covalent Adduct (Inactive Enzyme) MAO_FADH->Covalent_Adduct Inhibitor Cyclopropylamine Derivative Radical_Cation Radical Cation Intermediate Inhibitor->Radical_Cation Single Electron Transfer Ring_Opened_Radical Ring-Opened Radical Radical_Cation->Ring_Opened_Radical Ring Opening Ring_Opened_Radical->Covalent_Adduct Covalent Bond Formation

Caption: Mechanism of irreversible inhibition of MAO by cyclopropylamine derivatives.

Experimental Workflow for MAO Inhibition Assay

The following diagram illustrates the key steps involved in the in vitro determination of MAO inhibitory activity.

MAO_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Procedure cluster_Analysis Data Analysis Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Dispense_Inhibitor Dispense Inhibitor Dilutions into Microplate Wells Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add MAO-A or MAO-B Enzyme Solution Dispense_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate (20 min, 37°C) Add_Enzyme->Pre_incubation Add_Substrate Initiate Reaction with Kynuramine Pre_incubation->Add_Substrate Measure_Absorbance Monitor Absorbance at 316 nm (Continuous Reading) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Plot_Curves Plot Dose-Response Curves Calculate_Rates->Plot_Curves Determine_IC50 Determine IC50 Values Plot_Curves->Determine_IC50

Caption: Experimental workflow for the in vitro MAO inhibition assay.

References

Assessing the Purity of Synthesized 1-(4-Fluorophenyl)cyclopropanamine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 1-(4-Fluorophenyl)cyclopropanamine, a key intermediate in the development of various pharmaceutical agents. Targeted at researchers, scientists, and drug development professionals, this document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of therapeutic products. Regulatory bodies mandate rigorous purity assessments to identify and quantify impurities, which may include starting materials, by-products, and degradation products. This guide offers a scientific framework for selecting the most appropriate analytical methodology for this compound, ensuring robust and reliable purity data.

Comparative Analysis of Key Purity Assessment Methods

A summary of the primary analytical techniques for the purity determination of this compound is presented below, highlighting their strengths and ideal applications.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.Intrinsic quantitative method where the signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard.[1][2][3]
Primary Use Quantitative purity assessment and impurity profiling of non-volatile and thermally labile compounds.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[4]Absolute purity determination without the need for a specific reference standard of the analyte.[1][5][6] Also useful for structural confirmation.
Typical Limit of Quantification (LOQ) ~0.05% (area percent)ppm to ppb level for volatile impurities.~0.1% (mol/mol)
Sample Throughput HighModerate to HighModerate
Structural Information Limited (retention time)Provides mass-to-charge ratio and fragmentation patterns, aiding in structural elucidation.Provides detailed structural information for both the main compound and impurities.[5]

Experimental Protocols

Detailed methodologies for each analytical technique are provided to facilitate implementation and comparison.

High-Performance Liquid Chromatography (HPLC) Protocol

This reversed-phase HPLC method is designed for the quantitative analysis of this compound and the detection of non-volatile impurities.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for identifying and quantifying volatile and semi-volatile impurities in the synthesized this compound. Derivatization may be necessary to improve the volatility and chromatographic behavior of the primary amine.[7]

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 280 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min
Injection Mode Split (20:1)
Injection Volume 1 µL
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu
Sample Preparation Dissolve 10 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane). For derivatization, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 70°C for 30 minutes.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides an absolute measure of purity and can be used as a primary validation method.[1][2][3]

ParameterCondition
Spectrometer 400 MHz or higher
Solvent DMSO-d6
Internal Standard Maleic acid (certified reference material)
Pulse Sequence A standard 30° or 45° pulse with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard.
Acquisition Time ≥ 3 seconds
Number of Scans ≥ 16 (signal-to-noise ratio should be >250 for the signals of interest)
Processing Manual phasing and baseline correction. Integration of well-resolved, non-overlapping signals of both the analyte and the internal standard.
Sample Preparation Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial. Dissolve in ~0.75 mL of DMSO-d6, vortex to ensure homogeneity, and transfer to an NMR tube.

Visualizing the Purity Assessment Workflow

The logical flow for a comprehensive purity assessment of synthesized this compound is illustrated below. This workflow ensures that both volatile and non-volatile impurities are identified and quantified, leading to a complete purity profile.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Reporting Synthesis Synthesized this compound Initial_QC Initial Quality Control (e.g., TLC, Melting Point) Synthesis->Initial_QC HPLC HPLC Analysis (Purity & Non-Volatile Impurities) Initial_QC->HPLC GCMS GC-MS Analysis (Volatile & Semi-Volatile Impurities) Initial_QC->GCMS qNMR qNMR Analysis (Absolute Purity & Structural Confirmation) Initial_QC->qNMR MS Mass Spectrometry (Molecular Weight Confirmation) Initial_QC->MS Data_Integration Integrate Data from all Methods HPLC->Data_Integration Quantitative Purity Data GCMS->Data_Integration Impurity Identification qNMR->Data_Integration Absolute Purity Value MS->Data_Integration Structural Confirmation Purity_Report Final Purity Report & Certificate of Analysis Data_Integration->Purity_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Logical Pathway for Method Selection

The choice of analytical technique depends on the specific requirements of the purity assessment. The following diagram illustrates a decision-making pathway for selecting the appropriate method.

Method_Selection_Pathway Start Start: Purity Assessment Required Question1 Need to quantify volatile impurities or residual solvents? Start->Question1 Question2 Need an absolute purity value without a specific reference standard? Question1->Question2 No GCMS_Method Use GC-MS Question1->GCMS_Method Yes Question3 Primary goal is routine QC and quantification of non-volatile impurities? Question2->Question3 No qNMR_Method Use qNMR Question2->qNMR_Method Yes HPLC_Method Use HPLC Question3->HPLC_Method Yes Comprehensive_Analysis Use a combination of HPLC, GC-MS, and qNMR for comprehensive characterization Question3->Comprehensive_Analysis No, need full characterization

Caption: Decision pathway for selecting the appropriate purity analysis method.

By employing a multi-technique approach as outlined in this guide, researchers and drug developers can confidently ascertain the purity of synthesized this compound, ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

A Comparative Guide to Cross-Reactivity Assessment of 1-(4-Fluorophenyl)cyclopropanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-(4-Fluorophenyl)cyclopropanamine derivatives. Due to the limited availability of direct comparative studies on the cross-reactivity of this specific class of compounds, this document outlines the essential experimental protocols and data presentation strategies required to conduct such an analysis. The methodologies described herein are standard in pharmacological and immunological research and are designed to provide a robust and objective comparison of a product's performance against other alternatives.

This compound and its derivatives are gaining attention in medicinal chemistry for their potential biological activities, which are hypothesized to involve interactions with various neurotransmitter systems, such as those for serotonin and norepinephrine[1]. As with any therapeutic candidate, assessing the potential for off-target effects, or cross-reactivity, is a critical step in the drug development process. Cross-reactivity can lead to unforeseen side effects or a lack of specificity, diminishing the therapeutic value of a compound.

This guide will focus on two primary methodologies for assessing cross-reactivity: competitive binding assays to determine affinity for various receptors and enzyme inhibition assays to evaluate off-target enzymatic effects.

Data Presentation: Comparative Cross-Reactivity Profiles

Clear and concise data presentation is paramount for the direct comparison of multiple compounds. The following tables are templates for summarizing quantitative data from cross-reactivity studies.

Table 1: Receptor Binding Affinity Profile of this compound Derivatives

This table should be used to present the binding affinities (Ki) of the derivatives against a panel of relevant receptors, transporters, and ion channels. Lower Ki values indicate higher binding affinity.

CompoundSERT (Ki, nM)[2][3]DAT (Ki, nM)[2][3]NET (Ki, nM)[2][3]Receptor X (Ki, nM)Receptor Y (Ki, nM)
Parent Compound e.g., 1.94e.g., >10,000e.g., 3070Insert DataInsert Data
Derivative A Insert DataInsert DataInsert DataInsert DataInsert Data
Derivative B Insert DataInsert DataInsert DataInsert DataInsert Data
Derivative C Insert DataInsert DataInsert DataInsert DataInsert Data
Control Compound Insert DataInsert DataInsert DataInsert DataInsert Data

SERT: Serotonin Transporter, DAT: Dopamine Transporter, NET: Norepinephrine Transporter. Ki values are indicative of the concentration of the compound required to inhibit 50% of the radioligand binding.

Table 2: Enzyme Inhibition Profile of this compound Derivatives

This table is designed to display the half-maximal inhibitory concentration (IC50) values of the derivatives against a panel of enzymes to assess off-target inhibition.

CompoundEnzyme A (IC50, µM)Enzyme B (IC50, µM)Enzyme C (IC50, µM)
Parent Compound Insert DataInsert DataInsert Data
Derivative A Insert DataInsert DataInsert Data
Derivative B Insert DataInsert DataInsert Data
Derivative C Insert DataInsert DataInsert Data
Control Inhibitor Insert DataInsert DataInsert Data

IC50 values represent the concentration of the compound that inhibits 50% of the enzyme's activity.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable comparative data. The following sections outline the methodologies for the key experiments.

1. Radioligand Binding Assay for Receptor Cross-Reactivity

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., SERT, DAT, NET).

    • Radiolabeled ligand (e.g., [³H]citalopram for SERT).

    • Test compounds (this compound derivatives).

    • Assay buffer (e.g., Tris-HCl, pH 7.4).

    • Scintillation fluid and vials.

    • Glass fiber filters.

    • Multi-well plates.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a multi-well plate, add the cell membranes, radiolabeled ligand, and either a test compound dilution or buffer (for total binding control). For non-specific binding control, add an excess of a known unlabeled ligand.

    • Incubate the plate at a specific temperature for a set duration to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding for each concentration of the test compound.

    • Determine the Ki values by fitting the data to a competition binding curve using non-linear regression analysis.

2. Enzyme Inhibition Assay

This assay determines the concentration of a test compound required to inhibit the activity of a specific enzyme by 50% (IC50).

  • Materials:

    • Purified enzyme of interest.

    • Enzyme substrate.

    • Test compounds (this compound derivatives).

    • Assay buffer.

    • Multi-well plate.

    • Plate reader (spectrophotometer or fluorometer).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a multi-well plate, add the enzyme and either a test compound dilution or buffer (for control).

    • Pre-incubate the enzyme and test compound for a specific duration.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader.

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Plot the reaction velocity as a function of the test compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations: Experimental Workflows

Visualizing experimental workflows can aid in understanding the sequence of steps and the logic behind the experimental design.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compounds Prepare Compound Dilutions incubation Incubate (Membranes + Radioligand + Compound) prep_compounds->incubation prep_membranes Prepare Receptor Membranes prep_membranes->incubation prep_radioligand Prepare Radioligand prep_radioligand->incubation filtration Filter and Wash incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Calculate Ki scintillation->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental_Workflow_Enzyme_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compounds Prepare Compound Dilutions pre_incubation Pre-incubate (Enzyme + Compound) prep_compounds->pre_incubation prep_enzyme Prepare Enzyme prep_enzyme->pre_incubation prep_substrate Prepare Substrate reaction Initiate Reaction (Add Substrate) prep_substrate->reaction pre_incubation->reaction measurement Measure Activity (Plate Reader) reaction->measurement data_analysis Calculate IC50 measurement->data_analysis

Caption: Workflow for an enzyme inhibition assay.

By adhering to these standardized protocols and data presentation formats, researchers can generate high-quality, comparable data on the cross-reactivity of this compound derivatives. This systematic approach is crucial for identifying compounds with the most promising selectivity profiles for further development as therapeutic agents.

References

comparing the efficacy of different synthetic routes to 1-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent synthetic pathways to 1-(4-Fluorophenyl)cyclopropanamine, a key intermediate in the development of various pharmaceuticals. The efficacy of each route is evaluated based on experimental data, including reaction yields, conditions, and the nature of the starting materials.

Comparison of Synthetic Strategies

Two primary synthetic routes are analyzed:

  • Route A: Hofmann Rearrangement of 1-(4-Fluorophenyl)cyclopropanecarboxamide. This classical named reaction offers a pathway from a carboxylic acid derivative to a primary amine with one fewer carbon atom. A modern variation employing an electrochemical approach has shown promise in improving yields and reaction conditions.

  • Route B: Cyclopropanation of 4-Fluorophenylacetonitrile. This approach involves the construction of the cyclopropyl ring onto the benzylic position of 4-fluorophenylacetonitrile, followed by the reduction of the nitrile group to the desired primary amine.

The following table summarizes the quantitative data associated with the key steps of each route.

ParameterRoute A: Hofmann RearrangementRoute B: Cyclopropanation of 4-Fluorophenylacetonitrile
Starting Material 1-(4-Fluorophenyl)cyclopropanecarboxamide4-Fluorophenylacetonitrile
Key Intermediate(s) Isocyanate1-(4-Fluorophenyl)cyclopropanecarbonitrile
Overall Yield Variable (yields for the rearrangement step can range from 23% to 94% for similar substrates)Moderate (key cyclopropanation step reported at 63% yield)
Key Reagents Bromine, Sodium Hydroxide (Classical); Electrochemical setup (Modern)1,2-Dibromoethane, Sodium Amide
Reaction Conditions Basic (Classical); Galvanostatic conditions (Modern)Basic
Scalability Potentially scalable, especially with flow chemistryScalable
Safety Considerations Use of bromine can be hazardous. Electrochemical methods may offer a safer alternative.Use of sodium amide requires anhydrous conditions and careful handling.

Experimental Protocols

Route A: Hofmann Rearrangement (Conceptual Protocol)

This protocol is based on the general principles of the Hofmann rearrangement and a modern electrochemical variant.

Step 1: Synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxamide

  • This intermediate can be prepared from 1-(4-fluorophenyl)cyclopropanecarboxylic acid. The carboxylic acid is first converted to its acid chloride, which is then reacted with ammonia to yield the amide.

Step 2: Electro-induced Hofmann Rearrangement of 1-(4-Fluorophenyl)cyclopropanecarboxamide

  • In an undivided electrochemical cell, 1-(4-fluorophenyl)cyclopropanecarboxamide is dissolved in a suitable solvent mixture (e.g., methanol/acetonitrile) containing a halide salt (e.g., NaBr) as a mediator.

  • A constant current is applied using platinum electrodes.

  • The reaction proceeds via an in-situ generated N-bromoamide intermediate, which rearranges to the corresponding isocyanate.

  • Subsequent workup with hydrolysis of the intermediate isocyanate (or carbamate if a solvent like methanol is used) will yield this compound. The reported yields for this type of transformation on similar substrates are in the range of 23-94%[1].

Route B: Synthesis from 4-Fluorophenylacetonitrile

This route is based on established methods for the synthesis of arylacetonitriles and their subsequent cyclopropanation.

Step 1: Synthesis of 4-Fluorophenylacetonitrile

  • A detailed, improved synthesis starts from p-fluorobenzaldehyde. The aldehyde is reduced to p-fluorobenzyl alcohol using potassium borohydride.

  • The resulting alcohol is then converted to p-fluorobenzyl chloride using thionyl chloride.

  • The chloride is subsequently reacted with sodium cyanide in a biphasic system with a phase-transfer catalyst to yield 4-fluorophenylacetonitrile. The overall yield for this multi-step, one-pot process is reported to be 62.1%[2].

Step 2: Cyclopropanation of 4-Fluorophenylacetonitrile

  • 4-Fluorophenylacetonitrile is reacted with 1,2-dibromoethane in the presence of a strong base such as sodium amide in a suitable aprotic solvent like anhydrous ether or THF.

  • The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the formation of the cyclopropyl ring. A yield of 63% has been reported for the formation of 1-(4-fluorophenyl)-cyclopropane acetonitrile from 2-(4-fluorophenyl)acetonitrile using 1,2-dibromoethane and a phase-transfer catalyst.

Step 3: Reduction of 1-(4-Fluorophenyl)cyclopropanecarbonitrile

  • The resulting 1-(4-fluorophenyl)cyclopropanecarbonitrile can be reduced to the primary amine, this compound.

  • Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) in a dry ether solvent or catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere.

Visualizing the Synthetic Pathways

The logical flow of the two synthetic routes is depicted in the following diagrams.

Synthetic_Routes cluster_A Route A: Hofmann Rearrangement cluster_B Route B: From 4-Fluorophenylacetonitrile A_start 1-(4-Fluorophenyl) cyclopropanecarboxamide A_inter Isocyanate Intermediate A_start->A_inter Hofmann Rearrangement A_end 1-(4-Fluorophenyl) cyclopropanamine A_inter->A_end Hydrolysis B_start 4-Fluorophenylacetonitrile B_inter 1-(4-Fluorophenyl) cyclopropanecarbonitrile B_start->B_inter Cyclopropanation B_end 1-(4-Fluorophenyl) cyclopropanamine B_inter->B_end Nitrile Reduction

Caption: Comparative workflow of the two main synthetic routes.

Logical Relationship of Key Steps

The following diagram illustrates the logical progression from starting materials to the final product for both synthetic pathways.

Logical_Flow cluster_RouteA Route A cluster_RouteB Route B A1 Carboxylic Acid Derivative (Amide) A2 Rearrangement Reaction (Hofmann) A1->A2 A3 Formation of Amine A2->A3 end This compound A3->end B1 Arylacetonitrile B2 Cyclopropane Ring Formation B1->B2 B3 Nitrile Group Reduction B2->B3 B3->end start Starting Materials start->A1 start->B1

Caption: Logical progression from starting materials to the final product.

References

Navigating the Stability Landscape: A Comparative Guide to In Vitro and In Vivo Performance of 1-(4-Fluorophenyl)cyclopropanamine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the in vitro and in vivo stability of compounds based on the 1-(4-Fluorophenyl)cyclopropanamine scaffold, a moiety of growing interest in medicinal chemistry. By presenting key experimental data, detailed methodologies, and visual workflows, this document aims to offer a comprehensive resource for evaluating the drug-like properties of this chemical series.

The strategic incorporation of fluorine and cyclopropyl groups into drug candidates is a common tactic to enhance metabolic stability and other pharmacokinetic properties. However, the interplay between these structural features can lead to complex metabolic pathways and occasional disconnects between in vitro predictions and in vivo outcomes. This guide delves into these nuances, drawing upon published data to illustrate the stability profiles of representative compounds.

Comparative Stability Data

The following tables summarize the in vitro metabolic stability in human liver microsomes and the in vivo pharmacokinetic parameters in mice for a series of PARG (Poly ADP-ribose glycohydrolase) inhibitors, some of which feature the this compound core. This data, extracted from a study by Acton et al. (2019), highlights how modifications to the core structure, including fluorination, can impact stability.[1]

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes [1]

CompoundStructureHLM (t½, min)
1 (Structure of Compound 1)15
5 (Monofluorinated)(Structure of Compound 5)45
6 (Difluorinated)(Structure of Compound 6)>60
7 (Trifluorinated)(Structure of Compound 7)>60
8 (Deuterated)(Structure of Compound 8)15

Table 2: In Vivo Pharmacokinetics in Mice (10 mg/kg Oral Gavage) [1]

CompoundCmax (ng/mL)AUC (ng.h/mL)
1 123154
5 (Monofluorinated)234468

Note: Structures for the compounds are as described in the source publication. Data for all compounds in the original study may not be included here.

Experimental Protocols

Detailed and reproducible experimental design is paramount in the assessment of drug metabolism and pharmacokinetics. Below are representative protocols for the key experiments cited in this guide.

In Vitro Human Liver Microsome Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[2]

1. Materials and Reagents:

  • Test compounds and positive controls (e.g., a compound with known metabolic instability).

  • Pooled human liver microsomes (HLM).

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[2]

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis).

  • 96-well plates.

  • Incubator/shaker set to 37°C.

  • LC-MS/MS system.

2. Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final working concentration (e.g., 1 µM) in phosphate buffer.[3]

  • In a 96-well plate, add the HLM suspension to the buffer.

  • Add the test compound to the wells.

  • Pre-incubate the plate at 37°C for approximately 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.[3]

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Intrinsic clearance (CLint) can also be calculated from the elimination rate constant.

In Vivo Mouse Pharmacokinetic Study

This study determines how a compound is absorbed, distributed, metabolized, and excreted in a living organism.[4][5]

1. Animals and Housing:

  • Use a suitable mouse strain (e.g., CD-1 or BALB/c mice).[4]

  • House the animals in a controlled environment with a standard diet and water ad libitum.

  • Acclimatize the animals for at least one week before the experiment.

2. Dosing and Sample Collection:

  • Formulate the test compound in an appropriate vehicle for the desired route of administration (e.g., oral gavage or intravenous injection).

  • Administer a single dose of the compound to the mice (e.g., 10 mg/kg).

  • Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[6] Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus.[6]

  • Process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.[6]

3. Bioanalysis:

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

  • Prepare a standard curve of the compound in blank plasma to allow for accurate concentration determination.

4. Pharmacokinetic Analysis:

  • Plot the plasma concentration of the compound versus time.

  • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t½ (Half-life): Time for the plasma concentration to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of distribution (Vd): The apparent volume into which the drug is distributed.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate a potential metabolic pathway for cyclopropylamine-containing compounds and the experimental workflows.

Caption: Potential metabolic pathway of this compound-based compounds.

Experimental_Workflows cluster_invitro In Vitro Stability Workflow cluster_invivo In Vivo Stability Workflow iv_start Prepare Compound and Human Liver Microsomes iv_incubate Incubate at 37°C with NADPH Regenerating System iv_start->iv_incubate iv_sample Sample at Multiple Time Points iv_incubate->iv_sample iv_quench Quench Reaction with Acetonitrile + Internal Standard iv_sample->iv_quench iv_analyze LC-MS/MS Analysis iv_quench->iv_analyze iv_data Calculate t½ and CLint iv_analyze->iv_data inv_start Formulate and Dose Compound to Mice inv_sample Collect Blood Samples at Multiple Time Points inv_start->inv_sample inv_process Process Blood to Obtain Plasma inv_sample->inv_process inv_analyze LC-MS/MS Analysis of Plasma Samples inv_process->inv_analyze inv_data Calculate PK Parameters (Cmax, AUC, t½) inv_analyze->inv_data

Caption: Experimental workflows for in vitro and in vivo stability studies.

Conclusion

The stability of this compound-based compounds is a multifactorial issue influenced by subtle structural modifications. The presented data demonstrates that while fluorination can enhance in vitro metabolic stability, a direct and predictable correlation with in vivo pharmacokinetics is not always guaranteed. This guide underscores the importance of conducting both in vitro and in vivo studies to build a comprehensive understanding of a compound's disposition. The provided protocols and workflows offer a standardized framework for researchers to generate reliable and comparable data, ultimately aiding in the selection and optimization of drug candidates with favorable pharmacokinetic profiles.

References

A Comparative Benchmarking Guide to 1-(4-Fluorophenyl)cyclopropanamine and Alternative Amine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of amine building blocks is a critical determinant of the ultimate success of a drug candidate. These fragments influence a molecule's physicochemical properties, synthetic accessibility, and pharmacological profile. This guide provides a comprehensive benchmark of 1-(4-Fluorophenyl)cyclopropanamine against other commonly employed amine building blocks, offering a comparative analysis of their key attributes to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic and drug discovery programs.

Introduction to this compound

This compound has emerged as a valuable building block in medicinal chemistry.[1] Its structure, which combines a conformationally rigid cyclopropane ring with a 4-fluorophenyl moiety, offers a unique set of properties. The cyclopropyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate pKa, lipophilicity, and metabolic pathways, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] This amine is increasingly utilized as a bioisosteric replacement for less favorable motifs, such as anilines, in an effort to mitigate toxicity and improve drug-like properties.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of an amine building block, such as its basicity (pKa) and lipophilicity (logP), are fundamental parameters that dictate its behavior in biological systems. A well-calibrated balance of these properties is essential for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Below is a comparative summary of the key physicochemical properties of this compound and a selection of alternative amine building blocks.

Building BlockStructureMolecular Weight ( g/mol )pKa (Predicted/Experimental)logP (Predicted/Experimental)
This compound this compound151.187.73 ± 0.20 (Predicted)[3]2.1 (Predicted)
4-Fluoroaniline 4-Fluoroaniline111.124.65 (Experimental)[4]1.15 (Experimental)[4]
Benzylamine Benzylamine107.159.34 (Experimental)[5]1.09 (Experimental)[6]
Cyclohexylamine Cyclohexylamine99.1710.64 (Experimental)[7]1.49 (Experimental)[8]

Performance in Synthetic Chemistry: Amide Bond Formation

The efficiency of incorporating an amine building block into a target molecule is a crucial consideration for synthetic feasibility and scalability. Amide bond formation is one of the most common and vital reactions in medicinal chemistry. The nucleophilicity of the amine and steric hindrance around the nitrogen atom can significantly impact reaction yields and rates.

Table 2: Conceptual Comparison of Amine Reactivity in Amide Coupling

Building BlockExpected Reactivity/YieldKey Considerations
This compound ModerateSteric hindrance from the cyclopropyl group may require optimized coupling conditions.
4-Fluoroaniline Low to ModerateReduced nucleophilicity due to the aromatic ring and electron-withdrawing fluorine.
Benzylamine HighHigh nucleophilicity and minimal steric hindrance generally lead to high yields.
Cyclohexylamine HighHigh nucleophilicity, though steric bulk may be a factor in highly congested systems.

Metabolic Stability: A Critical Parameter in Drug Design

The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and overall exposure. Amine-containing compounds are often susceptible to metabolism by cytochrome P450 enzymes. The structural features of the amine building block can significantly influence its metabolic fate.

Anilines, for instance, are known to be susceptible to oxidative metabolism, which can lead to the formation of reactive metabolites and potential toxicity.[9] In contrast, the incorporation of a cyclopropyl group is often a strategy to enhance metabolic stability.

Table 3: Comparative Metabolic Stability Profile

Building BlockGeneral Metabolic StabilityCommon Metabolic Pathways
This compound Expected to be relatively highPotential for N-dealkylation, aromatic hydroxylation. The cyclopropyl group can confer stability.
4-Fluoroaniline Low to ModerateSusceptible to N-acetylation, ortho- and para-hydroxylation, and potential defluorination.[9][10]
Benzylamine Low to ModerateProne to N-dealkylation and oxidation to benzaldehyde.[11] Can undergo epoxidation of the aromatic ring.[12]
Cyclohexylamine ModerateCan undergo N-oxidation and ring hydroxylation.

Experimental Protocols

To facilitate a direct comparison in your laboratory, detailed protocols for a standard amide coupling reaction and an in vitro metabolic stability assay are provided below.

Protocol 1: Comparative Amide Coupling Reaction

This protocol describes a general procedure for comparing the efficiency of different amine building blocks in an amide coupling reaction with a standard carboxylic acid using a common coupling agent like HATU.

Materials:

  • Carboxylic acid (e.g., Benzoic acid)

  • Amine building block (this compound, 4-Fluoroaniline, Benzylamine, Cyclohexylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vials, magnetic stirrer, and other standard laboratory glassware

  • Analytical instruments for reaction monitoring and yield determination (e.g., TLC, LC-MS, NMR)

Procedure:

  • In a reaction vial, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Add the amine building block (1.1 mmol, 1.1 equivalents).

  • Add DIPEA (3.0 mmol, 3.0 equivalents) to the mixture.

  • In a separate vial, dissolve HATU (1.2 mmol, 1.2 equivalents) in anhydrous DMF (2 mL) and add this solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, and 24 hours).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and purity of the isolated amide product.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of compounds derived from the different amine building blocks using liver microsomes.[13][14][15]

Materials:

  • Test compounds (synthesized amides from Protocol 1)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching and extraction)

  • Incubator/water bath (37°C)

  • LC-MS/MS system for quantitative analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture in a microcentrifuge tube by adding phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM). The final concentration of the organic solvent should be low (e.g., <1%).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the rate of disappearance of the parent compound and calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Visualizing Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Bioisosteric_Replacement Aniline Aniline Moiety (e.g., 4-Fluoroaniline) Lead_Aniline Lead Compound (with Aniline) Aniline->Lead_Aniline Incorporation FPCP This compound (Bioisostere) Lead_FPCP Modified Lead Compound (with FPCP) FPCP->Lead_FPCP Incorporation Lead_Aniline->Lead_FPCP Bioisosteric Replacement Properties Undesirable Properties: - Metabolic Instability - Potential Toxicity Lead_Aniline->Properties Improved_Properties Improved Properties: - Enhanced Metabolic Stability - Reduced Toxicity Risk - Modulated pKa/Lipophilicity Lead_FPCP->Improved_Properties

Caption: Bioisosteric replacement of an aniline moiety with this compound.

Amide_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification cluster_3 Analysis Carboxylic Acid Carboxylic Acid Stir at RT Stir at RT Carboxylic Acid->Stir at RT Amine Building Block Amine Building Block Amine Building Block->Stir at RT Coupling Reagent (HATU) Coupling Reagent (HATU) Coupling Reagent (HATU)->Stir at RT Base (DIPEA) Base (DIPEA) Base (DIPEA)->Stir at RT Solvent (DMF) Solvent (DMF) Solvent (DMF)->Stir at RT Monitor by TLC/LC-MS Monitor by TLC/LC-MS Stir at RT->Monitor by TLC/LC-MS Quench with Water Quench with Water Monitor by TLC/LC-MS->Quench with Water Extract with Organic Solvent Extract with Organic Solvent Quench with Water->Extract with Organic Solvent Purify by Chromatography Purify by Chromatography Extract with Organic Solvent->Purify by Chromatography Isolated Amide Product Isolated Amide Product Purify by Chromatography->Isolated Amide Product Determine Yield & Purity Determine Yield & Purity Isolated Amide Product->Determine Yield & Purity

Caption: Experimental workflow for a comparative amide coupling reaction.

Metabolic_Stability_Workflow cluster_0 Incubation Setup cluster_1 Reaction cluster_2 Sampling & Quenching cluster_3 Analysis Test Compound Test Compound Pre-incubate at 37°C Pre-incubate at 37°C Test Compound->Pre-incubate at 37°C Liver Microsomes Liver Microsomes Liver Microsomes->Pre-incubate at 37°C Phosphate Buffer Phosphate Buffer Phosphate Buffer->Pre-incubate at 37°C Initiate with NADPH Initiate with NADPH Pre-incubate at 37°C->Initiate with NADPH Aliquots at Time Points Aliquots at Time Points Initiate with NADPH->Aliquots at Time Points Quench with Acetonitrile Quench with Acetonitrile Aliquots at Time Points->Quench with Acetonitrile LC-MS/MS Analysis LC-MS/MS Analysis Quench with Acetonitrile->LC-MS/MS Analysis Calculate t½ and Clint Calculate t½ and Clint LC-MS/MS Analysis->Calculate t½ and Clint

Caption: Workflow for an in vitro microsomal metabolic stability assay.

Conclusion

This compound stands out as a promising building block for modern drug discovery, offering a favorable combination of conformational rigidity, potential for enhanced metabolic stability, and tunable physicochemical properties. When benchmarked against traditional amine building blocks like anilines, it presents a compelling alternative to mitigate risks associated with metabolic activation. While its steric bulk may require optimization of synthetic routes compared to simpler amines like benzylamine, the potential downstream benefits in the ADME profile of the final drug candidate often justify this initial investment. The choice of an amine building block will always be context-dependent, but the data and protocols presented in this guide provide a solid foundation for the rational selection and application of this compound in the pursuit of novel and improved therapeutics.

References

Safety Operating Guide

Proper Disposal of 1-(4-Fluorophenyl)cyclopropanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of 1-(4-Fluorophenyl)cyclopropanamine and its derivatives is a critical aspect of laboratory safety and environmental responsibility. Adherence to proper disposal procedures is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring a safe and compliant laboratory environment.

I. Hazard Identification and Classification

Before handling, it is crucial to recognize the hazards associated with this compound and similar chemical structures. Based on available safety data for related compounds, this substance should be handled as a hazardous material with the following potential classifications:

  • Skin Irritant: Causes skin irritation.[1][2][3]

  • Eye Irritant: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritant: May cause respiratory irritation.[1][2][3]

As a fluorinated organic compound, it is categorized as halogenated organic waste .

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear the appropriate personal protective equipment.

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A fully-buttoned laboratory coat.[3]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[2]

III. Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step in the disposal process to prevent dangerous reactions.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: this compound is a halogenated organic compound and must be collected in a designated container for this waste stream. Do not mix with non-halogenated waste.

  • Liquid vs. Solid: Collect solid and liquid waste in separate, appropriately designated containers.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, tight-fitting lid.

  • Labeling: As soon as the first drop of waste is added, the container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Irritant").

IV. Spill and Contamination Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Absorb: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[4]

  • Collect: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and any contaminated debris. For solid spills, carefully sweep to avoid creating dust.

  • Contain: Place the collected waste into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

V. Disposal Workflow

The disposal of this compound must be conducted through a licensed hazardous waste disposal service.[1][2] On-site treatment or disposal via the sanitary sewer is strictly prohibited.

G A Start: Identify Waste (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Use Labeled, Sealed Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G Complete Waste Disposal Manifest F->G H Final Disposal: High-Temperature Incineration G->H I End H->I

Caption: Disposal workflow for this compound.

VI. Forbidden Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly prohibited:

  • DO NOT pour this compound down the drain.[1][2][4]

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[4]

  • DO NOT dispose of this chemical in the regular trash.[4]

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment.

References

Essential Safety and Operational Guidance for Handling 1-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Fluorophenyl)cyclopropanamine. The following procedural guidance outlines operational and disposal plans to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment

This compound and its hydrochloride salt are classified as hazardous materials. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is imperative to use appropriate personal protective equipment (PPE) to minimize risk.

Hazard Summary:

Hazard StatementGHS Classification
Harmful if swallowed[1]Acute Toxicity, Oral (Category 4)
Causes skin irritation[1]Skin Irritation (Category 2)
Causes serious eye irritation[1]Serious Eye Irritation (Category 2A)
May cause respiratory irritation[1][2][3]Specific target organ toxicity — single exposure (Category 3), Respiratory system

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.[4] Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]
Skin Protection Wear protective gloves (inspected prior to use) and a lab coat.[1][5] A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[6] Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[1][7] If ventilation is inadequate, wear a suitable respirator.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following protocol is mandatory to ensure the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a designated area, preferably within a certified chemical fume hood, to ensure adequate ventilation.[1][7]

    • Ensure that an eyewash station and safety shower are readily accessible.[3][7]

    • Before handling, wash hands thoroughly.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Donning Personal Protective Equipment (PPE) :

    • Put on a lab coat or protective gown.

    • Wear two pairs of chemical-resistant gloves; place one glove under the gown cuff and the second over the cuff.[6]

    • Wear approved safety goggles and, if necessary, a face shield.

  • Handling the Compound :

    • Keep the container tightly closed when not in use.[1][7]

    • Avoid generating dust or aerosols.[5][8]

    • Use non-sparking tools and ground all equipment to prevent static discharge.[8][9]

    • Avoid contact with skin, eyes, and clothing.[1][7]

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from incompatible substances such as acids, strong oxidizing agents, and acid chlorides.[1][7][9]

    • Keep the container tightly closed and store in a locked-up area.[1][2]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all waste containing this compound, including contaminated gloves, wipes, and containers, in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

  • Disposal Procedure :

    • Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not dispose of it down the drain.[5]

    • Contaminated clothing should be decontaminated or disposed of as hazardous waste.[1]

Emergency Procedures

  • In case of skin contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]

  • In case of eye contact : Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • If inhaled : Remove the person to fresh air and keep them comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[1]

  • If swallowed : Rinse the mouth with water.[1] Do NOT induce vomiting.[9] Call a poison center or doctor immediately.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Work in Fume Hood check_safety Verify Eyewash/Shower Access prep_area->check_safety don_ppe Don PPE: - Gown - Double Gloves - Goggles check_safety->don_ppe handle_chem Handle Chemical: - Avoid Dust - Use Non-Sparking Tools don_ppe->handle_chem Proceed to Handling store_chem Store Properly: - Cool, Dry, Ventilated - Tightly Closed handle_chem->store_chem segregate_waste Segregate Contaminated Waste handle_chem->segregate_waste Generate Waste label_waste Label Hazardous Waste Container segregate_waste->label_waste dispose_waste Dispose via Approved Facility label_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.